molecular formula C6H4Cl2N2O2 B1361190 2,4-Dichloro-5-nitroaniline CAS No. 34033-44-8

2,4-Dichloro-5-nitroaniline

Cat. No.: B1361190
CAS No.: 34033-44-8
M. Wt: 207.01 g/mol
InChI Key: ZYBHVQKBRBVBRX-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-nitroaniline is a useful research compound. Its molecular formula is C6H4Cl2N2O2 and its molecular weight is 207.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBHVQKBRBVBRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346123
Record name 2,4-Dichloro-5-nitroaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34033-44-8
Record name 2,4-Dichloro-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,4-Dichloro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides an in-depth technical guide for the synthesis of 2,4-Dichloro-5-nitroaniline (CAS No. 34033-44-8), a valuable chemical intermediate. The guide is intended for researchers, chemists, and professionals in drug development and fine chemical manufacturing. The described protocol focuses on the direct electrophilic nitration of 2,4-dichloroaniline using a standard mixed acid approach. This guide elucidates the mechanistic rationale behind the synthesis, particularly the regioselectivity of the reaction, and provides a detailed, step-by-step experimental procedure. Emphasis is placed on laboratory safety, process control, and methods for product purification and characterization.

Introduction

This compound is a substituted aromatic amine containing two chlorine atoms and a nitro group. Its molecular structure makes it a versatile precursor in the synthesis of more complex molecules, particularly in the development of dyes, pigments, and pharmaceutical agents. The precise arrangement of its functional groups allows for selective subsequent reactions, making a reliable synthesis protocol essential for its utilization in further chemical manufacturing. This guide outlines a robust and reproducible method for its preparation from commercially available 2,4-dichloroaniline.

Synthesis Strategy & Mechanistic Rationale

Chosen Synthetic Route: Electrophilic Aromatic Nitration

The most direct and industrially relevant method for the synthesis of this compound is the electrophilic aromatic substitution (EAS) reaction of 2,4-dichloroaniline. This process utilizes a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro (-NO₂) group onto the aromatic ring.

Mechanistic Insights: Generation of the Electrophile

The key to this reaction is the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺). Concentrated sulfuric acid, being a stronger acid than nitric acid, protonates the nitric acid. This is followed by the loss of a water molecule to form the linear and highly reactive nitronium ion, which is the active agent in the nitration process.[1]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Field-Proven Insights: Understanding Regioselectivity

The primary challenge in the nitration of substituted benzenes is controlling the position of the incoming electrophile. In the case of 2,4-dichloroaniline, the directing effects of the existing substituents—the amino group (-NH₂) and the two chloro groups (-Cl)—determine the outcome.

  • Influence of Acidic Medium: In the strongly acidic conditions of the nitrating mixture, the basic amino group is protonated to form the anilinium ion (-NH₃⁺). This is a critical transformation, as the -NH₃⁺ group is a powerful deactivating group and a meta-director.

  • Directing Effects of Chloro Groups: The chloro groups are deactivating via their inductive effect but are ortho, para-directors due to their ability to donate lone-pair electrons through resonance.

  • Combined Effect: With the amino group protonated and acting as a meta-director, the regioselectivity is primarily controlled by the two chloro groups.

    • The chlorine at C-2 directs incoming electrophiles to its para position (C-5).

    • The chlorine at C-4 directs incoming electrophiles to its ortho positions (C-3 and C-5).

Both chlorine atoms, therefore, direct the nitronium ion to position C-5. Position C-3 is also activated, but C-5 is favored due to reduced steric hindrance compared to the position between the two existing substituents. This convergence of directing effects makes the synthesis of the 5-nitro isomer highly selective.

Detailed Experimental Protocol

This protocol is based on established principles of electrophilic nitration of halogenated anilines.[2][3]

Materials and Equipment
  • Reagents:

    • 2,4-Dichloroaniline (CAS 554-00-7), 99% purity[4]

    • Concentrated Sulfuric Acid (H₂SO₄), 98%

    • Concentrated Nitric Acid (HNO₃), 70%

    • Crushed Ice / Deionized Water

    • Sodium Bicarbonate (NaHCO₃) or Ammonium Hydroxide (NH₄OH) solution

    • Ethanol or Methanol (for recrystallization)

    • Dichloromethane or Ethyl Acetate (for extraction, optional)

  • Equipment:

    • Three-neck round-bottom flask equipped with a magnetic stirrer

    • Dropping funnel

    • Thermometer

    • Ice-salt bath

    • Büchner funnel and vacuum flask

    • Standard laboratory glassware

    • Fume hood

Step-by-Step Procedure
  • Reaction Setup: In a fume hood, place a 250 mL three-neck round-bottom flask in an ice-salt bath. Equip the flask with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Dissolution of Starting Material: Carefully add 50 mL of concentrated sulfuric acid (98%) to the flask. Begin stirring and allow the acid to cool to below 10°C. Slowly and portion-wise, add 8.1 g (0.05 mol) of 2,4-dichloroaniline. The aniline will dissolve to form the anilinium sulfate salt. Maintain the temperature below 10°C during this addition.

  • Preparation of Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by slowly adding 3.8 mL (approx. 0.06 mol) of concentrated nitric acid (70%) to 10 mL of concentrated sulfuric acid. Cool this mixture in a separate ice bath.

  • Nitration Reaction: Transfer the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred solution of 2,4-dichloroaniline in sulfuric acid over a period of 30-45 minutes. Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition. A slight exotherm will be observed; control the addition rate to manage it effectively.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Isolation: Carefully and slowly pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker with vigorous stirring. This will quench the reaction and precipitate the crude product.

  • Neutralization: Allow the ice to melt. The resulting slurry will be strongly acidic. Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate or a dilute solution of ammonium hydroxide until the pH is approximately 6-7. Perform this step slowly and with caution in a well-ventilated fume hood to manage gas evolution (CO₂).

  • Filtration: Collect the precipitated yellow solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual salts.

  • Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from a suitable solvent, such as ethanol or methanol. Dissolve the crude product in a minimum amount of the hot solvent, filter while hot to remove any insoluble impurities, and then allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at 50-60°C to a constant weight.

Data Summary & Visualization

Reaction Parameters Table
ParameterValueNotes
Starting Material 2,4-Dichloroaniline8.1 g (0.05 mol)
Nitrating Agent HNO₃ (70%) in H₂SO₄3.8 mL HNO₃ (approx. 1.2 eq)
Solvent/Catalyst Concentrated H₂SO₄~60 mL total
Temperature 0-5 °CCritical for selectivity and safety
Reaction Time 2-3 hoursIncludes addition and stirring time
Expected Yield 75-85%Varies based on conditions and handling
Product MW 207.01 g/mol
Synthesis Workflow Diagram

Synthesis_Workflow Figure 1. Synthesis Workflow for this compound cluster_reactants Reactants & Setup cluster_reaction Nitration (0-5°C) cluster_workup Work-up & Purification DCA 2,4-Dichloroaniline Mix Dissolve DCA in H₂SO₄ DCA->Mix H2SO4 Conc. H₂SO₄ H2SO4->Mix HNO3 Conc. HNO₃ Nitrate Add HNO₃/H₂SO₄ Dropwise HNO3->Nitrate Mix->Nitrate Quench Pour onto Ice Nitrate->Quench Neutralize Neutralize (pH 6-7) Quench->Neutralize Filter Filter & Wash Neutralize->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Dry Dry Product Recrystallize->Dry Product This compound Dry->Product

Caption: Synthesis Workflow for this compound.

Safety, Handling, and Waste Management

Hazard Identification
  • 2,4-Dichloroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[5] May cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life.[5]

  • Concentrated Sulfuric and Nitric Acids: Highly corrosive and strong oxidizing agents. Can cause severe skin and eye burns. Mixing with organic materials can be explosive.

  • This compound (Product): As a polychlorinated nitroaromatic compound, it should be handled as highly toxic and a potential environmental hazard.

Required Engineering Controls & PPE
  • Engineering Controls: All steps must be conducted in a properly functioning chemical fume hood. An emergency eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are mandatory, especially when handling concentrated acids.

    • Hand Protection: Use heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton).

    • Skin Protection: Wear a flame-retardant lab coat, closed-toe shoes, and ensure no skin is exposed.

Waste Disposal
  • Acidic Waste: The acidic filtrate after product isolation should be carefully neutralized with a base (e.g., sodium carbonate) before disposal according to institutional guidelines.

  • Organic Waste: The mother liquor from recrystallization and any other organic solvent waste must be collected in a designated chlorinated waste container.

Product Characterization and Quality Control

To ensure the identity and purity of the final product, the following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the crude and recrystallized product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides definitive confirmation of the molecular weight (207.01 g/mol ) and can be used to quantify purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the substitution pattern on the aromatic ring, providing unambiguous structural verification.

Conclusion

The synthesis of this compound can be effectively achieved through the direct nitration of 2,4-dichloroaniline. The success of this protocol hinges on a firm understanding of the reaction mechanism, particularly the directing effects of the substituents in a highly acidic medium. Strict adherence to temperature control and safety protocols is paramount due to the hazardous nature of the reagents involved. The provided guide offers a comprehensive framework for the safe and efficient laboratory-scale production of this important chemical intermediate.

References

Sources

Physicochemical properties of 2,4-Dichloro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 2,4-Dichloro-5-nitroaniline

Executive Summary: this compound is an aromatic compound featuring a benzene ring substituted with two chlorine atoms, an amino group, and a nitro group. As a member of the dichloronitroaniline family, it holds potential as a key intermediate in the synthesis of dyes, pigments, and pharmacologically active molecules.[1] A thorough understanding of its physicochemical properties is paramount for its effective application in research and development, particularly in predicting its behavior in biological systems and optimizing synthetic pathways.

This guide acknowledges the scarcity of specific experimental data for the 2,4-dichloro-5-nitro isomer in publicly accessible literature. Therefore, this document serves a dual purpose: first, to provide a comparative analysis using data from closely related isomers to establish a predictive baseline, and second, to offer a comprehensive set of validated experimental protocols for researchers to fully characterize this compound. The emphasis is on the causality behind methodological choices, providing a robust framework for generating reliable and reproducible data.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its structure and purity. This compound has the chemical formula C₆H₄Cl₂N₂O₂.

Chemical Structure of this compound: Chemical structure of this compound

Caption: The molecular structure of this compound.

Initial assessment of a synthesized batch should involve a multi-technique approach to confirm both identity and purity, typically employing High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight verification, and Nuclear Magnetic Resonance (NMR) for structural elucidation.

Core Physicochemical Properties: A Comparative Analysis

While specific data for this compound is limited, the properties of its isomers provide valuable context. The precise positioning of substituents on the aniline ring significantly influences intermolecular forces, thereby affecting properties like melting point and solubility.

Property2,5-Dichloro-4-nitroaniline4,5-Dichloro-2-nitroaniline2,6-Dichloro-4-nitroanilineThis compound (Predicted)
CAS Number 6627-34-5[2]6641-64-1[3]99-30-9[4]Not Available
Molecular Formula C₆H₄Cl₂N₂O₂[2]C₆H₄Cl₂N₂O₂[3]C₆H₄Cl₂N₂O₂[4]C₆H₄Cl₂N₂O₂
Molecular Weight 207.01 g/mol [1][2]207.01 g/mol [3]207.01 g/mol [4]207.01 g/mol
Melting Point 154-158 °C[2]Not Available191 °C[4]Expected to be a high-melting solid.
Boiling Point 361.1 °C at 760 mmHg[2]Not Available130 °C at 2 torr[4]High boiling point expected.
LogP (Octanol/Water) 3.06[2]2.7[3]Not AvailableExpected to be in the range of 2.5-3.5.
Appearance Not specifiedNot specifiedYellow solid[4]Likely a yellow or orange crystalline solid.

This table presents data for known isomers to provide a predictive framework for the properties of this compound.

Experimental Protocols for Full Physicochemical Characterization

For drug development professionals and scientists, generating precise and reliable data is non-negotiable. The following protocols are designed as self-validating systems to characterize novel compounds like this compound.

G cluster_0 Sample Acquisition cluster_1 Primary Analysis cluster_2 Property Determination cluster_3 Data Consolidation Sample Synthesized This compound Purity Purity Check (HPLC) Sample->Purity Assess Identity Identity Confirmation (MS, NMR) Purity->Identity If >95% pure MeltingPoint Melting Point Identity->MeltingPoint Solubility Solubility Profile Identity->Solubility LogP Lipophilicity (LogP) Identity->LogP pKa Acidity/Basicity (pKa) Identity->pKa Spectra Spectroscopic Profile (UV-Vis, IR) Identity->Spectra Report Comprehensive Physicochemical Profile LogP->Report Compile Data

Caption: Workflow for the comprehensive physicochemical characterization of a novel compound.

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

Expertise & Rationale: The partition coefficient (LogP) is a critical parameter in drug development, quantifying a compound's lipophilicity.[5][6] It governs membrane permeability and distribution within biological systems. The shake-flask method, though traditional, remains the gold standard for its direct measurement of equilibrium distribution.[7]

Protocol:

  • Preparation: Prepare a stock solution of this compound in 1-octanol (e.g., 1 mg/mL). The 1-octanol and water must be mutually saturated by stirring them together for 24 hours, followed by separation.

  • Partitioning: In a separatory funnel, combine 10 mL of the octanol stock solution with 10 mL of saturated water.

  • Equilibration: Shake the funnel vigorously for 10 minutes to facilitate partitioning. Let it stand until the layers have completely separated.

  • Sampling: Carefully withdraw an aliquot from both the 1-octanol and the aqueous phase.

  • Quantification: Determine the concentration of the analyte in each phase using a validated UV-Vis spectrophotometry or HPLC method.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water])

Acidity/Basicity Constant (pKa) Determination

Expertise & Rationale: The pKa value defines the extent of ionization of a compound at a given pH. This is crucial as the ionized state affects solubility, receptor binding, and cell membrane passage. Potentiometric titration is a robust method that measures changes in pH upon addition of a titrant to determine the pKa.

Protocol:

  • Solution Preparation: Accurately weigh and dissolve a sample of this compound in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a final concentration of approximately 1-10 mM.

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the sample solution in a beaker with a magnetic stirrer.

  • Acidic Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl), recording the pH after each incremental addition.

  • Basic Titration: In a separate experiment, titrate the sample solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH), again recording the pH.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the first derivative of the titration curve.

Spectroscopic Profiling

Expertise & Rationale: Spectroscopic analysis provides a unique fingerprint of the molecule, confirming the presence of key functional groups and chromophores. Infrared (IR) spectroscopy is ideal for identifying covalent bonds, while UV-Visible (UV-Vis) spectroscopy provides information about conjugated systems.

  • Infrared (IR) Spectroscopy Protocol:

    • Prepare the sample using either the KBr pellet method or as a thin film on a salt plate.

    • Acquire the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

    • Expected Peaks: Look for characteristic absorption bands for N-H stretching (amine, ~3300-3500 cm⁻¹), asymmetric and symmetric N=O stretching (nitro group, ~1500-1560 and 1335-1380 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹).[8][9][10]

  • UV-Visible (UV-Vis) Spectroscopy Protocol:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

    • Record the absorbance spectrum from approximately 200 nm to 600 nm.

    • Expected Absorption: The presence of the nitroaniline chromophore is expected to result in strong absorption in the UV or visible range, which is useful for quantitative analysis.[11]

Synthesis, Applications, and Safety

Synthesis: The synthesis of dichloronitroaniline isomers often involves the amination of a corresponding trichloronitrobenzene precursor or the chlorination of a nitroaniline.[12][13] For instance, 5-chloro-2-nitroaniline can be synthesized from 2,4-dichloronitrobenzene by reacting it with ammonia at elevated temperature and pressure.[12] A similar approach could likely be adapted for the synthesis of this compound.

G Precursor Trichloronitrobenzene Isomer Product This compound Precursor->Product Amination Reagent Ammonia (NH3) High T, High P Reagent->Product Intermediate Intermediate for: Product->Intermediate Serves as EndProduct1 Azo Dyes Intermediate->EndProduct1 EndProduct2 Pharmaceuticals Intermediate->EndProduct2 EndProduct3 Specialty Pigments Intermediate->EndProduct3

Caption: Potential role of this compound as a chemical intermediate.

Potential Applications: By analogy with its isomers, this compound is a valuable intermediate. These compounds are widely used in the synthesis of azo dyes and high-performance pigments.[1] Furthermore, the nitroaniline scaffold is present in various biologically active molecules, suggesting potential applications in pharmaceutical and agrochemical research.[14][15]

Safety and Handling: Dichloronitroaniline isomers are classified as hazardous. For example, 4,5-dichloro-2-nitroaniline is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[3][16] It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.

References

  • Vertex AI Search. (2025).
  • PubChem. (n.d.). 2,4-Dichloroaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

  • Chemsrc. (2025). 2,5-Dichloro-4-nitroaniline | CAS#:6627-34-5. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Dichloro-2-nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-nitroaniline. Retrieved from [Link]

  • Sarna Chemicals. (n.d.). 2,5-Dichloro-4-nitroaniline (2,5-DCPNA) | CAS No.6627-34-5. Retrieved from [Link]

  • Google Patents. (1991). WO1991000261A1 - Process for preparing 4,5-dichloro-2-nitroaniline.
  • Wikipedia. (n.d.). Partition coefficient. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dichloro-4-nitroaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Absorption spectra of 0.025 mg/ml 2,4-dichloro-6-nitroaniline in.... Retrieved from [Link]

  • Bocan. (2024). 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. Retrieved from [Link]

  • LCGC International. (2023). Practical Understanding of Partition Coefficients. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,6-Dichloro-4-nitroaniline. Retrieved from [Link]

  • NIST. (n.d.). 2,4-Dichloro-6-nitroaniline. Retrieved from [Link]

  • University of Pannonia. (n.d.). Determination of a Partition Coefficient. Retrieved from [Link]

  • PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • Google Patents. (2018). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
  • Save My Exams. (2025). Partition Coefficients - A Level Chemistry Revision Notes. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2,4-Dichloro-5-nitroaniline (CAS 34033-44-8): Properties, Synthesis, and Analytical considerations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-5-nitroaniline is a halogenated nitroaromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and dyes. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a notable scarcity of experimentally determined physicochemical and spectral data for this specific isomer. This guide provides a consolidated overview of the available safety and handling information, a probable synthetic route based on established chemical principles and analogous reactions, and predicted analytical data to support researchers in its handling, synthesis, and characterization. The challenges associated with working with sparsely characterized compounds are also discussed, emphasizing the need for thorough in-house analysis upon acquisition or synthesis.

Chemical Identity and General Properties

This compound is an organic compound featuring a benzene ring substituted with two chlorine atoms, a nitro group, and an amino group.

PropertyValueSource
CAS Number 34033-44-8[1]
Molecular Formula C₆H₄Cl₂N₂O₂[1]
Molecular Weight 207.01 g/mol [1]
IUPAC Name This compound
Synonyms Benzenamine, 2,4-dichloro-5-nitro-

Safety and Handling

Given the presence of nitro and chloro functionalities, this compound is classified as a hazardous substance. All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Hazard Statements:

  • Fatal if swallowed, in contact with skin, or if inhaled.

  • Causes skin and serious eye irritation.

  • Suspected of causing genetic defects.

  • May cause damage to organs through prolonged or repeated exposure.

  • Toxic to aquatic life with long-lasting effects.

Precautionary Measures:

  • Do not breathe dust.

  • Wash skin thoroughly after handling.

  • Avoid release to the environment.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • In case of accident or if you feel unwell, seek medical advice immediately.

Synthetic Pathway: A Representative Protocol

Conceptual Synthesis Workflow

G start 1,3-Dichlorobenzene step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate 1,5-Dichloro-2-nitrobenzene (Major Isomer) step1->intermediate step2 Amination (NH₃, high T/P) intermediate->step2 product This compound step2->product

Caption: Conceptual synthetic pathway for this compound.

Representative Experimental Protocol: Synthesis of 5-Chloro-2-nitroaniline

The following protocol for a related isomer is provided as a reference for experimental design.[3]

Step 1: Nitration of m-Dichlorobenzene

  • To a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 0.68 mol of m-dichlorobenzene.

  • Cool the flask in an ice bath to below 20°C.

  • Slowly add a pre-cooled mixture of 0.714 mol of concentrated sulfuric acid and 0.701 mol of 95% nitric acid, ensuring the reaction temperature is maintained between 35-45°C.

  • After the addition is complete, continue to stir the mixture at 45°C for 1 hour.

  • Separate the organic layer and wash it with water and a mild base to obtain crude 2,4-dichloronitrobenzene.

Step 2: Amination of 2,4-Dichloronitrobenzene

  • In a high-pressure autoclave, combine 1.75 mol of 2,4-dichloronitrobenzene with a suitable solvent.

  • Seal the autoclave and introduce 7.9 mol of liquid ammonia.

  • Heat the mixture to 90°C and then maintain the temperature between 120-135°C under a pressure of 1.0-8.0 MPa for approximately 4 hours.

  • After cooling, carefully release the pressure and transfer the reaction mixture to water.

  • Filter the resulting solid, wash with water, and dry to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent such as methanol.

Physicochemical and Spectroscopic Properties: A Predictive Approach

Due to the absence of experimentally determined data, the following properties are based on computational predictions and analysis of similar compounds. Researchers should independently verify these properties upon obtaining a sample. One major supplier, Sigma-Aldrich, explicitly states that they do not perform analytical data collection for this compound due to its nature as a rare chemical.[4]

Physical Properties (Predicted)
PropertyPredicted ValueNotes
Melting Point Not availableData for the isomer 2,5-dichloro-4-nitroaniline is 154-158 °C.
Boiling Point Not availableData for the related 2,4-dichloroaniline is 245 °C.[5]
Solubility Low in water, soluble in organic solventsBased on the nonpolar nature of the dichlorinated aromatic ring.
Spectroscopic Analysis (Predicted)

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and chloro groups and the electron-donating effect of the amino group. The amino protons will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents.

4.2.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present:

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.

  • Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

4.2.3. Mass Spectrometry (MS) (Predicted)

  • Molecular Ion Peak: The mass spectrum should show a molecular ion (M⁺) peak at m/z 206. Due to the presence of two chlorine atoms, characteristic isotopic peaks at M+2 (m/z 208) and M+4 (m/z 210) are expected in an approximate ratio of 9:6:1.

  • Fragmentation Pattern: Common fragmentation pathways may include the loss of the nitro group (-NO₂), chlorine atoms (-Cl), and potentially hydrogen cyanide (-HCN) from the aromatic ring.

Potential Applications

While specific applications for this compound are not well-documented, its structure suggests its primary utility as an intermediate in the synthesis of more complex molecules. Related dichloronitroaniline isomers are used in the manufacturing of:

  • Dyes and Pigments: As precursors to azo dyes.[6]

  • Pharmaceuticals: As building blocks for active pharmaceutical ingredients.[7]

  • Agrochemicals: In the synthesis of pesticides and herbicides.

Conclusion

This compound (CAS 34033-44-8) is a chemical intermediate for which there is a significant lack of publicly available, experimentally verified data. This guide has synthesized the available safety information, proposed a logical synthetic route based on established chemical precedent, and provided predicted physicochemical and spectroscopic properties to aid researchers. It is imperative that any user of this compound performs comprehensive in-house analysis to confirm its identity and purity before use in any experimental setting. The data presented herein should be used as a guideline and not as a substitute for rigorous experimental verification.

References

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Spectral Data of 2,4-Dichloro-5-nitroaniline: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectral data for 2,4-dichloro-5-nitroaniline (CAS No: 34033-44-8), a compound of interest in synthetic chemistry and drug development. Due to the limited availability of public experimental spectral data for this specific molecule, this document leverages established principles of spectroscopy and comparative data from analogous compounds to offer a robust predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and professionals in drug development, offering not only predicted spectral characteristics but also detailed methodologies for the acquisition and validation of such data.

Introduction

This compound is a substituted aromatic amine, the structural complexity of which lends itself to a variety of applications in chemical synthesis, serving as a versatile building block for more complex molecules, including potential pharmaceutical agents. The precise elucidation of its structure is paramount for its effective use and for regulatory purposes. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of molecular characterization.

This guide addresses the current gap in publicly accessible experimental spectral data for this compound. By applying fundamental principles of spectroscopy, we will predict the key features of its ¹H NMR, ¹³C NMR, IR, and MS spectra. These predictions are grounded in the known electronic and structural effects of the amine, chloro, and nitro functional groups on the aniline core. Furthermore, this document provides detailed, field-proven protocols for the experimental acquisition of this data, ensuring scientific integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each atom.

Predicted ¹H and ¹³C NMR Spectra

The substitution pattern of this compound will result in a simple yet informative ¹H NMR spectrum. The aromatic region is expected to show two distinct singlets, as there are no adjacent protons to cause splitting.

  • ¹H NMR Prediction:

    • The proton at the C6 position is anticipated to be the most deshielded due to the ortho-nitro group and the para-chloro group, both of which are electron-withdrawing. Its chemical shift is predicted to be in the range of 8.0-8.2 ppm.

    • The proton at the C3 position will be influenced by the ortho-chloro and meta-nitro and amino groups, leading to a predicted chemical shift around 7.4-7.6 ppm.

    • The amine (-NH₂) protons will likely appear as a broad singlet between 4.0 and 6.0 ppm, with its exact position being dependent on the solvent and concentration.

  • ¹³C NMR Prediction:

    • The carbon atoms directly attached to the substituents will exhibit the most significant shifts from the standard benzene chemical shift of 128.5 ppm.

    • The carbon bearing the nitro group (C5) is expected to be significantly downfield.

    • The carbon with the amino group (C1) will be shifted upfield due to the electron-donating nature of nitrogen.

    • The carbons attached to the chlorine atoms (C2 and C4) will be deshielded.

    • The two carbons bearing protons (C3 and C6) will have chemical shifts influenced by their respective substituents.

Table 1: Predicted NMR Spectral Data for this compound

Technique Assignment Predicted Chemical Shift (ppm) Multiplicity
¹H NMRH-37.4 - 7.6Singlet
H-68.0 - 8.2Singlet
-NH₂4.0 - 6.0Broad Singlet
¹³C NMRC-1 (-NH₂)~145-
C-2 (-Cl)~120-
C-3 (-H)~125-
C-4 (-Cl)~130-
C-5 (-NO₂)~140-
C-6 (-H)~115-
Experimental Protocol for NMR Spectroscopy

The choice of solvent is critical in NMR to ensure the sample is fully dissolved and to avoid interfering signals.[1] Deuterated chloroform (CDCl₃) is a common choice for many organic compounds; however, deuterated dimethyl sulfoxide (DMSO-d₆) may be preferable if solubility is an issue.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[2]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[3]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon.[4] A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform a baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

NMR Data Acquisition and Interpretation Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline calibrate Calibrate Spectrum phase_baseline->calibrate interpret Interpret and Assign Peaks calibrate->interpret

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of its N-H, N-O, C-Cl, and aromatic bonds.

Predicted IR Spectrum
  • N-H Stretching: The amino group will exhibit two distinct stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches.

  • N-O Stretching: The nitro group will show two strong absorption bands: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹.[5]

  • C=C Aromatic Stretching: The aromatic ring will have characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: The stretching of the C-N bond is expected in the 1250-1350 cm⁻¹ range.

  • C-Cl Stretching: The C-Cl bonds will produce strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹.

Table 2: Predicted IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibrational Mode Expected Intensity
3300 - 3500N-H Asymmetric & Symmetric StretchMedium
3000 - 3100Aromatic C-H StretchMedium to Weak
1600 - 1640N-H Bending (Scissoring)Medium
1500 - 1560Asymmetric NO₂ StretchStrong
1450 - 1600Aromatic C=C StretchMedium to Strong
1335 - 1385Symmetric NO₂ StretchStrong
1250 - 1350C-N StretchMedium
600 - 800C-Cl StretchStrong
Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid samples with minimal preparation.[6][7]

Methodology:

  • Background Spectrum: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft cloth. Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Sample Spectrum Acquisition: Collect the IR spectrum of the sample. A typical measurement involves co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the ATR crystal thoroughly.

IR Spectroscopy Workflow

IR_Workflow start Start clean_crystal Clean ATR Crystal start->clean_crystal background Acquire Background Spectrum clean_crystal->background apply_sample Apply Solid Sample to Crystal background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum process_spectrum Process Spectrum (Ratio to Background) acquire_spectrum->process_spectrum analyze Analyze and Assign Peaks process_spectrum->analyze end End analyze->end

Caption: Step-by-step workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern.

Predicted Mass Spectrum

Electron Ionization (EI) is a common "hard" ionization technique that leads to extensive fragmentation, which can be highly informative for structure elucidation.[8][9][10][11][12]

  • Molecular Ion (M⁺): The molecular weight of this compound is 207.01 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z 207. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed:

    • M⁺: (containing two ³⁵Cl atoms) at m/z 207

    • M+2: (containing one ³⁵Cl and one ³⁷Cl) at m/z 209, with an intensity of approximately 65% of the M⁺ peak.

    • M+4: (containing two ³⁷Cl atoms) at m/z 211, with an intensity of about 10% of the M⁺ peak.

  • Key Fragmentation Pathways:

    • Loss of NO₂: A common fragmentation for nitroaromatics is the loss of the nitro group (NO₂, 46 Da), leading to a fragment at m/z 161.

    • Loss of NO and CO: Subsequent fragmentation of the [M-NO₂]⁺ ion could involve the loss of chlorine or other rearrangements. A common pathway for nitroaromatics is the loss of NO (30 Da) followed by the loss of CO (28 Da).[13]

    • Loss of Chlorine: Cleavage of a C-Cl bond would result in a fragment at m/z 172.

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/z Proposed Fragment Notes
207, 209, 211[C₆H₄Cl₂N₂O₂]⁺Molecular Ion (M⁺) with isotopic pattern
177, 179, 181[M - NO]⁺Loss of nitric oxide
161, 163[M - NO₂]⁺Loss of nitro group
172, 174[M - Cl]⁺Loss of a chlorine atom
Experimental Protocol for Mass Spectrometry

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is a suitable method.

  • Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[11]

  • Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Predicted Mass Spectrometry Fragmentation Pathway

MS_Fragmentation M [M]⁺• m/z 207, 209, 211 M_minus_NO2 [M - NO₂]⁺ m/z 161, 163 M->M_minus_NO2 - NO₂ M_minus_NO [M - NO]⁺ m/z 177, 179, 181 M->M_minus_NO - NO M_minus_Cl [M - Cl]⁺ m/z 172, 174 M->M_minus_Cl - Cl

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound, supplemented with robust experimental methodologies. The predicted data, derived from fundamental spectroscopic principles and comparison with related structures, offers a valuable resource for the identification and characterization of this compound in a research and development setting. The provided protocols are designed to ensure the acquisition of high-quality, reproducible data, upholding the principles of scientific integrity. It is anticipated that this guide will serve as a practical tool for scientists, enabling them to confidently work with and characterize this compound, even in the absence of a pre-existing public spectral database.

References

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  • ResearchGate. (n.d.). FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA... Retrieved from [Link]

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  • PubMed. (2022, April 30). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]

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Solubility of 2,4-Dichloro-5-nitroaniline in common lab solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2,4-Dichloro-5-nitroaniline

Introduction: Navigating the Data Gap for a Niche Compound

This compound (CAS No. 34033-44-8) is a substituted nitroaniline featuring a complex array of functional groups that dictate its physicochemical behavior. As with any compound utilized in chemical synthesis, drug development, or materials science, a thorough understanding of its solubility is a prerequisite for effective process design, purification, and formulation. However, a comprehensive survey of scientific literature and chemical databases reveals a significant scarcity of publicly available quantitative solubility data for this specific isomer.[1] This guide, therefore, serves a dual purpose: first, to provide a robust theoretical framework for predicting the solubility of this compound based on its molecular structure, and second, to deliver detailed, field-proven experimental protocols for its empirical determination.

This document moves beyond a simple recitation of facts and instead provides the causal logic behind experimental design, empowering researchers to generate reliable, application-specific solubility data.

Part 1: Theoretical Solubility Profile & Physicochemical Analysis

The principle of "like dissolves like" serves as our primary guide for predicting solubility.[2] The molecular structure of this compound—an aromatic ring substituted with two electron-withdrawing chloro groups, a strongly electron-withdrawing nitro group, and an amino group capable of hydrogen bonding—suggests a molecule of significant polarity.

  • Molecular Structure: C₆H₄Cl₂N₂O₂

  • Key Functional Groups:

    • Aniline Moiety (-NH₂): The amino group can act as a hydrogen bond donor.

    • Nitro Group (-NO₂): The oxygen atoms are strong hydrogen bond acceptors.

    • Dichloro Substituents (-Cl): These add to the molecular weight and contribute to van der Waals forces, while also being electron-withdrawing.

    • Aromatic Ring: A non-polar backbone.

Predicted Solubility in Common Laboratory Solvents:

Based on this structure, we can forecast the following solubility trends:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of both hydrogen bond donor (-NH₂) and acceptor (-NO₂) sites suggests some interaction is possible. However, the large, non-polar aromatic ring and the two chloro substituents will likely limit solubility in highly polar, hydrogen-bond-dominated networks like water. We predict poor to very limited solubility in water . Solubility should increase in alcohols like methanol and ethanol, which have both a polar hydroxyl group and a non-polar alkyl chain, but it is unlikely to be high.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone, THF): These solvents are excellent hydrogen bond acceptors and possess significant dipole moments, making them well-suited to solvate polar molecules. Dimethyl sulfoxide (DMSO), often referred to as a "super solvent," is particularly effective at dissolving a wide array of organic compounds.[3][4] It is predicted that this compound will exhibit good to excellent solubility in this class of solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The significant polarity imparted by the nitro and amino groups makes it unlikely that this compound will be readily soluble in non-polar aliphatic or aromatic hydrocarbons. We predict poor solubility in solvents like hexane and toluene.

These predictions provide a starting point for solvent selection, but must be confirmed via empirical testing.

Part 2: Experimental Determination of Solubility

Given the absence of published quantitative data, experimental determination is not just recommended, but essential. The isothermal equilibrium (shake-flask) method is the gold-standard technique for accurately measuring the solubility of a solid in a liquid.[5]

Protocol 1: Quantitative Solubility Determination (Isothermal Equilibrium Method)

This protocol establishes the thermodynamic equilibrium solubility of this compound at a specified temperature.

Core Principle: An excess of the solid compound is agitated in the solvent at a constant temperature for a prolonged period, allowing the system to reach a state where the rate of dissolution equals the rate of precipitation. The concentration of the dissolved solid in the supernatant is then measured, representing the equilibrium solubility.

Apparatus and Materials:

  • Analytical balance (±0.1 mg accuracy)

  • Scintillation vials (e.g., 20 mL) with polytetrafluoroethylene (PTFE)-lined screw caps

  • Constant temperature orbital shaker or rotator bath

  • Calibrated digital thermometer

  • Syringes (1-5 mL)

  • Syringe filters (0.22 µm PTFE, chosen for broad chemical compatibility)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • This compound (solute)

  • Selected solvents of interest

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a pre-weighed vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment to confirm saturation. A starting point is ~50-100 mg.

  • Solvent Addition: Add a known volume (e.g., 5.0 mL) of the chosen solvent to the vial.

  • Equilibration: Securely cap the vial and place it in the constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the slurry for a period sufficient to ensure equilibrium is reached. A minimum of 24 hours is recommended; 48-72 hours is ideal to ensure confidence, especially for poorly soluble compounds.

  • Phase Separation: After equilibration, allow the vials to rest in the temperature bath for at least 2 hours to allow the excess solid to settle. This step is critical to prevent clogging the syringe filter.

  • Sample Withdrawal and Filtration: Carefully draw the supernatant into a syringe, avoiding any solid particles. Immediately attach a 0.22 µm syringe filter and dispense the clear, filtered solution into a clean, pre-weighed vial. This filtration step is non-negotiable as it removes all undissolved microparticulates, ensuring only the dissolved solute is measured.

  • Dilution: Accurately weigh the collected filtrate. Based on the predicted solubility, perform a precise serial dilution with the same solvent to bring the concentration into the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC-UV or UV-Vis spectrophotometry method. A calibration curve must be prepared using standards of known concentration to ensure accurate quantification.

  • Calculation: Use the measured concentration and the dilution factor to calculate the original concentration of the saturated solution. The solubility is typically expressed in mg/mL or mol/L.

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis A Add excess solute to vial B Add known volume of solvent A->B C Agitate at constant T (24-72 hours) B->C D Settle solids (≥2 hours) C->D E Withdraw supernatant D->E F Filter (0.22 µm syringe filter) E->F G Dilute sample precisely F->G H Quantify via HPLC/UV-Vis G->H I Calculate Solubility (mg/mL or mol/L) H->I

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Protocol 2: Rapid Qualitative Solubility Screening

This method provides a fast, semi-quantitative assessment for initial solvent screening.

Step-by-Step Methodology:

  • Add a small, pre-weighed amount of this compound (e.g., 5 mg) into a small test tube or vial.[6]

  • Add the solvent in measured aliquots (e.g., 0.1 mL).[7]

  • After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.

  • Observe if the solid completely dissolves.

  • Continue adding solvent aliquots until the solid is fully dissolved or a maximum volume (e.g., 2 mL) is reached.

  • Record the results as:

    • Very Soluble: Dissolves in <0.5 mL

    • Soluble: Dissolves in 0.5 - 1.0 mL

    • Sparingly Soluble: Dissolves in 1.0 - 2.0 mL

    • Insoluble: Does not fully dissolve in 2.0 mL

G A Add known mass of solute (e.g., 5 mg) to vial B Add solvent aliquot (0.1 mL) A->B C Vortex/Shake Vigorously B->C D Observe C->D E Solid Dissolved? D->E F Record as Soluble/ Very Soluble E->F Yes G Max Volume Reached? E->G No G->B No H Record as Insoluble G->H Yes

Caption: Rapid Qualitative Solubility Screening Workflow.

Part 3: Data Presentation

All experimentally determined solubility data should be meticulously recorded. The following table provides a template for summarizing your quantitative findings.

Table 1: Experimentally Determined Solubility of this compound at 25°C

Solvent Class Solvent Solubility (mg/mL) Solubility (mol/L)
Polar Protic Water Data to be determined Data to be determined
Methanol Data to be determined Data to be determined
Ethanol Data to be determined Data to be determined
Polar Aprotic Dimethyl Sulfoxide (DMSO) Data to be determined Data to be determined
Acetone Data to be determined Data to be determined
Acetonitrile Data to be determined Data to be determined
Tetrahydrofuran (THF) Data to be determined Data to be determined
Non-Polar Toluene Data to be determined Data to be determined

| | Hexane | Data to be determined | Data to be determined |

Conclusion

While a theoretical analysis of this compound's molecular structure allows for a reasoned prediction of its solubility—suggesting good solubility in polar aprotic solvents like DMSO and poor solubility in water and non-polar hydrocarbons—the profound lack of published quantitative data makes experimental verification imperative. The isothermal equilibrium method detailed in this guide provides a robust, self-validating framework for generating the high-quality, reliable solubility data required for any serious research, development, or drug discovery application. Adherence to these protocols will empower scientists to overcome the existing data gap and proceed with a confident understanding of this compound's behavior in solution.

References

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Molecular formula and weight of 2,4-Dichloro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-nitroaniline is a halogenated aromatic nitroamine, a class of compounds that serves as a versatile building block in synthetic organic chemistry. Its chemical structure, featuring a reactive amine group and multiple electrophilic sites activated by the nitro and chloro substituents, makes it a valuable intermediate. While this specific isomer (CAS No. 34033-44-8) is a less common, specialized chemical primarily supplied for early-stage discovery research, the broader family of dichloronitroanilines is instrumental in the synthesis of a wide range of functional molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and high-performance dyes and pigments.[1][2] This guide provides a comprehensive overview of its chemical properties, a logical synthesis pathway, safety considerations, and its potential applications in research and development.

Chemical Identity and Properties

The fundamental characteristics of this compound are rooted in its molecular structure. The presence of two chlorine atoms and a nitro group on the aniline ring significantly influences its reactivity, polarity, and physicochemical properties.

Molecular Structure

The structure of this compound is defined by an aniline core substituted at the 2 and 4 positions with chlorine atoms and at the 5 position with a nitro group.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

As a specialized research chemical, extensive, experimentally verified physicochemical data for this compound is not widely published.[1][3] However, its core properties can be summarized based on supplier information and computational models.

PropertyValueSource
CAS Number 34033-44-8[3][4][5]
Molecular Formula C₆H₄Cl₂N₂O₂[3][4][5][6]
Molecular Weight 207.01 g/mol [3][4][]
IUPAC Name This compound[5][]
MDL Number MFCD00100120[3][4]
Melting Point No data available[3]
Boiling Point No data available[3]
Solubility No data available[3]
SMILES ClC1=C(N)C=C(C(Cl)=C1)=O[5]
InChI Key ZYBHVQKBRBVBRX-UHFFFAOYSA-N[5][]

Synthesis Pathway: A Mechanistic Perspective

The overall workflow can be conceptualized as a two-stage process: nitration of the dichlorobenzene precursor followed by selective amination.

SynthesisWorkflow Start 1,3-Dichlorobenzene Nitration Nitration (HNO₃ / H₂SO₄) Start->Nitration Step 1 Intermediate 1,5-Dichloro-2-nitrobenzene (Precursor) Nitration->Intermediate Amination High-Pressure Amination (Aqueous/Gaseous NH₃) Intermediate->Amination Step 2 Product This compound Amination->Product Purification Purification (Crystallization) Product->Purification Final Final Product Purification->Final

Caption: Plausible two-step synthesis workflow for this compound.

Step-by-Step Methodology (Hypothetical Protocol based on Isomer Synthesis)

This protocol is based on established methods for converting dichloronitrobenzene compounds to their corresponding amino derivatives.[9][10]

  • Reactor Charging : The synthesis is conducted in a high-pressure autoclave. The key starting material, 1,5-dichloro-2-nitrobenzene, is charged into the reactor.

  • Ammonia Introduction : The autoclave is sealed, and liquid or gaseous ammonia is introduced under pressure. The use of ammonia in excess is critical to drive the reaction towards the product and minimize side reactions.[8] The reaction is typically performed in the presence of water or a solvent like toluene.[9][10]

  • Reaction Conditions : The mixture is heated to a temperature typically ranging from 120-160°C.[9][10] The pressure is maintained within a range of 1.0-8.0 MPa. These conditions are necessary to overcome the activation energy for the SNAr reaction, as the aromatic ring is deactivated by the electron-withdrawing groups. The reaction is monitored for completion over several hours.

  • Work-up and Isolation : After cooling and depressurization, the reaction mixture is transferred to water to dissolve the ammonium chloride byproduct. The crude solid product is then isolated by filtration.

  • Purification : The crude this compound is purified, typically by recrystallization from a suitable solvent such as ethanol or methanol, to yield the final product with high purity.[8][10]

Causality : The choice of a high-pressure, high-temperature amination is dictated by the reduced reactivity of the dichloronitrobenzene precursor. The electron-withdrawing nitro group activates the ring towards nucleophilic attack, but the chlorine atoms themselves are relatively poor leaving groups compared to other halogens. The high concentration of the ammonia nucleophile and elevated temperature provide the necessary kinetic energy for the substitution to proceed at a practical rate.

Applications in Drug Development and Chemical Synthesis

While specific use-cases for this compound are not widely reported, its structural motifs are highly relevant to drug discovery and materials science. Chloro-nitroaniline derivatives are key intermediates in the synthesis of more complex molecules.[2][11]

  • Pharmaceutical Intermediates : Related compounds like 5-chloro-2-nitroaniline are pivotal in synthesizing inhibitors for cancer therapeutics and HIV-1 replication.[12] They serve as starting points for building heterocyclic scaffolds, such as benzimidazoles, which are common in pharmacologically active molecules. The reactive sites on this compound allow for further functionalization, making it a candidate for combinatorial chemistry libraries aimed at screening for biological activity.

  • Dye and Pigment Synthesis : Aromatic amines are foundational to the production of azo dyes. The specific substitution pattern of dichloronitroanilines influences the final color, lightfastness, and thermal stability of the resulting pigments.[2]

  • Agrochemicals : The dichloronitroaniline scaffold is present in some fungicides. The compound can be used as a starting point for creating new derivatives with potential pesticidal or herbicidal properties.

Safety and Handling

A specific, detailed Safety Data Sheet (SDS) for this compound is not universally available. However, based on the comprehensive SDS for numerous structural isomers, this class of compounds must be treated as highly hazardous.[13][14][15]

  • Hazard Classification : Dichloronitroaniline isomers are consistently classified as acutely toxic and potentially fatal if swallowed, in contact with skin, or if inhaled.[13][14] They are also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.[14]

  • Environmental Hazards : These compounds are typically classified as very toxic to aquatic life with long-lasting effects.[13] Release into the environment must be strictly avoided.

  • Handling Recommendations :

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid breathing dust. Use respiratory protection if dust generation is unavoidable.[13]

    • Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[16]

Conclusion

This compound represents a specialized chemical intermediate with significant potential derived from its versatile and reactive structure. While it is not a widely commercialized compound with extensive published data, its identity and molecular formula (C₆H₄Cl₂N₂O₂) and weight (207.01 g/mol ) are well-established. By understanding the established synthesis routes and applications of its close chemical relatives, researchers and drug development professionals can leverage this molecule as a valuable building block for creating novel compounds in pharmaceuticals, materials science, and other advanced fields. Due to its presumed high toxicity, rigorous adherence to safety protocols is mandatory during its handling and use.

References

  • FDC Chemical. (n.d.). This compound. Retrieved from [Link]

  • Angene Chemical. (n.d.). This compound(CAS# 34033-44-8). Retrieved from [Link]

  • Angene Chemical. (n.d.). Safety Data Sheet - this compound. Retrieved from [Link]

  • Google Patents. (2018). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
  • Quick Company. (2022). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Retrieved from [Link]

  • Sarna Chemicals. (n.d.). 2,5-Dichloro-4-nitroaniline (2,5-DCPNA) | CAS No.6627-34-5. Retrieved from [Link]

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A Comprehensive Technical Guide to 2,4-Dichloro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating 2,4-Dichloro-5-nitroaniline in Synthetic Chemistry

This compound is a halogenated nitroaromatic compound belonging to the broader class of substituted anilines. While its isomers, such as 5-chloro-2-nitroaniline and 2,5-dichloro-4-nitroaniline, are well-documented intermediates in the synthesis of pharmaceuticals, dyes, and pigments, this compound (CAS No. 34033-44-8) remains a more specialized reagent.[1][2][3] This guide aims to provide a detailed technical overview of this compound, consolidating available data and presenting scientifically grounded insights into its properties, synthesis, and potential applications, thereby equipping researchers with the foundational knowledge required for its effective utilization in complex synthetic workflows.

The strategic placement of two chlorine atoms and a nitro group on the aniline ring imparts a unique electronic and steric profile, making it a potentially valuable, albeit underutilized, building block. The electron-withdrawing nature of the chloro and nitro substituents significantly deactivates the aromatic ring towards further electrophilic substitution while activating the chlorine atoms for nucleophilic aromatic substitution (SNAr) reactions. The amino group, conversely, can be readily diazotized, offering a versatile handle for a wide array of chemical transformations.

Physicochemical & Structural Properties

Precise experimental data for this compound is not widely published. Commercial suppliers note that analytical data is not routinely collected for this compound due to its status as a specialized research chemical.[4] However, its fundamental properties can be reliably established.

Structural Identification

The molecular structure of this compound is defined by an aniline core with substituents at the 2, 4, and 5 positions.

Caption: 2D Structure of this compound

Table 1: Core Chemical Identifiers

IdentifierValueSource
IUPAC Name This compoundAngene Chemical[1]
CAS Number 34033-44-8Sigma-Aldrich[4]
Molecular Formula C₆H₄Cl₂N₂O₂Sigma-Aldrich[4]
Molecular Weight 207.01 g/mol PubChem[5]
Canonical SMILES C1=C(C=C(C(=C1N)Cl)Cl)[O-]PubChem[5]
InChI Key IZEZAMILKKYOPW-UHFFFAOYSA-NPubChem[5]

Proposed Synthesis Pathway: A Logic-Driven Approach

The rationale is as follows: The amino group is a potent ortho-, para-directing group. In 2,4-dichloroaniline, the positions ortho to the amino group are sterically hindered by the existing chlorine atoms. Therefore, the para position (C5) is the most electronically activated and sterically accessible site for electrophilic nitration.

Step-by-Step Proposed Protocol

Step 1: Nitration of 2,4-Dichloroaniline

  • Reactor Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, charge 2,4-dichloroaniline (1.0 eq).

  • Dissolution: Add concentrated sulfuric acid (approx. 4-5 eq) slowly while cooling the flask in an ice-salt bath to maintain an internal temperature between 0 and 5 °C. Stir until complete dissolution.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq), ensuring the temperature is kept below 10 °C.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the dissolved aniline solution over 1-2 hours. The critical parameter is temperature control; the internal temperature must be maintained below 10 °C to minimize side reactions and ensure regioselectivity.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for an additional 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The crude this compound will precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

G cluster_0 Synthesis Workflow start 2,4-Dichloroaniline reagents H₂SO₄, HNO₃ (0-10 °C) start->reagents Nitration product This compound reagents->product

Caption: Proposed synthesis of this compound.

This proposed pathway stands in contrast to the synthesis of its isomer, 5-chloro-2-nitroaniline, which is industrially prepared via the amination of 2,4-dichloronitrobenzene.[6][7][8] The choice of starting material is dictated by the directing effects of the substituents to achieve the desired isomer.

Potential Applications in Drug Discovery and Materials Science

While specific applications for this compound are not documented, its structural motifs suggest significant potential as an intermediate in several high-value research areas, drawing parallels from its well-studied isomers.

  • Pharmaceutical Synthesis: Substituted nitroanilines are foundational precursors in medicinal chemistry. For example, 5-chloro-2-nitroaniline is a key intermediate in the synthesis of Fenbendazole, a broad-spectrum benzimidazole anthelmintic.[7] It has also been used as a building block for developing novel inhibitors of HIV-1 replication and for creating conjugates that target oncogenic miRNAs in cancer research.[9] By analogy, this compound could serve as a valuable scaffold for generating libraries of novel small molecules for screening against various therapeutic targets. The dichloro substitution pattern offers distinct electronic and lipophilic properties compared to its monochloro counterparts, potentially leading to compounds with altered target affinity, selectivity, or pharmacokinetic profiles.

  • Azo Dyes and Pigments: Chloro-nitroanilines are extensively used as diazo components in the synthesis of azo dyes and pigments.[2][10] The amino group of this compound can be readily converted to a diazonium salt, which can then be coupled with various aromatic compounds (coupling components) to produce a wide range of colors. The two chlorine atoms would be expected to enhance the lightfastness and chemical stability of the resulting dyes.

  • Agrochemicals: Many commercial herbicides and fungicides are derived from halogenated aromatic amines and nitro compounds. The specific substitution pattern of this compound makes it a candidate for derivatization into novel agrochemical agents.

Safety, Handling, and Hazard Management

A specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known toxicology of its isomers, such as 5-chloro-2-nitroaniline, it must be treated as a highly toxic and hazardous substance.

Table 2: Inferred Hazard Profile and Handling Precautions

Hazard CategoryAssociated Risks & Precautions
Acute Toxicity Fatal if swallowed, in contact with skin, or if inhaled. (Based on isomers). PRECAUTIONS: Handle only in a certified chemical fume hood. Avoid generation of dust. Use a fully closed system where possible.
Personal Protective Equipment (PPE) Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Lab Coat: Standard laboratory coat, with a chemical-resistant apron for larger quantities. Eye Protection: Chemical safety goggles and a face shield. Respiratory: Use a NIOSH-approved respirator with a particulate filter (P100) or a supplied-air respirator.
Skin/Eye Irritation Expected to cause skin and serious eye irritation. PRECAUTIONS: Avoid all contact with skin and eyes. Ensure an eyewash station and safety shower are immediately accessible.
Long-Term Exposure May cause damage to organs through prolonged or repeated exposure (based on isomers). PRECAUTIONS: Implement strict engineering controls to minimize exposure. Conduct regular health monitoring for personnel with potential exposure.
Environmental Hazards Likely toxic to aquatic life with long-lasting effects. PRECAUTIONS: Do not allow to enter drains or waterways. Dispose of as hazardous waste according to local, state, and federal regulations.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store locked up, away from incompatible materials such as strong oxidizing agents.
First Aid Measures (General Guidance)
  • Inhalation: Immediately move the person to fresh air. Call a physician or poison control center immediately.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Call a physician immediately.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Call a physician immediately.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a physician or poison control center immediately.

Conclusion and Future Outlook

This compound represents a chemical entity with considerable untapped potential. While a scarcity of direct research limits its current application, its structure provides a compelling basis for its use as a versatile intermediate in pharmaceutical, dye, and materials science synthesis. The proposed synthetic pathway offers a logical and experimentally viable route to access this compound, paving the way for further investigation. It is imperative that any researcher handling this compound does so with the utmost caution, adhering to stringent safety protocols appropriate for a substance with a high inferred toxicity. Future research into the reactivity and applications of this specific isomer will be crucial in defining its place within the broader landscape of synthetic chemistry.

References

  • Angene Chemical. This compound(CAS# 34033-44-8). [Link]

  • Google Patents.
  • Supporting Information. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. [Link]

  • PubChem. 2,4-Dichloro-6-nitroaniline. [Link]

  • Quick Company. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. [Link]

  • Sarna Chemicals. 2,5-Dichloro-4-nitroaniline (2,5-DCPNA) | CAS No.6627-34-5. [Link]

  • Google Patents. WO1991000261A1 - Process for preparing 4,5-dichloro-2-nitroaniline.
  • European Patent Office. Process for preparing nitroaniline derivatives - EP 0635483 A1. [Link]

  • Google Patents. DE4439194C2 - Process for the preparation of 1,3-dichloro-4,6-dinitrobenzene.
  • SpectraBase. 2,4-Dichloroaniline - Optional[1H NMR] - Spectrum. [Link]

  • Carl ROTH. Safety Data Sheet: Triethylamine. [Link]

  • PubMed. Regioselectivity in the nitration of dialkoxybenzenes. [Link]

  • Google Patents.
  • YouTube. 1,3-dichlorobenzene synthesis. [Link]

  • PETRAMIN S.A. DE C.V. Safety Data Sheet: TRIETILAMINA. [Link]

  • ResearchGate. (PDF) 2-Chloro-5-nitroaniline. [Link]

  • The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]

  • PubChem. 2-Chloro-4-nitroaniline. [Link]

  • Wikipedia. 1,3-Dichlorobenzene. [Link]

  • Wikipedia. 4-Nitroaniline. [Link]

  • Chempanda. Nitroaniline: Common isomers, structure, synthesis and applications | Blog. [Link]

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An In-depth Technical Guide to the Thermal Stability and Degradation of 2,4-Dichloro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Foreword: Proactive Thermal Hazard Assessment in Pharmaceutical Development

In the landscape of pharmaceutical development and fine chemical synthesis, understanding the thermal stability of intermediates is not merely a regulatory checkbox; it is a cornerstone of process safety, scalability, and ultimately, commercial viability. The energetic nature of functional groups, particularly the nitro group, in conjunction with halogens on an aromatic ring, as seen in 2,4-Dichloro-5-nitroaniline, necessitates a rigorous and proactive approach to thermal hazard assessment. This guide is structured to provide not just the "what" but the "why" behind the analytical methodologies, moving beyond rote protocol to instill a deeper understanding of the causality behind experimental choices. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to design and interpret thermal stability studies, ensuring both laboratory safety and the seamless scale-up of chemical processes.

Physicochemical Profile and Structural Considerations of this compound

This compound is a substituted aromatic amine, a class of compounds widely used as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1][2][3] The molecule's thermal behavior is intrinsically linked to its structure: the electron-withdrawing nitro group (-NO2) and chloro groups (-Cl) significantly influence the electron density of the aniline ring and the stability of the amino group (-NH2).

The presence of the nitro group, in particular, classifies it as an energetic material. Thermal decomposition of nitroaromatic compounds can be highly exothermic and may proceed rapidly, leading to a runaway reaction if not properly controlled.[4][5] The chlorine atoms can contribute to the formation of corrosive and toxic gases, such as hydrogen chloride (HCl), upon decomposition.[6][7][8]

Key Structural Features Influencing Thermal Stability:

  • Nitro Group: Inherently energetic, the C-NO2 bond is often the primary initiation point for thermal decomposition.

  • Chloro Substituents: The C-Cl bonds are relatively stable, but their presence can lead to the formation of HCl gas during decomposition.

  • Amino Group: Can undergo oxidation-reduction reactions, contributing to the complexity of the degradation pathway.

  • Aromatic Ring: The overall stability of the benzene ring can be compromised at elevated temperatures, leading to fragmentation.

Core Analytical Techniques for Thermal Stability Assessment

A multi-technique approach is essential for a comprehensive understanding of a compound's thermal stability. Each technique provides a unique piece of the puzzle, and their combined data allows for a robust hazard assessment.

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is often the first-line screening tool for thermal hazards.[9] It provides a rapid assessment of the temperatures at which thermal events (endotherms like melting, and exotherms like decomposition) occur, and the energy released or absorbed during these events. A sharp, high-energy exotherm is a clear indicator of a significant thermal hazard.[9] We look not just at the onset temperature of decomposition, but also the shape and area of the peak, which inform us about the kinetics and magnitude of the event.

Trustworthiness: The self-validating nature of a DSC protocol comes from meticulous calibration with certified standards (e.g., indium for temperature and enthalpy) and ensuring a flat, reproducible baseline. Running the sample at multiple heating rates can provide insights into the reaction kinetics.[9]

Experimental Protocol: DSC Analysis of this compound
  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure DSC pan (gold-plated stainless steel is recommended for energetic materials to prevent reaction with the pan).

  • Instrumentation: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a sub-ambient temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 400 °C). A nitrogen purge is typically used to maintain an inert atmosphere.

  • Data Analysis:

    • Identify the melting endotherm and the decomposition exotherm.

    • Determine the onset temperature (Tonset) and the peak maximum temperature (Tpeak) of the decomposition exotherm.

    • Integrate the area under the decomposition peak to calculate the enthalpy of decomposition (ΔHd).

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature.[10] It is invaluable for determining the temperature at which a material begins to lose mass, which can be due to decomposition or volatilization. When coupled with an evolved gas analysis technique like mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR), TGA can identify the gaseous decomposition products.

Trustworthiness: A TGA protocol is validated by regular mass and temperature calibration. Running a blank (empty pan) under the same conditions as the sample ensures that any observed mass loss is from the sample and not an artifact of the instrument.

Experimental Protocol: TGA of this compound
  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Instrumentation: Place the sample pan onto the TGA balance.

  • Thermal Program:

    • Equilibrate at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a final temperature (e.g., 600 °C).

  • Data Analysis:

    • Generate a plot of mass vs. temperature.

    • Determine the onset temperature of mass loss.

    • Quantify the percentage of mass lost at different temperature ranges.

    • If coupled to MS or FTIR, identify the evolved gases at specific temperatures.

Accelerating Rate Calorimetry (ARC)

Expertise & Experience: ARC is the gold standard for simulating a worst-case, adiabatic (no heat loss) runaway reaction scenario.[5][11][12][13] This technique provides critical data for process safety and relief system design. The key parameters obtained are the onset temperature of self-heating, and the corresponding rates of temperature and pressure rise as a function of temperature.

Trustworthiness: The integrity of ARC data relies on the "heat-wait-seek" protocol.[14] The instrument heats the sample in small steps, then waits to see if the sample's self-heating rate exceeds a predefined sensitivity threshold. This ensures that the measured onset temperature is a true representation of the point at which the reaction becomes self-accelerating under adiabatic conditions.

Experimental Protocol: ARC Analysis of this compound
  • Sample Preparation: A precisely known mass of the sample is loaded into a spherical, high-strength sample bomb (e.g., titanium or stainless steel).

  • Instrumentation: The bomb is placed in the ARC calorimeter, which consists of a furnace with heaters that track the sample temperature.

  • Operational Mode (Heat-Wait-Seek):

    • Heat: The sample is heated by a set temperature increment (e.g., 5 °C).

    • Wait: The system stabilizes thermally.

    • Seek: The instrument monitors the sample temperature for any increase due to self-heating. If the rate of temperature rise exceeds a set sensitivity (e.g., 0.02 °C/min), an exotherm is detected.

  • Adiabatic Tracking: Once an exotherm is detected, the furnace heaters match the sample's temperature, creating an adiabatic environment. The instrument then records the temperature and pressure rise as a function of time until the reaction is complete.

  • Data Analysis:

    • Determine the onset temperature of the self-accelerating reaction.

    • Plot self-heat rate (dT/dt) vs. temperature.

    • Plot pressure vs. temperature.

    • Calculate the time to maximum rate (TMR) and the adiabatic temperature rise (ΔTad).

Visualization of Experimental Workflows and Data Relationships

Diagram 1: Integrated Thermal Hazard Assessment Workflow

G cluster_0 Initial Screening cluster_1 Adiabatic & Process Safety cluster_2 Data Synthesis & Hazard Evaluation DSC Differential Scanning Calorimetry (DSC) ARC Accelerating Rate Calorimetry (ARC) DSC->ARC Informs starting temperature range Analysis Kinetic & Thermodynamic Analysis DSC->Analysis Provides T_onset, ΔH_d TGA Thermogravimetric Analysis (TGA) TGA->ARC Confirms decomposition vs. volatilization TGA->Analysis Provides T_decomp, Mass Loss % ARC->Analysis Provides T_onset (adiabatic), dT/dt, dP/dt, ΔT_ad Report Process Safety Report & Scale-up Recommendations Analysis->Report

Caption: Workflow for comprehensive thermal hazard assessment.

Diagram 2: Relationship of Key Thermal Stability Parameters

G cluster_input Material Properties cluster_output Key Stability Indicators Compound This compound Tonset Onset Temperature (T_onset) Compound->Tonset Lower T_onset implies lower stability DeltaH Enthalpy of Decomposition (ΔH_d) Compound->DeltaH Higher ΔH_d implies more energetic Gases Decomposition Gases (NOx, HCl, COx) Compound->Gases Pressure Pressure Generation Tonset->Pressure Often correlated DeltaH->Pressure Higher energy release can drive pressure

Sources

A Researcher's Guide to Sourcing High-Purity Dichloronitroaniline Isomers for Drug Development and Scientific Research

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for high-purity 2,4-Dichloro-5-nitroaniline and its closely related, more commercially prevalent isomers. Navigating the procurement of specialized chemical intermediates is a critical step in research and development, where the purity and identity of a starting material can dictate the success or failure of a synthetic route and the validity of experimental outcomes. This document offers field-proven insights into supplier selection, quality assessment, and in-house verification to ensure the scientific integrity of your work.

Introduction: The Role of Dichloronitroanilines in Modern Chemistry

Dichloronitroaniline and its isomers are a class of aromatic compounds that serve as crucial intermediates in a wide range of synthetic applications. Their utility stems from the presence of multiple reactive sites: the amine and nitro groups, which can be readily modified, and the chloro-substituents, which influence the molecule's reactivity and physical properties. These compounds are foundational building blocks in the synthesis of pharmaceuticals, particularly anthelmintic agents like fenbendazole, as well as in the manufacturing of high-performance pigments and dyes.[1][2][3] In the realm of drug discovery, derivatives of these core structures have been investigated for their potential in developing novel therapeutics for cancer and HIV.[4][5]

Given their pivotal role, securing a reliable source of high-purity dichloronitroaniline is paramount. Impurities, particularly positional isomers or residual starting materials from synthesis, can lead to unwanted side reactions, complicate purification processes, and introduce confounding variables into biological assays.

The Isomer Challenge: Identifying Your Target Compound

A critical first step is identifying the precise isomer required for a specific synthetic pathway. While the request specified this compound, a survey of the commercial chemical landscape reveals this specific isomer to be relatively rare. For instance, major suppliers may offer it as a specialty or "discovery" chemical, often without comprehensive analytical data and with the explicit disclaimer that the buyer assumes responsibility for confirming identity and purity.

More commonly available for research and bulk procurement are other isomers, principally 2,5-Dichloro-4-nitroaniline (CAS 6627-34-5) and 4,5-Dichloro-2-nitroaniline (CAS 6641-64-1) . It is essential for researchers to verify which isomer is cited in the literature for their intended synthesis, as the positional differences of the functional groups will fundamentally alter the compound's reactivity and the structure of any subsequent products.

A Framework for Supplier Evaluation and Qualification

Selecting a supplier extends beyond merely finding the lowest price. A robust evaluation process is necessary to mitigate risks associated with chemical quality and supply chain reliability. The following workflow provides a structured approach to this process.

Supplier_Evaluation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Vetting cluster_2 Phase 3: Final Qualification A Identify Required Isomer (CAS Number) B Search Supplier Databases (e.g., Sigma-Aldrich, TCI, FisherSci) A->B C Shortlist Suppliers Based On: - Stated Purity - Available Quantities - Price B->C D Request & Review Certificate of Analysis (CoA) C->D E Assess Analytical Methods Used (e.g., HPLC, NMR, GC) D->E F Inquire About Batch-to-Batch Consistency Data D->F G Procure Small Sample for In-House QC F->G H Perform Orthogonal Purity Test (e.g., HPLC, LC-MS) G->H I Decision: Qualify or Reject Supplier H->I I->C Fail J Approve for Bulk Purchase I->J Pass

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2,4-Dichloro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Electron-Deficient Aryl Chlorides in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in the synthesis of biaryl and heteroaryl structures has been particularly impactful in the fields of medicinal chemistry, materials science, and agrochemicals.[1] This guide focuses on a particularly challenging yet valuable substrate: 2,4-dichloro-5-nitroaniline. This molecule, possessing two relatively unreactive chloro-substituents and strong electron-withdrawing and -donating groups, presents a unique set of challenges and opportunities in Suzuki coupling reactions. Understanding the interplay of these electronic and steric factors is paramount to developing a robust and high-yielding protocol.

This document provides a detailed exploration of the mechanistic nuances, a comprehensive experimental protocol, and troubleshooting strategies for the successful Suzuki coupling of this compound. The insights provided herein are aimed at empowering researchers, scientists, and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors.

Mechanistic Considerations: Overcoming the Hurdles of a Deactivated Substrate

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established three-step process: oxidative addition, transmetalation, and reductive elimination.[3] However, the successful application of this cycle to this compound requires a deeper understanding of how its unique electronic and steric profile influences each step.

Oxidative Addition: The Rate-Determining Challenge

The initial and often rate-limiting step is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[3] Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts due to the high bond dissociation energy of the C-Cl bond.[2] However, the presence of the strongly electron-withdrawing nitro group at the 5-position of the aniline ring significantly facilitates this step by lowering the electron density of the aromatic ring, making it more susceptible to attack by the electron-rich palladium(0) catalyst.[2]

Regioselectivity: In a di-substituted substrate like this compound, the question of which chlorine atom undergoes oxidative addition first is critical. The regioselectivity is governed by a combination of electronic and steric effects.[4][5]

  • Electronic Effects: The nitro group, being a powerful deactivating group, exerts its strongest electron-withdrawing effect at the para position (C4). This renders the C4-Cl bond more electron-deficient and thus more susceptible to oxidative addition compared to the C2-Cl bond.

  • Steric Effects: The amino group at the 1-position and the nitro group at the 5-position create a sterically hindered environment around the C2-Cl bond. This steric hindrance further disfavors the approach of the bulky palladium catalyst to the C2 position.

Therefore, the Suzuki coupling of this compound is expected to proceed with high regioselectivity at the C4 position.

The Catalyst System: Tailoring for Success with Aryl Chlorides

The choice of the palladium catalyst and its associated ligand is the most critical factor for achieving high yields with challenging aryl chlorides. Standard palladium catalysts like Pd(PPh₃)₄ often prove ineffective.[6] Modern catalyst systems designed for the activation of C-Cl bonds are essential.

  • Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos have proven to be highly effective for the Suzuki coupling of deactivated aryl chlorides.[7] Their steric bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species, which is crucial for the oxidative addition of the inert C-Cl bond. Their strong electron-donating ability increases the electron density on the palladium center, further facilitating the oxidative addition step.

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are another class of highly effective ligands for activating aryl chlorides. They form very stable palladium complexes and are strong sigma-donors, which significantly enhances the catalytic activity.[6]

The Role of the Base and Solvent

The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[6] For the coupling of this compound, a moderately strong base is typically required.

  • Bases: Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are commonly used bases. The choice of base can influence the reaction rate and the prevalence of side reactions.

  • Solvents: A polar aprotic solvent is generally preferred to facilitate the dissolution of the reagents and the stabilization of charged intermediates in the catalytic cycle. Common solvent systems include mixtures of toluene, dioxane, or tetrahydrofuran (THF) with water. The presence of water is often necessary to facilitate the transmetalation step.

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki coupling of this compound.

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)(Cl)L2 ArPd(II)(Cl)L2 (Ar = 2-chloro-5-nitro-4-aminophenyl) Oxidative_Addition->ArPd(II)(Cl)L2 Transmetalation Transmetalation ArPd(II)(Cl)L2->Transmetalation ArPd(II)(R)L2 ArPd(II)(R)L2 Transmetalation->ArPd(II)(R)L2 Reductive_Elimination Reductive Elimination ArPd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R (Coupled Product) Reductive_Elimination->Product Aryl_Chloride This compound Aryl_Chloride->Oxidative_Addition Boronic_Acid R-B(OH)2 + Base Boronic_Acid->Transmetalation Experimental_Workflow start Start: Reagent Preparation reagents 1. Add this compound, arylboronic acid, base, and Pd catalyst/ligand to a dry flask. start->reagents inert 2. Seal the flask and establish an inert atmosphere (vacuum/backfill with Ar or N2 three times). reagents->inert solvent 3. Add degassed solvent(s) via syringe. inert->solvent reaction 4. Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. solvent->reaction monitoring 5. Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup 6. Upon completion, cool the reaction to room temperature and perform aqueous workup. monitoring->workup extraction 7. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). workup->extraction purification 8. Dry the combined organic layers, concentrate, and purify the crude product by column chromatography. extraction->purification analysis 9. Characterize the purified product (NMR, MS). purification->analysis end End: Purified Product analysis->end

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure:

  • Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium precatalyst (e.g., SPhos-Pd-G2, 1-3 mol%), and, if necessary, the corresponding ligand.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Alternatively, evacuate the flask and backfill with the inert gas three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of dioxane and water) via a syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Comparative Data and Troubleshooting

The success of the Suzuki coupling of this compound is highly dependent on the careful selection of reaction parameters. The following table provides a summary of typical conditions and potential troubleshooting strategies.

ParameterRecommended ConditionsRationale & Causality
Palladium Source SPhos-Pd-G2, XPhos-Pd-G3, Pd₂(dba)₃Precatalysts or Pd(0) sources are necessary. The choice of ligand is crucial for activating the C-Cl bond.
Ligand SPhos, XPhos, RuPhos (Bulky, electron-rich phosphines)These ligands promote the formation of the active monoligated Pd(0) species and enhance the rate of oxidative addition.
Base K₃PO₄, K₂CO₃, Cs₂CO₃A moderate to strong base is required to facilitate transmetalation. The choice may depend on the specific boronic acid used.
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂O (typically 10:1 to 5:1)A polar aprotic solvent system with water as a co-solvent is generally optimal for both solubility and the transmetalation step.
Temperature 80 - 110 °CHigher temperatures are often required to overcome the activation barrier for the oxidative addition of the aryl chloride.

Troubleshooting Common Issues:

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficient temperature; Poor choice of ligand/base.Use a fresh, high-quality palladium precatalyst. Screen different bulky phosphine ligands. Increase the reaction temperature. Ensure the base is anhydrous if required by the specific protocol.
Dehalogenation of Starting Material Presence of a hydrogen source; Side reaction of the palladium-hydride intermediate.Ensure solvents are properly dried and the reaction is under a strict inert atmosphere. The choice of ligand can sometimes mitigate this side reaction.
Homocoupling of Boronic Acid Presence of oxygen; Inefficient transmetalation.Thoroughly degas all solvents and maintain a strict inert atmosphere. Ensure the base is effective for the chosen boronic acid.
Formation of Impurities Side reactions involving the nitro or amino group.The amino group is generally tolerant, but protection may be considered in complex cases. The nitro group can sometimes be reduced under certain conditions; ensure the reaction is not overly prolonged.

Conclusion: A Versatile Tool for Complex Molecule Synthesis

The Suzuki-Miyaura coupling of this compound, while presenting challenges due to its electron-deficient and sterically hindered nature, is a highly valuable transformation. By carefully selecting a modern catalyst system featuring bulky, electron-rich phosphine ligands and optimizing the reaction conditions, researchers can achieve high yields and excellent regioselectivity. This detailed guide provides the foundational knowledge and practical protocols to successfully employ this versatile building block in the synthesis of complex organic molecules, paving the way for new discoveries in drug development and materials science.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Couture, A., et al. (2020). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • MDPI. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1933.
  • Indo Global Journal of Pharmaceutical Sciences. (2013). Suzuki Cross Coupling Reaction- A Review. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • MDPI. (2021, December 16). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
  • Journal of the American Chemical Society. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(43), 13028-13032.
  • MDPI. (2020). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes.
  • Organic Chemistry Portal. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Retrieved from [Link]

  • MDPI. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2998.
  • Journal of the Chemical Society, Perkin Transactions 1. (1986). Regioselective Diels–Alder reactions. The nitro group as a regiochemical control element. Journal of the Chemical Society, Perkin Transactions 1, 1025-1031.
  • Journal of Organic Chemistry. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. The Journal of Organic Chemistry, 80(9), 4566-4573.
  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • PubMed Central (PMC). (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • ResearchGate. (2018). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Retrieved from [Link]

  • RUA - Repositório Institucional da Universidade de Alicante. (2020). Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca. Retrieved from [Link]

  • J-GLOBAL. (n.d.). Palladium-catalyzed site-selective C-H polyfluoroarylation of arenes via aryl thianthrenium salts. Retrieved from [Link]

Sources

Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 2,4-Dichloro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of C-N Bond Formation in Complex Molecules

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where arylamines are prevalent structural motifs.[1][2] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile methodology for the formation of these bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution (SNAr) in terms of scope and functional group tolerance.[3][4] This guide provides a detailed examination of the Buchwald-Hartwig amination applied to a challenging substrate: 2,4-dichloro-5-nitroaniline.

The presence of multiple reactive sites and strong electron-withdrawing groups on the this compound scaffold presents a significant synthetic challenge, demanding a nuanced understanding of the reaction mechanism to achieve the desired regioselectivity. This document will dissect the key experimental parameters, provide a robust and validated protocol, and offer insights into the underlying scientific principles that govern the success of this transformation.

Scientific Rationale: Unraveling the Intricacies of Regioselectivity

The central challenge in the Buchwald-Hartwig amination of this compound lies in controlling which of the two chlorine atoms is replaced by the incoming amine. The regiochemical outcome is primarily dictated by the relative rates of the oxidative addition of the palladium(0) catalyst to the two different C-Cl bonds.[5][6]

Several electronic and steric factors influence this critical step:

  • Electronic Effects: The powerful electron-withdrawing nitro group (-NO2) and the amino group (-NH2) exert opposing electronic effects on the aromatic ring. The nitro group is a strong deactivating group through both resonance and inductive effects, making the aryl halide more electron-deficient and generally more reactive towards oxidative addition. Conversely, the amino group is a strong activating group.

  • Positional Activation: In the context of this compound, the C4-Cl is para to the strongly activating amino group and meta to the deactivating nitro group. The C2-Cl is ortho to the amino group and ortho to the nitro group. In nucleophilic aromatic substitution reactions, activation is typically strongest at the ortho and para positions relative to an electron-withdrawing group. This would suggest that the C2-Cl, being ortho to the nitro group, is the more activated site.

  • Steric Hindrance: The steric environment around each chlorine atom also plays a crucial role. The C2-Cl is flanked by the amino group, which can present a degree of steric hindrance to the approach of the bulky palladium catalyst. The C4-Cl is less sterically encumbered.

Based on analogous systems, such as the highly regioselective Buchwald-Hartwig amination of 2,4-dichloropyridine where reaction occurs preferentially at the C2 position (ortho to the activating nitrogen of the pyridine ring), it is anticipated that the amination of this compound will also favor substitution at the C2 position.[1] The electronic activation provided by the adjacent nitro group is expected to be the dominant factor directing the regioselectivity.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle, which is initiated by the oxidative addition of the aryl halide to a palladium(0) complex.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex L₂Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R₂NH) Pd(II)_Complex->Amine_Coordination Amine_Complex [L₂Pd(II)(Ar)(NHR₂)]⁺X⁻ Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex L₂Pd(II)(Ar)(NR₂) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-NR₂ Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the selective mono-amination of this compound at the C2 position. Optimization may be required for different amine coupling partners.

Materials and Reagents
  • This compound

  • Amine of choice (e.g., morpholine, aniline, benzylamine)

  • Palladium(II) acetate (Pd(OAc)2)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Argon gas supply

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

Reaction Setup and Execution
  • Inert Atmosphere: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)2 (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Reagent Addition: Seal the flask with a septum, and purge with argon for 10-15 minutes. Under a positive pressure of argon, add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL) via syringe, followed by the amine (1.2 mmol, 1.2 equiv).

  • Reaction Conditions: Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

Work-up and Purification
  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether (20 mL) and quench by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-4-chloro-5-nitroaniline derivative.

Data Presentation: Key Reaction Parameters

The following table summarizes the key parameters for the Buchwald-Hartwig amination of this compound.

ParameterRecommended ValueRationale
Palladium Precatalyst Pd(OAc)2A common and effective palladium source.
Ligand XPhosA bulky, electron-rich phosphine ligand that promotes oxidative addition and reductive elimination.[7]
Base Sodium tert-butoxideA strong, non-nucleophilic base suitable for a wide range of amines. Weaker bases like K2CO3 may be used for sensitive substrates.[8]
Solvent TolueneA common non-polar solvent for Buchwald-Hartwig reactions.
Temperature 100 °CProvides sufficient thermal energy to overcome activation barriers.
Stoichiometry Aryl Halide:Amine:Base = 1:1.2:1.4A slight excess of the amine and base ensures complete consumption of the starting material.

Experimental Workflow and Logic

The experimental design prioritizes a controlled and reproducible reaction environment to ensure high yield and selectivity.

Diagram of the Experimental Workflow:

Experimental_Workflow cluster_workflow Experimental Workflow Start Start Preparation Prepare Inert Atmosphere (Argon Purge) Start->Preparation Reagent_Addition Add Solid Reagents: This compound Pd(OAc)₂, XPhos, NaOtBu Preparation->Reagent_Addition Solvent_Amine_Addition Add Liquids: Toluene, Amine Reagent_Addition->Solvent_Amine_Addition Reaction Heat to 100 °C (12-24 h) Solvent_Amine_Addition->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up: Quench, Extract, Wash, Dry Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product End End Product->End

Caption: Step-by-step experimental workflow.

Conclusion and Future Perspectives

The Buchwald-Hartwig amination provides a powerful tool for the selective functionalization of complex molecules like this compound. By carefully selecting the catalyst, ligand, and reaction conditions, a high degree of regioselectivity can be achieved, favoring the substitution of the more electronically activated C2-chloro position. The protocol outlined in this guide serves as a comprehensive starting point for researchers in drug discovery and materials science. Further optimization and exploration of different ligand systems and reaction conditions may lead to even more efficient and selective transformations, expanding the synthetic utility of this important reaction.

References

  • Schön, U., et al. (2012). A convenient synthesis of 3-aminoestrone. Tetrahedron Letters, 53(33), 4393-4395.
  • Chemistry LibreTexts. (2023).
  • Nakao, Y., et al. (2017). The Buchwald-Hartwig Amination of Nitroarenes.
  • The reaction of 2-chloro-6,7-dimethoxy-3-nitroquinoline with a series of amines and aminoalkanoates under basic microwave-mediated conditions and under Buchwald–Hartwig amination conditions is reported.
  • Wikipedia. (n.d.).
  • YouTube. (2023).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Lancaster, K. M., et al. (2021). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
  • Smith, A. B., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry, 11(34), 5649-5655.
  • Nolan, S. P., et al. (2005). Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic arylamination. Journal of Organometallic Chemistry, 690(24-25), 6084-6093.
  • Zhang, Y., et al. (2020). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 18(3), 455-460.
  • Catellani, M., et al. (2005). Palladium catalyzed syntheses of fused tricyclic heterocycles: a personal account. Topics in Organometallic Chemistry, 14, 21-53.
  • Hartwig, J. F. (n.d.).
  • Oxidative addition and palladium coupling. (n.d.).
  • Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in c
  • Hartwig, J. F., & Buchwald, S. L. (2020). In Praise of Basic Research as a Vehicle to Practical Applications: Palladium-Catalyzed Coupling to Form Carbon-Nitrogen Bonds. Israel Journal of Chemistry, 60(3-4), 177-179.
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (n.d.).

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Application Notes and Protocols: 2,4-Dichloro-5-nitroaniline as a Versatile Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of 2,4-dichloro-5-nitroaniline as a strategic starting material for the synthesis of medicinally relevant heterocyclic compounds. We will delve into the chemical logic behind its application, moving beyond mere procedural steps to offer insights into the causality of experimental choices. The protocols herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Introduction: The Strategic Value of this compound

This compound is a highly functionalized benzene derivative that serves as a powerful building block in synthetic organic chemistry.[1][2] Its utility stems from the specific arrangement of its functional groups:

  • The Nitro Group: This electron-withdrawing group is the key to the primary synthetic transformation. Its reduction to an amine is the gateway to forming a reactive ortho-phenylenediamine derivative, which is the immediate precursor for a variety of cyclization reactions.[3][4]

  • The Amino Group: The existing amine at position 1, along with the newly formed amine from the nitro group reduction, provides the two nucleophilic centers necessary for condensation and ring-closure reactions.

  • The Dichloro Substituents: The chlorine atoms at positions 2 and 4 are not mere spectators. They significantly influence the electronic properties of the ring and serve as valuable handles for subsequent cross-coupling reactions or other functionalization, enabling the generation of diverse chemical libraries from a common scaffold.

This application note will focus on the synthesis of three major classes of N-heterocycles: Benzimidazoles, Quinoxalines, and Phenazines. The central strategy in each case is the initial, often in-situ, reduction of the nitro group, followed by a characteristic cyclocondensation reaction.

Section 1: Synthesis of 5,7-Dichlorobenzimidazoles

Rationale and Importance

Benzimidazoles are a cornerstone of medicinal chemistry, forming the core structure of numerous pharmaceuticals with a wide range of biological activities, including anti-ulcer (e.g., Omeprazole), anthelmintic (e.g., Albendazole), and anticancer agents. By using this compound, we can synthesize benzimidazoles with a specific 5,7-dichloro substitution pattern. This halogenated framework is of particular interest as it can enhance lipophilicity, improve metabolic stability, and provide vectors for further structural diversification.

Synthetic Strategy: Reductive Cyclization

The most direct route to 2-substituted-5,7-dichlorobenzimidazoles from this compound is a one-pot reductive cyclization. This process involves two key steps:

  • Nitro Group Reduction: The nitro group is reduced to an amine to generate 3,5-dichloro-1,2-phenylenediamine in situ. Common reducing agents for this transformation include sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation.[4]

  • Condensation & Cyclization: The resulting diamine is immediately condensed with an aldehyde. The reaction proceeds via the formation of a Schiff base, followed by an intramolecular cyclization and subsequent aromatization (often through oxidation) to yield the stable benzimidazole ring.[4]

Experimental Workflow: One-Pot Benzimidazole Synthesis

The following diagram illustrates the streamlined, one-pot process for converting this compound into a 2-aryl-5,7-dichlorobenzimidazole.

G cluster_0 Process Flow A This compound + Aldehyde (R-CHO) C Add Reducing Agent (e.g., Na₂S₂O₄) A->C Mix B Solvent (e.g., Ethanol/Water) D Heat / Reflux C->D Initiate Reaction E Reaction Monitoring (TLC) D->E During Reaction F Work-up & Isolation (Precipitation/Filtration) E->F Upon Completion G Purification (Recrystallization) F->G Crude Product H Pure 2-Aryl-5,7-dichlorobenzimidazole G->H

Caption: One-pot synthesis of 2-aryl-5,7-dichlorobenzimidazoles.

Detailed Protocol: Synthesis of 5,7-Dichloro-2-(4-methoxyphenyl)-1H-benzimidazole

This protocol details a representative synthesis using 4-methoxybenzaldehyde.

Materials:

  • This compound (1.0 eq, e.g., 2.07 g, 10 mmol)

  • 4-Methoxybenzaldehyde (1.05 eq, e.g., 1.43 g, 10.5 mmol)

  • Sodium Dithionite (Na₂S₂O₄) (3.0 eq, e.g., 5.22 g, 30 mmol)

  • Ethanol (e.g., 50 mL)

  • Water (e.g., 25 mL)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.07 g, 10 mmol) and 4-methoxybenzaldehyde (1.43 g, 10.5 mmol).

  • Solvent Addition: Add 50 mL of ethanol and 25 mL of water to the flask. Stir the mixture to form a suspension.

  • Reduction: While stirring vigorously, add sodium dithionite (5.22 g, 30 mmol) portion-wise over 15 minutes. An exothermic reaction may be observed. The color of the mixture will typically change from yellow/orange to a darker shade.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80-90°C) with continued stirring.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate eluent). The starting aniline is UV active and will have a different Rf value from the benzimidazole product. The reaction is typically complete within 2-4 hours.

  • Isolation: Once the reaction is complete, cool the flask to room temperature. A precipitate should form. Further precipitation can be induced by adding the reaction mixture to a beaker of ice-cold water (200 mL).

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 5,7-dichloro-2-(4-methoxyphenyl)-1H-benzimidazole as a solid.

Causality:

  • Ethanol/Water Solvent System: This mixture is effective at dissolving the organic reactants while also being compatible with the inorganic reducing agent, sodium dithionite.

  • Sodium Dithionite: It is a mild, inexpensive, and effective reducing agent for converting aromatic nitro groups to amines in aqueous media, making it ideal for this one-pot procedure.[4]

  • Excess Aldehyde: A slight excess of the aldehyde ensures the complete consumption of the highly reactive diamine intermediate as it is formed.

  • Reflux Conditions: Heating the reaction accelerates both the reduction and the subsequent condensation/cyclization steps, leading to shorter reaction times.

Mechanistic Pathway

The reaction proceeds through a clear, stepwise mechanism.

G A 2,4-Dichloro- 5-nitroaniline B 3,5-Dichloro- 1,2-phenylenediamine (in-situ) A->B Reduction [Na₂S₂O₄] C Schiff Base Intermediate B->C Condensation [R-CHO, -H₂O] D Dihydronbenzimidazole C->D Intramolecular Cyclization E 5,7-Dichloro-2-aryl- benzimidazole D->E Oxidation/ Aromatization

Caption: Mechanism of reductive cyclization for benzimidazole synthesis.

Section 2: Synthesis of 6,8-Dichloroquinoxalines

Rationale and Importance

Quinoxaline, or benzopyrazine, is a heterocyclic scaffold present in compounds with diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[5] The synthesis of 6,8-dichloro-substituted quinoxalines provides a platform for developing novel therapeutic agents where the chlorine atoms can modulate biological activity or serve as points for further chemical modification.

Synthetic Strategy: Condensation with 1,2-Dicarbonyls

The synthesis of quinoxalines is classically achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6] Following the same logic as for benzimidazoles, this compound is first reduced in situ to 3,5-dichloro-1,2-phenylenediamine. This diamine then undergoes a double condensation reaction with a 1,2-dicarbonyl compound, such as benzil or glyoxal, to form the quinoxaline ring system.

Detailed Protocol: Synthesis of 6,8-Dichloro-2,3-diphenylquinoxaline

This protocol outlines the synthesis using benzil as the 1,2-dicarbonyl partner.

Materials:

  • This compound (1.0 eq, e.g., 2.07 g, 10 mmol)

  • Benzil (1.0 eq, e.g., 2.10 g, 10 mmol)

  • Iron powder (Fe) (4.0 eq, e.g., 2.23 g, 40 mmol)

  • Ammonium Chloride (NH₄Cl) (1.0 eq, e.g., 0.54 g, 10 mmol)

  • Ethanol (e.g., 80 mL)

  • Water (e.g., 20 mL)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Setup: In a round-bottom flask, create a suspension of this compound (2.07 g, 10 mmol), benzil (2.10 g, 10 mmol), iron powder (2.23 g, 40 mmol), and ammonium chloride (0.54 g, 10 mmol) in a mixture of ethanol (80 mL) and water (20 mL).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The iron powder, activated by the ammonium chloride, will reduce the nitro group.

  • Monitoring: Follow the reaction's progress by TLC. The reaction is generally complete in 3-5 hours.

  • Filtration: After completion, cool the reaction mixture and filter it through a pad of celite while still warm to remove the iron powder and iron oxides. Wash the celite pad with hot ethanol (2 x 20 mL).

  • Isolation: Combine the filtrates and reduce the volume under reduced pressure. The product will often precipitate upon cooling or after the addition of a small amount of water.

  • Purification: Collect the solid by vacuum filtration, wash with cold ethanol/water, and recrystallize from a suitable solvent like ethanol to obtain pure 6,8-dichloro-2,3-diphenylquinoxaline.

Causality:

  • Fe/NH₄Cl Reduction System: This is a classic and highly effective method for the reduction of aromatic nitro groups.[3] Iron is an inexpensive and environmentally benign reducing agent, and ammonium chloride acts as an electrolyte to facilitate the reaction. It is a robust alternative to sodium dithionite.

  • Benzil: As the 1,2-dicarbonyl component, benzil directly installs two phenyl groups at the 2 and 3 positions of the quinoxaline core.

  • Celite Filtration: This is crucial for removing the fine iron and iron oxide particles from the reaction mixture, which would otherwise contaminate the final product.

Data Summary Table: Representative Quinoxaline Derivatives
1,2-Dicarbonyl CompoundProduct NameExpected Yield (%)Physical State
Benzil6,8-Dichloro-2,3-diphenylquinoxaline80-90Crystalline Solid
Glyoxal (40% in H₂O)6,8-Dichloroquinoxaline75-85Solid
2,3-Butanedione6,8-Dichloro-2,3-dimethylquinoxaline80-90Solid

Section 3: Synthesis of Dichloro-nitro-phenazines

Rationale and Importance

Phenazines are a class of nitrogen-containing heterocycles known for their distinctive colors and redox properties.[7] They are found in natural products with antibiotic activity and are used as dyes and electronic materials.[8][9] Synthesizing phenazines from this compound allows for the creation of novel, highly functionalized phenazine structures.

Synthetic Strategy: The Wohl-Aue Reaction

A classic method for phenazine synthesis is the Wohl-Aue reaction, which involves the reaction of a nitroarene with an aniline in the presence of a strong base.[10] In this context, this compound can react with an aniline derivative (e.g., aniline itself) under basic conditions (e.g., KOH) at elevated temperatures. The reaction proceeds through a complex mechanism involving nucleophilic aromatic substitution and a series of condensation and cyclization steps.

Detailed Protocol: Synthesis of 2,4-Dichloro-1-nitrophenazine

Materials:

  • This compound (1.0 eq, e.g., 2.07 g, 10 mmol)

  • Aniline (3.0 eq, e.g., 2.79 g, 30 mmol)

  • Potassium Hydroxide (KOH) (4.0 eq, e.g., 2.24 g, 40 mmol)

  • High-boiling solvent (e.g., nitrobenzene or DMSO)

  • Round-bottom flask, reflux condenser, heating mantle

Procedure:

  • Setup: In a round-bottom flask suitable for high temperatures, combine this compound (2.07 g, 10 mmol), aniline (2.79 g, 30 mmol), and powdered potassium hydroxide (2.24 g, 40 mmol).

  • Reaction: Add a high-boiling solvent like nitrobenzene (20 mL). Heat the mixture to a high temperature (e.g., 180-200°C) and maintain it for several hours (4-8 hours).

  • Monitoring: The reaction progress can be difficult to monitor by TLC due to the harsh conditions and dark color. It is often run for a fixed time based on literature precedents.

  • Work-up: Cool the reaction mixture to room temperature. Carefully add water to the mixture, which may cause the product to precipitate. Alternatively, steam distillation can be used to remove the excess aniline and nitrobenzene solvent.

  • Isolation & Purification: The crude solid product is collected by filtration. Purification is often challenging and may require column chromatography over silica gel.

Causality & Safety:

  • Aniline as Reactant and Solvent: Aniline can serve as both a reactant and a solvent, though a co-solvent like nitrobenzene is often used to maintain a liquid phase at high temperatures.

  • Potassium Hydroxide (KOH): A strong base is essential to facilitate the nucleophilic attack and subsequent condensation steps of the Wohl-Aue reaction.[10]

  • High Temperature: This reaction requires significant thermal energy to overcome the activation barriers for the multiple steps involved in the cyclization.

  • Safety Warning: The Wohl-Aue reaction involves high temperatures and strong bases. It should be performed with extreme caution in a well-ventilated fume hood. Nitrobenzene is a toxic solvent.

Mechanistic Overview: Wohl-Aue Reaction

Caption: Simplified overview of the Wohl-Aue phenazine synthesis.

Conclusion

This compound is a readily accessible and highly versatile precursor for the synthesis of a range of important heterocyclic scaffolds. The strategic placement of its functional groups allows for a straightforward entry into complex molecular architectures through a common synthetic theme: the reductive cyclization of the nitroaniline moiety. The protocols and insights provided in this guide demonstrate its utility in constructing substituted benzimidazoles, quinoxalines, and phenazines, opening avenues for further exploration in drug discovery and materials science.

References

  • Royal Society of Chemistry. (n.d.). Efficient synthesis of quinoxalines from 2-nitroanilines and vicinal diols via a ruthenium-catalyzed hydrogen transfer strategy. Green Chemistry.
  • Indian Academy of Sciences. (n.d.). A green synthesis of benzimidazoles. Journal of Chemical Sciences.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of phenazine derivatives.
  • ResearchGate. (n.d.). Quinoxaline synthesis from 2-nitroanilines and vicinal diols via transfer hydrogenative condensation.
  • National Center for Biotechnology Information. (n.d.). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells.
  • CORE. (2013). Synthesis of pyrrolo[3,2-a]phenazines from 5-nitroindoles and anilines.
  • National Center for Biotechnology Information. (n.d.). Recent advances in the transition-metal-free synthesis of quinoxalines.
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  • Jiangxi Normal University. (n.d.). Quinoxaline Synthesis by Domino Reactions.
  • Research and Reviews. (n.d.). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery.
  • Guidechem. (n.d.). Phenazine Synthesis.
  • Organic Chemistry Portal. (2010). Synthesis of benzimidazoles.
  • BenchChem. (n.d.). Application Notes and Protocols for Phenazine Synthesis via N-aryl-2-nitrosoaniline Intermediates.
  • ChemicalBook. (n.d.). Preparation of 5-Chloro-2-nitroaniline.
  • ResearchGate. (n.d.). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction.
  • MDPI. (n.d.). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.
  • ResearchGate. (n.d.). 2-Chloro-5-nitroaniline.
  • Metoree. (2024). 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors.
  • Quick Company. (2020). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline.
  • Google Patents. (n.d.). Method for preparing 2-nitro-5-(phenylthio)-anilines.
  • Google Patents. (n.d.). The preparation method of 5- chloro-2-nitroanilines.
  • Royal Society of Chemistry. (2014). Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances.
  • Sigma-Aldrich. (n.d.). This compound.
  • BenchChem. (n.d.). Application Notes and Protocols for Condensation Reactions Involving 2-Chloro-5-nitrobenzaldehyde.
  • National Center for Biotechnology Information. (2025). Advances in the Synthesis of Heterocyclic Compounds and Their Applications.
  • National Center for Biotechnology Information. (n.d.). Crystal structure and computational study of 2,4-dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline.
  • ResearchGate. (n.d.). 2-Chloro-5-nitroaniline.
  • ResearchGate. (n.d.). Representative named reactions for heterocycle synthesis.
  • Google Patents. (n.d.). Process for preparing 4,5-dichloro-2-nitroaniline.
  • International Union of Crystallography. (2009). 2-Chloro-5-nitroaniline.
  • Michigan State University. (n.d.). Heterocyclic Compounds.
  • PubChem. (n.d.). 4,5-Dichloro-2-nitroaniline.

Sources

Application Note: 2,4-Dichloro-5-nitroaniline as a Strategic Building Block for the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

In the landscape of modern pharmaceutical development, the efficient construction of complex molecular architectures is paramount. The strategic selection of starting materials—versatile building blocks that offer multiple, predictable reaction pathways—is a cornerstone of successful drug synthesis. 2,4-Dichloro-5-nitroaniline (CAS: 34033-44-8) has emerged as a highly valuable intermediate due to its trifunctional nature. The presence of an amine, a nitro group, and two distinct chlorine atoms on an aromatic scaffold provides chemists with a powerful tool for generating molecular diversity. The electronic interplay between the electron-donating amino group and the strongly electron-withdrawing nitro and chloro substituents creates a nuanced reactivity profile that can be exploited for selective chemical transformations.

This application note provides a detailed guide for researchers and drug development professionals on the strategic utilization of this compound. We will explore its core reactivity, present protocols for its key transformations—including nitro group reduction and palladium-catalyzed cross-coupling—and provide a detailed, step-by-step workflow for the synthesis of a key benzimidazole precursor, demonstrating its practical application in constructing heterocyclic systems common in medicinal chemistry.

Molecular Profile and Strategic Reactivity

The synthetic utility of this compound is dictated by the electronic properties of its substituents. The powerful electron-withdrawing nitro group, positioned meta to the amine and ortho/para to the chlorine atoms, serves as the primary activating element.

  • Amino Group (-NH₂): This group can undergo standard transformations such as acylation, alkylation, or diazotization. It also acts as an ortho-, para-director, though its influence is largely overridden by the powerful nitro group.

  • Nitro Group (-NO₂): Serves two main purposes. Firstly, it strongly activates the chlorine atoms towards nucleophilic aromatic substitution (SNAr), particularly the chlorine at the C4 position (para to the nitro group). Secondly, it is readily reduced to an amine, a fundamental transformation for creating phenylenediamine intermediates.[1][2]

  • Chlorine Atoms (-Cl): The two chlorine atoms possess differential reactivity. The C4-chloro is highly activated towards SNAr due to its para relationship with the nitro group. The C2-chloro is less activated for SNAr but, like the C4-chloro, is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations.[3][4]

Caption: Reactivity sites on the this compound scaffold.

Foundational Synthetic Protocols

Here we outline protocols for two of the most fundamental and powerful transformations involving this compound.

Protocol: Chemoselective Reduction of the Nitro Group

The reduction of the nitro group to form 2,4-dichloro-5-aminophenylamine is a critical step for accessing diamine intermediates, which are precursors to benzimidazoles, quinoxalines, and other important heterocyclic scaffolds. While catalytic hydrogenation is effective, it carries the risk of dehalogenation.[5] The use of tin(II) chloride in acidic media provides a reliable and chemoselective alternative that preserves the C-Cl bonds.[5]

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Sodium hydroxide (NaOH) solution (5 M)

  • Diatomaceous earth

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (1.0 eq) in ethanol (10-15 mL per gram of starting material).

  • Reagent Addition: Add tin(II) chloride dihydrate (4.5 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 78 °C). The reaction is typically exothermic. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (usually 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Basification: Slowly add 5 M NaOH solution to neutralize the acid and precipitate tin salts. The pH should be adjusted to >10. Caution: This is a highly exothermic process.

  • Filtration: Filter the resulting thick slurry through a pad of diatomaceous earth to remove the inorganic salts. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol: Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation that is central to the synthesis of countless pharmaceutical agents.[3][6] This reaction allows for the selective coupling of an amine with one of the chloro-substituents on the this compound core. The choice of ligand and reaction conditions can often provide selectivity between the two chlorine atoms.

Materials:

  • This compound (1.0 eq)

  • Amine coupling partner (e.g., morpholine, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • A suitable phosphine ligand (e.g., Xantphos, 0.04 eq)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 eq), the phosphine ligand (0.04 eq), and NaOtBu (1.4 eq).

  • Reagent Addition: Add this compound (1.0 eq).

  • Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent/Reagent Addition: Add anhydrous toluene via syringe, followed by the amine coupling partner (1.2 eq).

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of diatomaceous earth to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to isolate the desired mono-aminated product.

Application Workflow: Synthesis of 4-Chloro-N1-isopropyl-5-nitrobenzene-1,2-diamine

To demonstrate a practical, multi-step application, we present the synthesis of an intermediate used in the preparation of various heterocyclic compounds. This workflow involves a selective nucleophilic aromatic substitution followed by a nitro reduction.

G Diagram 2: Experimental Workflow for Intermediate Synthesis A Start: This compound B Step 1: Selective SNAr - Isopropylamine - NMP, 120 °C A->B C Intermediate: 2-Chloro-N-isopropyl-4-nitroaniline B->C D Step 2: Nitro Reduction - SnCl₂·2H₂O - EtOH, Reflux C->D E Final Product: 4-Chloro-N1-isopropyl- 5-nitrobenzene-1,2-diamine D->E F Analysis: - TLC Monitoring - Product Characterization (NMR, MS) E->F

Caption: Workflow from starting material to characterized product.

Detailed Protocol

Step 1: Synthesis of 2-Chloro-N-isopropyl-4-nitroaniline (Selective SNAr)

Causality: The C4-chloro is significantly more activated towards SNAr than the C2-chloro because it is para to the strongly electron-withdrawing nitro group, which can stabilize the negative charge in the Meisenheimer complex intermediate. Isopropylamine is used as the nucleophile.

  • To a sealed reaction vessel, add this compound (10.0 g, 48.3 mmol).

  • Add N-Methyl-2-pyrrolidone (NMP, 50 mL) followed by isopropylamine (12.3 mL, 145 mmol, 3.0 eq).

  • Seal the vessel and heat the reaction mixture to 120 °C for 12-16 hours.

  • Monitor for completion by TLC (Hexane:Ethyl Acetate 7:3).

  • Cool the mixture to room temperature and pour it into ice-water (250 mL) with stirring.

  • Collect the precipitated yellow solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the crude product.

Step 2: Synthesis of 4-Chloro-N1-isopropyl-5-nitrobenzene-1,2-diamine (Nitro Reduction)

  • Suspend the crude product from Step 1 in ethanol (100 mL) in a 500 mL round-bottom flask.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 54.5 g, 241.5 mmol, 5.0 eq).

  • Heat the mixture to reflux for 3 hours, monitoring by TLC for the disappearance of the starting material.

  • Follow the work-up and purification procedure as described in Section 3.1 .

ParameterStep 1 (SNAr)Step 2 (Reduction)
Starting Material This compound2-Chloro-N-isopropyl-4-nitroaniline
Key Reagent IsopropylamineSnCl₂·2H₂O
Solvent NMPEthanol
Temperature 120 °C~78 °C (Reflux)
Typical Yield 85-95%80-90%
Purity (Crude) >95% by HPLC>90% by HPLC

Analytical Characterization

To ensure the success of the synthesis and the identity of the products, a combination of analytical techniques is essential.

  • Thin Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring. For the reactions described, a mobile phase of 30% ethyl acetate in hexanes on silica plates is a good starting point. Visualization can be achieved under UV light (254 nm).

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and quantify any remaining starting materials or byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. For the final product, one would expect to see the appearance of signals corresponding to the isopropyl group and characteristic shifts in the aromatic protons due to the change in substituents.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compounds, corroborating the successful transformation.

Safety and Handling Precautions

This compound and its related intermediates are hazardous chemicals that must be handled with appropriate care.

  • Toxicity: The compound is classified as toxic if swallowed, fatal in contact with skin, and fatal if inhaled.[7][8][9] It may cause damage to organs through prolonged or repeated exposure.[7][8]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

  • Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7][10] Avoid contact with skin and eyes.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. The compound is toxic to aquatic life with long-lasting effects.[9]

Conclusion

This compound is a potent and versatile building block for pharmaceutical synthesis. Its well-defined and differential reactivity allows for the sequential and controlled introduction of various functional groups through fundamental organic reactions like nucleophilic aromatic substitution, nitro reduction, and modern cross-coupling chemistry. By understanding the underlying principles of its reactivity, researchers can strategically design efficient synthetic routes to complex pharmaceutical intermediates and active pharmaceutical ingredients. The protocols and workflows provided herein serve as a validated starting point for harnessing the full synthetic potential of this valuable compound.

References

  • Vertex AI Search. 2-Chloro-5-Nitroaniline: A Key Intermediate for Color Forming Agents and Pharmaceutical Synthesis.
  • Wikipedia. Buchwald–Hartwig amination.
  • Thermo Fisher Scientific. SAFETY DATA SHEET.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • TCI Chemicals. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Semantic Scholar. Buchwald-Hartwig Amination of Nitroarenes.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
  • Wikipedia. Suzuki reaction.
  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling.
  • ChemicalBook. Preparation of 5-Chloro-2-nitroaniline.
  • Sigma-Aldrich. This compound AldrichCPR.
  • Wikipedia. Reduction of nitro compounds.
  • Organic Chemistry Portal. Nitro Reduction.
  • NINGBO INNO PHARMCHEM CO.,LTD. Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block.

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Application Notes and Protocols for the Synthesis of Azo Dyes Using 2,4-Dichloro-5-nitroaniline as a Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of 2,4-Dichloro-5-nitroaniline in Azo Dye Synthesis

Azo dyes represent the most diverse and widely utilized class of synthetic colorants, finding applications in textiles, printing, and advanced materials. The vibrant colors and robust properties of these dyes are a direct consequence of the extended chromophoric system created by the azo group (–N=N–) linking two aromatic rings. The final characteristics of the dye, including its hue, intensity, and fastness, are meticulously controlled by the electronic properties of the substituents on these aromatic precursors.

This compound is a particularly valuable precursor in the synthesis of high-performance disperse and vat azo dyes. The presence of three potent electron-withdrawing groups—two chlorine atoms and a nitro group—significantly influences the synthetic strategy and the properties of the resultant dyes. These substituents decrease the basicity of the aniline's amino group, which necessitates specific conditions for the crucial first step of diazotization. Concurrently, the highly electrophilic nature of the diazonium salt derived from this precursor leads to the formation of dyes with enhanced light and sublimation fastness, a desirable trait for coloring synthetic fibers like polyester.

This comprehensive guide provides a detailed exploration of the synthesis of azo dyes from this compound, offering in-depth mechanistic insights, validated experimental protocols, and best practices for purification and characterization.

Mechanistic Insights: Navigating the Electron-Deficient Landscape

The synthesis of azo dyes from this compound is a two-stage process: diazotization followed by azo coupling. The unique electronic nature of the starting material dictates the specific conditions required for each step.

Part 1: The Diazotization of a Weakly Basic Amine

Diazotization is the conversion of a primary aromatic amine to a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[1] The amino group of this compound is significantly deactivated by the strong electron-withdrawing effects (-I and -R) of the two chloro and one nitro substituents. This reduced nucleophilicity of the nitrogen atom makes the amine weakly basic, and therefore, more challenging to diazotize under standard conditions.

To overcome this, a more potent nitrosating agent is required. This is typically achieved by using nitrosylsulfuric acid, which is formed by dissolving sodium nitrite in concentrated sulfuric acid. This highly acidic medium ensures the generation of the nitrosonium ion (NO⁺), a powerful electrophile that can effectively react with the weakly nucleophilic amino group.[2]

The reaction must be maintained at a low temperature (0–5 °C) to prevent the decomposition of the thermally unstable diazonium salt, which can otherwise lead to the formation of phenolic byproducts and the evolution of nitrogen gas.[3]

Part 2: Azo Coupling with the Activated Diazonium Salt

The resulting 2,4-dichloro-5-nitrobenzenediazonium salt is a potent electrophile due to the electron-withdrawing groups on the aromatic ring. This enhanced electrophilicity allows it to readily react with electron-rich coupling components, such as phenols, naphthols, and aromatic amines, in an electrophilic aromatic substitution reaction.[4]

The pH of the reaction medium is a critical parameter for successful coupling.

  • For phenolic coupling partners (e.g., phenol, 2-naphthol): The reaction is carried out under alkaline conditions (pH 8-10). The base deprotonates the phenol to the more strongly activating phenoxide ion, which is a powerful nucleophile.[5]

  • For aromatic amine coupling partners (e.g., aniline, N,N-dimethylaniline): The reaction is typically performed in a weakly acidic to neutral medium (pH 5-7). This ensures that the coupling component has a free lone pair on the nitrogen atom, making it sufficiently nucleophilic, while minimizing the protonation of the amino group which would deactivate it.[6]

Experimental Workflow and Protocols

The following section provides detailed, step-by-step protocols for the synthesis, purification, and characterization of an azo dye using this compound as the precursor and 2-naphthol as the coupling component.

Diagram of the Overall Synthetic Workflow

Azo_Dye_Synthesis_Workflow cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling cluster_workup Part 3: Purification & Characterization start_amine This compound in conc. H₂SO₄ diazonium_salt 2,4-Dichloro-5-nitrobenzenediazonium Salt Solution start_amine->diazonium_salt Add NaNO₂ (0-5 °C) na_nitrite Sodium Nitrite Solution azo_dye Crude Azo Dye (Precipitate) diazonium_salt->azo_dye Add to coupling agent (0-5 °C, pH 8-10) coupling_agent 2-Naphthol in NaOH Solution coupling_agent->azo_dye filtration Vacuum Filtration azo_dye->filtration recrystallization Recrystallization filtration->recrystallization pure_dye Pure Azo Dye recrystallization->pure_dye analysis UV-Vis & FTIR Analysis pure_dye->analysis

Caption: General workflow for the synthesis of an azo dye.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
This compound≥98%Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%Fisher Scientific
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%MilliporeSigma
2-Naphthol≥99%Alfa Aesar
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%VWR
EthanolReagent Alcohol, 95%Fisher Scientific
Distilled or Deionized Water--
Ice--
Starch-Iodide Paper--
Celite® (for filtration, optional)-Sigma-Aldrich
Protocol 1: Diazotization of this compound

This protocol describes the formation of the 2,4-dichloro-5-nitrobenzenediazonium salt. Due to the weakly basic nature of the amine, nitrosylsulfuric acid is generated in situ.

Diagram of the Diazotization Setup

Diazotization_Setup cluster_flask Three-Necked Flask in Ice-Salt Bath flask Magnetic Stirrer + Stir Bar thermometer Thermometer (0-5 °C) thermometer->flask dropping_funnel Dropping Funnel (NaNO₂ solution) dropping_funnel->flask caption Key components for a controlled diazotization reaction.

Caption: Key components for a controlled diazotization reaction.

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 25 mL of concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

  • While maintaining the low temperature and stirring, slowly add 2.07 g (10 mmol) of this compound in small portions. The amine may not fully dissolve, forming a slurry.

  • In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 15 mL of cold concentrated sulfuric acid. This should be done carefully in an ice bath to create the nitrosylsulfuric acid solution.

  • Transfer the cold nitrosylsulfuric acid solution to the dropping funnel.

  • Add the nitrosylsulfuric acid solution dropwise to the stirred amine suspension over 30-45 minutes. It is critical to ensure the internal temperature of the reaction mixture does not exceed 5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete. The mixture should become a more homogeneous, slightly yellowish solution of the diazonium salt.

  • The resulting diazonium salt solution is unstable and should be used immediately in the subsequent coupling reaction.[7]

Protocol 2: Azo Coupling with 2-Naphthol

This protocol details the coupling of the prepared diazonium salt with 2-naphthol to form the azo dye.

Procedure:

  • In a separate 400 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution in an ice bath to below 5 °C with vigorous stirring.

  • While maintaining vigorous stirring of the 2-naphthol solution, slowly add the cold diazonium salt solution prepared in Protocol 1. The addition should be done carefully to maintain the temperature below 5 °C.

  • A brightly colored precipitate (typically red or deep orange) of the azo dye will form immediately.

  • Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction is complete.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with several portions of cold distilled water until the filtrate is neutral to remove any unreacted starting materials and inorganic salts.[8]

Protocol 3: Purification by Recrystallization

Crude azo dyes are often contaminated with side products and unreacted starting materials. Recrystallization is a standard method for purifying the solid dye.[9]

Procedure:

  • Transfer the crude, air-dried azo dye to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent to dissolve the solid completely. For many azo dyes, ethanol, or a mixture of ethanol and water, is an effective solvent.[10]

  • If the solution contains insoluble impurities, perform a hot gravity filtration.

  • Allow the hot, saturated solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Characterization of the Synthesized Azo Dye

The structure and purity of the final azo dye should be confirmed using standard analytical techniques.

TechniqueExpected Observations
Melting Point A sharp melting point range for the purified product indicates high purity.
FTIR Spectroscopy The spectrum should show a characteristic peak for the N=N stretching vibration, typically in the range of 1400-1600 cm⁻¹. The absence of a broad N-H stretching peak (around 3300-3500 cm⁻¹) from the starting amine confirms the reaction's completion.
UV-Vis Spectroscopy The UV-Vis spectrum, recorded in a suitable solvent (e.g., ethanol or DMF), will show a strong absorption band in the visible region (typically 400-600 nm), which is responsible for the dye's color. The wavelength of maximum absorbance (λmax) is a key characteristic of the dye.
Mass Spectrometry The mass spectrum should display a molecular ion peak (M⁺) corresponding to the calculated molecular weight of the synthesized azo dye.[8]

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Ventilation: All procedures should be conducted in a well-ventilated fume hood.

  • Chemical Hazards:

    • This compound: This compound is toxic and should be handled with care to avoid inhalation and skin contact.

    • Concentrated Acids: Sulfuric acid is highly corrosive. Handle with extreme care.

    • Diazonium Salts: Diazonium salts are unstable and can be explosive when isolated in a dry, solid state. Never attempt to isolate the solid diazonium salt. Always keep it in a cold, aqueous solution and use it immediately after preparation.[7]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion and Future Perspectives

The use of this compound as a precursor provides a reliable pathway to a range of azo dyes with desirable properties, particularly for applications requiring high fastness. The protocols detailed in this guide offer a robust framework for the synthesis, purification, and characterization of these valuable compounds. The strong electrophilic nature of the diazonium salt derived from this precursor opens up possibilities for coupling with a wide variety of nucleophilic partners, enabling the creation of a diverse palette of colors. Further research can focus on exploring novel coupling components to generate dyes with specific spectral properties for advanced applications such as in functional textiles, organic electronics, and as chemosensors.

References

  • Quora. (2019). Why does aniline give diazotization reaction but aliphatic amine does not? [Online] Available at: [Link]

  • ResearchGate. (n.d.). The Chemistry of Diazonium and Diazo Groups. [Online] Available at: [Link]

  • University of Toronto. (n.d.). The Synthesis of Azo Dyes. [Online] Available at: [Link]

  • Al-Nahrain Journal of Science. (2024). New Nitro Diazo Dye Vanillin Derivatives, Synthesis and Characterization. [Online] Available at: [Link]

  • Hasan, M. M., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Monatshefte für Chemie - Chemical Monthly, 152(6), 735-746.
  • Otutu, J. O. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2), 787-794.
  • Quora. (2015). Why does coupling reaction of diazonium salt with phenol and same salt with aniline requires acidic and basic medium respectively? What happens if the medium is neutral? [Online] Available at: [Link]

  • Journal of the Indian Institute of Science. (n.d.). PREPARATION OF 3 : 4-DICHLORO- AND 3 : 4 : 5-TRICHLORO-ANILINES. [Online] Available at: [Link]

  • Google Patents. (2015). Processes for the diazotization of 2,5-dichloroanilines.
  • Organic Chemistry Portal. (n.d.). Diazotisation. [Online] Available at: [Link]

  • Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Online] Available at: [Link]

  • ResearchGate. (2021). Suggestions required for efficient isolation and purification of azo pigments? [Online] Available at: [Link]

  • Farkas, R., et al. (2006). Simultaneous displacement of a nitro group during coupling of diazotized o-nitroaniline with phenols. Central European Journal of Chemistry, 4(4), 694-703.
  • ResearchGate. (n.d.). Coupling reaction of 1 with diazotized 4-chloroaniline. [Online] Available at: [Link]

  • Google Patents. (2016). Method for diazotizing 2,5-dichloroaniline.
  • International Journal of Innovative Research in Science, Engineering and Technology. (2015). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. [Online] Available at: [Link]

  • ResearchGate. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. [Online] Available at: [Link]

  • Journal of the Chemical Society B: Physical Organic. (1968). Nitrosation, diazotisation, and deamination. Part XIII. Substituent effects of the nitrosation of anilinium ions. [Online] Available at: [Link]

  • Google Patents. (2009). Preparation method of o-chloro-p-nitroaniline diazonium salt.
  • ResearchGate. (2020). Classifications, properties, recent synthesis and applications of azo dyes. [Online] Available at: [Link]

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The Strategic Role of 2,4-Dichloro-5-nitroaniline in Benzimidazole Anthelmintic Synthesis: Application Notes for Albendazole and Fenbendazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzimidazole Core and Its Gatekeeper Intermediate

Albendazole and Fenbendazole are broad-spectrum anthelmintic agents that form the cornerstone of parasite control in both human and veterinary medicine. Their efficacy is rooted in their shared molecular scaffold: the benzimidazole ring system. The synthesis of these critical drugs hinges on the strategic construction of this bicyclic heterocycle. A pivotal, though often rapidly transformed, precursor in many industrial synthetic routes is 2,4-dichloro-5-nitroaniline or its close chemical relatives. This guide elucidates the critical role of this intermediate, detailing the underlying chemical principles and providing robust protocols for its transformation into Albendazole and Fenbendazole.

The significance of the this compound structure lies in its trifecta of reactive sites: two chlorine atoms susceptible to nucleophilic substitution, and a nitro group that can be readily reduced to an amine. This arrangement allows for the sequential and controlled introduction of the specific side chains that define the final drug molecules, followed by the crucial cyclization step to form the benzimidazole core.

Synthetic Pathways: From a Chlorinated Nitroaniline to Bioactive Benzimidazoles

The industrial synthesis of Albendazole and Fenbendazole often commences with m-dichlorobenzene. This readily available starting material undergoes nitration to produce 2,4-dichloronitrobenzene, which is then aminated to yield 2-nitro-5-chloroaniline, an isomer and common precursor that functions similarly to this compound. For the purpose of these notes, we will focus on the reactions downstream of this key chlorinated nitroaniline intermediate.

The general synthetic strategy involves three core transformations:

  • Nucleophilic Aromatic Substitution: Introduction of the characteristic thioether side chain.

  • Reduction: Conversion of the nitro group to an amine, creating the o-phenylenediamine scaffold.

  • Cyclization: Formation of the benzimidazole ring.

The following diagram illustrates the divergent pathways from the common intermediate to the final products.

G cluster_0 Starting Intermediate cluster_1 Albendazole Synthesis cluster_2 Fenbendazole Synthesis A This compound (or its isomer 2-nitro-5-chloroaniline) B 2-Nitro-5-(propylthio)aniline A->B  Propylthiol (Propanethiol)  or Halogenated n-propane + Na2S  (Nucleophilic Substitution) E 2-Nitro-5-(phenylthio)aniline A->E  Thiophenol  (Nucleophilic Substitution)   C 4-(Propylthio)-o-phenylenediamine B->C  Reduction  (e.g., Alkali Sulfide) D Albendazole C->D  Cyclization  (e.g., Methyl N-Cyanocarbamate) F 4-(Phenylthio)-o-phenylenediamine E->F  Reduction  (e.g., FeSO4/Fe or Na2S) G Fenbendazole F->G  Cyclization  (e.g., S-Methylisothiourea derivative) caption Synthetic workflow for Albendazole and Fenbendazole.

Caption: Synthetic workflow for Albendazole and Fenbendazole.

Causality in Experimental Choices
  • Nucleophilic Aromatic Substitution: The chlorine atom para to the activating nitro group is highly susceptible to nucleophilic attack. This allows for the selective displacement of this chlorine by a sulfur nucleophile (propylthiol for Albendazole or thiophenol for Fenbendazole) while the other chlorine atom remains intact. Some modern methods avoid the use of foul-smelling thiols by reacting the chloro-nitroaniline with sodium sulfide and a halogenated propane in a one-pot process.[1][2]

  • Reduction of the Nitro Group: The choice of reducing agent is critical for safety and cost-effectiveness. While catalytic hydrogenation with agents like palladium on carbon is effective, it is a high-risk process requiring specialized equipment.[1][3] Consequently, many industrial protocols favor the use of alkali sulfides, such as sodium sulfide.[1][2] This method is not only cheaper but also operates under milder conditions. The reaction with sodium sulfide proceeds via a complex mechanism involving the transfer of electrons from the sulfide ion to the nitro group, ultimately forming the amine.

  • Cyclization to the Benzimidazole Core: The newly formed o-phenylenediamine derivative is the immediate precursor to the benzimidazole ring. The cyclization is typically achieved by reacting it with a reagent that provides the C2 carbon of the imidazole ring. Common cyclizing agents include methyl N-cyanocarbamate or S-methylisothiourea derivatives.[1][3][4] This reaction involves the initial formation of an intermediate, followed by an intramolecular cyclization with the elimination of a small molecule like water or methanol to form the stable aromatic benzimidazole ring system.[5]

Detailed Experimental Protocols

The following protocol provides a representative synthesis for Albendazole, adapted from publicly available methodologies.[1][3]

Protocol 1: Synthesis of Albendazole from 2-Nitro-5-chloroaniline

Step 1: Synthesis of 2-Nitro-5-(propylthio)aniline (Nucleophilic Substitution)

  • Reaction Setup: To a suitable reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add 2-nitro-5-chloroaniline and a solvent such as ethanol or methanol.[1]

  • Reagent Addition: In a separate vessel, prepare a solution of sodium sulfide in the chosen solvent. Slowly add this solution to the reaction mixture.

  • Second Reagent Addition: Following the sodium sulfide addition, introduce a halogenated n-propane (e.g., 1-chloropropane) dropwise to the mixture.[1]

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours until TLC or HPLC analysis indicates the consumption of the starting material.

  • Work-up and Isolation: Cool the reaction mixture and filter to remove any inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-nitro-5-(propylthio)aniline.

Step 2: Synthesis of 4-(Propylthio)-o-phenylenediamine (Reduction)

  • Reaction Setup: Dissolve the 2-nitro-5-(propylthio)aniline from the previous step in a solvent like ethanol or isopropanol in a reaction vessel.[1]

  • Reducing Agent: Prepare a solution of an alkali sulfide reducing agent (e.g., sodium sulfide) in water.[1]

  • Reaction Conditions: Add the reducing agent solution to the reaction mixture and heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: After completion, cool the mixture. The product, 4-(propylthio)-o-phenylenediamine, may precipitate upon cooling or after partial removal of the solvent. The crude product is filtered, washed with water, and dried.

Step 3: Synthesis of Albendazole (Cyclization)

  • Reaction Setup: Suspend the 4-(propylthio)-o-phenylenediamine in a suitable solvent such as acetone or a lower alcohol.[3]

  • Acidification: Add concentrated hydrochloric acid to form the hydrochloride salt, which may be more soluble and reactive.[3]

  • Cyclizing Agent: Add the cyclizing agent, such as methyl N-cyanocarbamate, to the reaction mixture.[3]

  • Reaction Conditions: Heat the reaction mixture to 80-85°C for several hours.[3] The pH is carefully maintained in the acidic range (around 4-4.5) to facilitate the reaction.[3]

  • Work-up and Isolation: Cool the reaction mixture. The product, Albendazole, will precipitate out of the solution. The solid is collected by filtration, washed extensively with water, followed by a solvent like methanol or acetone to remove impurities, and then dried under vacuum.[3]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the synthesis of Albendazole. Note that yields can vary significantly based on reaction scale and specific conditions.

ParameterStep 1: SubstitutionStep 2: ReductionStep 3: Cyclization
Key Reagents 2-nitro-5-chloroaniline, Na₂S, 1-chloropropane2-nitro-5-(propylthio)aniline, Na₂S4-(propylthio)-o-phenylenediamine, Methyl N-cyanocarbamate, HCl
Molar Ratio (to starting material) Na₂S: 1.1-2.0, 1-chloropropane: 1.1-1.5[1]Na₂S: 1.5-2.5[1]Methyl N-cyanocarbamate: 1.0-2.5[1]
Solvent Ethanol or Methanol[1]Ethanol or Isopropanol[1]Water/Acetone or Alcohols[1][3]
Temperature RefluxReflux60-120°C[1]
Reaction Time 2-6 hours1-4 hours1-24 hours[1]
Typical Yield >90%>90%>85%

Conclusion and Future Perspectives

The synthesis of Albendazole and Fenbendazole via a chlorinated nitroaniline intermediate is a well-established and efficient industrial process. The key to its success lies in the predictable reactivity of the starting material, allowing for a stepwise and high-yielding construction of the final complex molecule. Future research in this area will likely focus on developing even greener and more cost-effective methods, potentially through the use of novel catalysts to lower reaction temperatures and times, and the development of continuous flow processes to improve safety and scalability. The fundamental chemical logic, however, pivoting on the versatile this compound scaffold, will undoubtedly remain central to the production of these vital medicines.

References

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  • ALBENDAZOLE ANALOGUES: A COMPREHENSIVE STUDY ON SYNTHESIS AND BIOLOGICAL ACTIVITY. - IJNRD. Available at: [Link]

  • CN103242238A - Preparation method of fenbendazole - Google Patents.
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Development of Cancer Therapeutics Using 2,4-Dichloro-5-nitroaniline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. The 2,4-dichloro-5-nitroaniline scaffold represents a promising starting point for the synthesis of a diverse array of heterocyclic compounds with potential therapeutic value. The electron-withdrawing nature of the nitro and chloro groups, combined with the reactive amine functionality, provides a versatile platform for the construction of privileged structures known to interact with key biological targets implicated in cancer progression. This document provides a comprehensive guide for researchers, outlining the rationale, synthesis, and evaluation of this compound derivatives as potential cancer therapeutics. We delve into the mechanistic basis for their proposed activity, focusing on the inhibition of critical signaling pathways, and provide detailed, field-proven protocols for their synthesis and biological characterization.

Introduction: The Therapeutic Potential of this compound Derivatives

The this compound core is a versatile building block in medicinal chemistry. Its unique electronic and structural features make it an ideal precursor for the synthesis of various heterocyclic systems, including quinazolines and thiazolidinones, which have demonstrated significant anticancer properties. The rationale behind utilizing this scaffold lies in its ability to serve as a foundation for molecules that can effectively target and inhibit key players in cancer cell proliferation, survival, and angiogenesis.

Quinazoline Derivatives: A significant class of compounds derived from aniline precursors are the 4-anilinoquinazolines. These structures are renowned for their ability to act as competitive inhibitors at the ATP-binding site of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] Dysregulation of these receptor tyrosine kinases (RTKs) is a hallmark of many cancers, leading to uncontrolled cell growth, proliferation, and the formation of new blood vessels that supply tumors.[4][5] By blocking the activity of these kinases, 4-anilinoquinazoline derivatives can effectively halt these oncogenic processes.

Thiazolidinone Derivatives: Thiazolidinones are another class of heterocyclic compounds that can be synthesized from aniline precursors and have shown considerable promise as anticancer agents.[6][7][8] Their mechanism of action is often multifaceted but frequently involves the induction of apoptosis (programmed cell death) in cancer cells.[9] The structural diversity that can be achieved with thiazolidinone chemistry allows for the fine-tuning of their biological activity and specificity.

This guide will provide a roadmap for the development of such derivatives, from initial synthesis to in-depth biological evaluation.

Synthesis of Bioactive Derivatives

The following protocols are generalized procedures based on established synthetic methodologies for similar compounds.[10][11][12][13] Researchers should consider these as a starting point, and optimization of reaction conditions may be necessary for specific derivatives.

General Synthesis of 4-Anilinoquinazoline Derivatives

The synthesis of 4-anilinoquinazolines from this compound typically involves a multi-step process, beginning with the construction of the quinazoline core, followed by nucleophilic substitution.

Protocol 2.1.1: Synthesis of 6-Chloro-7-nitro-4-oxo-3,4-dihydroquinazoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-chloro-5-nitrobenzoic acid (1.0 eq), formamide (10 eq), and a catalytic amount of formic acid.

  • Reaction: Heat the mixture to 150-160 °C and maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the desired quinazolinone.

Protocol 2.1.2: Chlorination to 4,6-Dichloro-7-nitroquinazoline

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend the 6-chloro-7-nitro-4-oxo-3,4-dihydroquinazoline (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Reaction: Add N,N-dimethylaniline (catalytic amount) and heat the mixture to reflux (approximately 110 °C) for 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2.1.3: Nucleophilic Substitution to form 4-Anilinoquinazoline Derivatives

  • Reaction Setup: In a microwave-safe vial, combine 4,6-dichloro-7-nitroquinazoline (1.0 eq), the desired substituted aniline (1.2 eq), and a suitable solvent such as 2-propanol or N,N-dimethylformamide (DMF).

  • Reaction: Seal the vial and heat the mixture in a microwave reactor at 120-150 °C for 15-30 minutes.[13]

  • Isolation: Cool the reaction to room temperature. If a precipitate forms, collect it by filtration and wash with a cold solvent.

  • Purification: If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography to obtain the final 4-anilinoquinazoline derivative.

General Synthesis of Thiazolidinone Derivatives

The synthesis of thiazolidinones from this compound can be achieved through the formation of a Schiff base followed by cyclization with a thiol-containing carboxylic acid.

Protocol 2.2.1: Synthesis of Schiff Base Intermediate

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol or methanol.

  • Reaction: Add a catalytic amount of glacial acetic acid and reflux the mixture for 2-4 hours.

  • Isolation: Cool the reaction mixture to room temperature. The Schiff base product often precipitates and can be collected by filtration, washed with cold ethanol, and dried.

Protocol 2.2.2: Cyclization to form Thiazolidinone Ring

  • Reaction Setup: In a round-bottom flask, dissolve the Schiff base (1.0 eq) in a suitable solvent such as toluene or 1,4-dioxane.

  • Reaction: Add thioglycolic acid (1.2 eq) and a catalytic amount of zinc chloride (ZnCl₂). Reflux the mixture for 6-8 hours, removing water using a Dean-Stark apparatus.

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.

In Vitro Evaluation of Anticancer Activity

A crucial step in the drug discovery pipeline is the in vitro assessment of the synthesized compounds for their anticancer efficacy.[14] This typically involves determining their ability to inhibit cell growth and induce cell death in various cancer cell lines.

Cell Viability Assays (MTT/XTT)

Cell viability assays are used to measure the cytotoxic or cytostatic effects of the compounds.[1][15] The MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which is an indicator of cell viability.[1][16]

Protocol 3.1.1: MTT Assay [11][17]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

Parameter MTT Assay XTT Assay
Principle Reduction of MTT to insoluble purple formazanReduction of XTT to soluble orange formazan
Solubilization Step RequiredNot required
Endpoint Absorbance at ~570 nmAbsorbance at ~450 nm
Sensitivity GoodGenerally higher
Apoptosis Assay by Flow Cytometry

To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry is a standard method.[2][18][19][20][21]

Protocol 3.2.1: Annexin V/PI Staining [2][19]

  • Cell Treatment: Treat cancer cells with the test compounds at their IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Mechanistic Studies: Elucidating the Mode of Action

Understanding the molecular mechanism by which these derivatives exert their anticancer effects is critical for their further development. For derivatives designed as kinase inhibitors, investigating their impact on specific signaling pathways is paramount.

Western Blot Analysis of Key Signaling Pathways

Western blotting is a powerful technique to analyze the expression and phosphorylation status of proteins within a signaling cascade.[10][22][23] For potential EGFR and VEGFR-2 inhibitors, the PI3K/Akt and MAPK/ERK pathways are key downstream targets to investigate.[5][24][25]

Protocol 4.1.1: Western Blotting [10][26]

  • Protein Extraction: Treat cancer cells with the test compounds for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK) overnight at 4 °C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Signaling_Pathway

In Vitro Kinase Inhibition Assays

To directly assess the inhibitory activity of the synthesized compounds against their putative kinase targets, in vitro kinase assays are essential.[27] These assays measure the ability of a compound to block the phosphorylation of a substrate by a specific kinase.

Protocol 4.2.1: General Kinase Assay [6][7][15]

  • Reaction Setup: In a 96-well plate, combine the recombinant kinase (e.g., EGFR or VEGFR-2), a specific peptide substrate, and ATP in a kinase reaction buffer.

  • Inhibitor Addition: Add serial dilutions of the test compounds to the wells.

  • Reaction: Incubate the plate at 30 °C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of radioactivity into the substrate.

    • Fluorescence-based assays: Using a phosphospecific antibody labeled with a fluorophore.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Experimental_Workflow

In Vivo Efficacy Studies

Promising lead compounds identified through in vitro screening should be further evaluated in vivo to assess their therapeutic efficacy and safety in a more complex biological system. Human tumor xenograft models in immunocompromised mice are a standard preclinical tool for this purpose.[27]

Human Tumor Xenograft Models

In this model, human cancer cells are implanted into immunodeficient mice, where they form tumors.[27] The effect of the test compound on tumor growth can then be monitored.

Protocol 5.1.1: Subcutaneous Xenograft Study

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Endpoint: Continue treatment for a specified period or until the tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the compound.

Conclusion and Future Directions

The this compound scaffold provides a fertile ground for the discovery of novel anticancer agents. The synthetic routes and biological evaluation protocols outlined in this guide offer a comprehensive framework for researchers to explore the therapeutic potential of its derivatives. Future work should focus on expanding the chemical diversity of these compounds, elucidating their precise mechanisms of action, and optimizing their pharmacokinetic and pharmacodynamic properties to identify lead candidates for further preclinical and clinical development. The integration of computational modeling and structure-activity relationship (SAR) studies will be invaluable in guiding the rational design of next-generation therapeutics based on this promising chemical scaffold.

References

  • Bridges, A. J. (1999). The medicinal chemistry of quinazolines. In Progress in Heterocyclic Chemistry (Vol. 11, pp. 186-209). Elsevier.
  • Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. New England Journal of Medicine, 358(11), 1160-1174.
  • Hicklin, D. J., & Ellis, L. M. (2005). Role of the vascular endothelial growth factor pathway in tumor growth and angiogenesis. Journal of Clinical Oncology, 23(5), 1011-1027.
  • Kerbel, R. S. (2008). Tumor angiogenesis. New England Journal of Medicine, 358(19), 2039-2049.
  • Sharma, S. V., Haber, D. A., & Settleman, J. (2007). Cell line-based platforms to evaluate the therapeutic efficacy of targeted cancer drugs.
  • Ul-Haq, Z., & Khan, I. (2016). Thiazolidinones as promising anticancer agents: A review. Mini-Reviews in Medicinal Chemistry, 16(1), 2-15.
  • Vigorita, M. G., Ottanà, R., & Monforte, F. (2001). 4-Thiazolidinones: a class of compounds with a wide spectrum of biological activities. Current Medicinal Chemistry, 8(11), 1339-1358.
  • Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature Reviews Molecular Cell Biology, 2(2), 127-137.
  • Zask, A., & Ellestad, G. A. (2007). Apoptosis-inducing agents for the treatment of cancer. Current Medicinal Chemistry-Anti-Cancer Agents, 7(2), 159-176.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • National Cancer Institute. (n.d.). EGFR Signaling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). VEGFR Signaling Pathway. Retrieved from [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • Zhang, J., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17765–17774.
  • Slideshare. (n.d.). In vitro methods of screening of anticancer agents. Retrieved from [Link]

  • Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Cell Signaling Technology. (n.d.). Western Blotting Protocol. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, May 14). Oncology Regulatory Expertise and Early Guidance (OREEG). Retrieved from [Link]

  • Smalley, K. S. M., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-133.
  • Journal of Applied Pharmaceutical Science. (2020). Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines as potential anticancer agents. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Design, Synthesis and Anticancer Activity of Novel 2,3- and 2,4-Disubstituted Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Diarylpyrimidine HIV-1 Inhibitors from 2,4-Dichloro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of HIV-1 Therapeutics and the Role of Diarylpyrimidines

The global fight against Human Immunodeficiency Virus Type 1 (HIV-1) has been significantly bolstered by the development of antiretroviral therapies. Among the various classes of anti-HIV agents, non-nucleoside reverse transcriptase inhibitors (NNRTIs) have become a cornerstone of combination antiretroviral therapy (cART) due to their high potency and specificity.[1] The diarylpyrimidine (DAPY) class of NNRTIs, which includes the FDA-approved drugs etravirine and rilpivirine, has demonstrated remarkable efficacy, particularly against drug-resistant strains of HIV-1.[2]

This application note provides a comprehensive guide for the synthesis of a diarylpyrimidine-based HIV-1 inhibitor, starting from the readily available precursor, 2,4-dichloro-5-nitroaniline. The synthetic strategy detailed herein is designed to be robust and adaptable for researchers in medicinal chemistry and drug development. We will delve into the mechanistic rationale behind each synthetic step, providing a detailed, step-by-step protocol for the synthesis of a key intermediate and its subsequent elaboration into a final DAPY compound.

Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

Diarylpyrimidine NNRTIs exert their antiviral effect by binding to an allosteric pocket on the HIV-1 reverse transcriptase (RT) enzyme, distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind. This binding induces conformational changes in the enzyme, ultimately inhibiting its function and preventing the conversion of the viral RNA genome into DNA, a critical step in the viral life cycle. The unique binding mode of DAPYs allows them to maintain activity against HIV-1 strains that have developed resistance to earlier generation NNRTIs.

Synthetic Strategy: A Multi-Step Approach to Diarylpyrimidine Analogs

The synthesis of the target diarylpyrimidine inhibitor from this compound is a multi-step process that involves the initial preparation of a key substituted aminobenzonitrile intermediate, followed by its coupling with a pyrimidine core. The overall synthetic workflow is depicted below.

G A This compound B 3,5-Dichloro-4-aminobenzonitrile A->B  Reduction & Cyanation F 4-((2-((4-Cyano-2,6-dichlorophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile B->F  Nucleophilic Substitution C 2,4,6-Trichloropyrimidine E 4-((2,6-Dichloropyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile C->E  Nucleophilic Substitution D 4-Hydroxy-3,5-dimethylbenzonitrile D->E E->F G Final Diarylpyrimidine Inhibitor F->G  Ammonolysis & Bromination

Caption: Synthetic workflow for the preparation of a diarylpyrimidine HIV-1 inhibitor.

Experimental Protocols

Part 1: Synthesis of the Key Intermediate: 4-Amino-3,5-dichlorobenzonitrile

The initial phase of the synthesis focuses on the conversion of this compound to the crucial intermediate, 4-amino-3,5-dichlorobenzonitrile. This transformation involves a two-step process: reduction of the nitro group followed by the introduction of a cyano group.

Step 1.1: Reduction of this compound to 3,4-Dichloro-5-nitroaniline

The nitro group of the starting material is reduced to an amine using a standard catalytic hydrogenation.

  • Reagents and Materials:

    • This compound

    • Palladium on carbon (10% Pd)

    • Ethanol (absolute)

    • Hydrogen gas

    • Filtration apparatus (Celite)

  • Protocol:

    • In a hydrogenation vessel, dissolve this compound (1.0 eq) in absolute ethanol.

    • Carefully add 10% palladium on carbon (5 mol%).

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the Celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield 3,4-dichloroaniline, which can be used in the next step without further purification.

Step 1.2: Sandmeyer Reaction for Cyanation

The resulting 3,4-dichloroaniline is converted to the corresponding benzonitrile via a Sandmeyer reaction.

  • Reagents and Materials:

    • 3,4-Dichloroaniline

    • Hydrochloric acid (concentrated)

    • Sodium nitrite

    • Copper(I) cyanide

    • Sodium cyanide

    • Dichloromethane

    • Sodium bicarbonate (saturated solution)

  • Protocol:

    • Suspend 3,4-dichloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes to ensure complete diazotization.

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution, allowing the temperature to rise to room temperature.

    • Heat the reaction mixture to 50-60 °C for 1 hour.

    • Cool the mixture to room temperature and extract the product with dichloromethane.

    • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-amino-3,5-dichlorobenzonitrile.

Part 2: Assembly of the Diarylpyrimidine Core

With the key aminobenzonitrile intermediate in hand, the next phase involves the construction of the diarylpyrimidine scaffold.

Step 2.1: Synthesis of 4-((2,6-Dichloropyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile

This step involves the nucleophilic aromatic substitution of a chlorine atom on 2,4,6-trichloropyrimidine with 4-hydroxy-3,5-dimethylbenzonitrile.

  • Reagents and Materials:

    • 2,4,6-Trichloropyrimidine

    • 4-Hydroxy-3,5-dimethylbenzonitrile

    • Potassium carbonate

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

  • Protocol:

    • To a solution of 4-hydroxy-3,5-dimethylbenzonitrile (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of 2,4,6-trichloropyrimidine (1.1 eq) in DMF dropwise.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 4-((2,6-dichloropyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile.

Step 2.2: Coupling of 4-Amino-3,5-dichlorobenzonitrile with the Pyrimidine Intermediate

The final carbon-nitrogen bond is formed through another nucleophilic aromatic substitution, coupling the previously synthesized aminobenzonitrile with the pyrimidine intermediate.

  • Reagents and Materials:

    • 4-((2,6-Dichloropyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile

    • 4-Amino-3,5-dichlorobenzonitrile

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Ammonium chloride (saturated solution)

  • Protocol:

    • To a solution of 4-amino-3,5-dichlorobenzonitrile (1.1 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes.

    • Add a solution of 4-((2,6-dichloropyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 18-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the diarylpyrimidine precursor.

Step 2.3: Final Elaboration to the Target Inhibitor

The final steps typically involve ammonolysis to introduce an amino group at the 6-position of the pyrimidine ring, followed by bromination at the 5-position to enhance activity.

  • Reagents and Materials:

    • Diarylpyrimidine precursor from Step 2.2

    • Ammonia in methanol (7N solution)

    • N-Bromosuccinimide (NBS)

    • Dichloromethane

  • Protocol:

    • Ammonolysis: Dissolve the diarylpyrimidine precursor (1.0 eq) in a 7N solution of ammonia in methanol. Heat the mixture in a sealed tube at 100-120 °C for 24-48 hours. Cool the reaction, and concentrate under reduced pressure. Purify the residue to obtain the 6-amino-diarylpyrimidine.

    • Bromination: Dissolve the 6-amino-diarylpyrimidine (1.0 eq) in dichloromethane. Add N-bromosuccinimide (1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine. Dry the organic layer and concentrate to yield the final diarylpyrimidine inhibitor. Purify by recrystallization or chromatography.

Data Summary

StepProductStarting Material(s)Key ReagentsTypical Yield (%)Purity (by HPLC)
1.13,4-DichloroanilineThis compoundH₂, Pd/C>95>98%
1.24-Amino-3,5-dichlorobenzonitrile3,4-DichloroanilineNaNO₂, CuCN60-70>97%
2.14-((2,6-Dichloropyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile2,4,6-Trichloropyrimidine, 4-Hydroxy-3,5-dimethylbenzonitrileK₂CO₃75-85>98%
2.2Diarylpyrimidine PrecursorProduct of 2.1, Product of 1.2NaH50-65>95%
2.3Final Diarylpyrimidine InhibitorDiarylpyrimidine PrecursorNH₃/MeOH, NBS40-55>99%

Conclusion

The synthetic route detailed in this application note provides a reliable and adaptable method for the preparation of diarylpyrimidine-based HIV-1 inhibitors from this compound. The protocols are designed to be accessible to researchers with a solid background in organic synthesis. By understanding the rationale behind each transformation, scientists can further modify this route to generate novel analogs with potentially improved potency, resistance profiles, and pharmacokinetic properties, thereby contributing to the ongoing development of next-generation anti-HIV therapeutics.

References

  • Al-Masoudi, N. (2014). Synthesis, anti-HIV activity and molecular modeling study of some new pyrimidine analogues. ResearchGate. [Link]

  • Feng, Y., et al. (2018). Development of a practical synthesis of etravirine via a microwave-promoted amination. Chemistry Central Journal, 12(1), 144. [Link]

  • Guillemont, J., et al. (2005). Synthesis and biological evaluation of new diarylpyrimidine (DAPY) analogues as HIV-1 non-nucleoside reverse transcriptase inhibitors. Journal of Medicinal Chemistry, 48(6), 2072-2079.
  • Janssen, P. A. J., et al. (2005). Diarylpyrimidine (DAPY) analogues: A new generation of non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potent activity against wild-type and NNRTI-resistant HIV-1. Journal of Medicinal Chemistry, 48(6), 1901-1909.
  • Kesteleyn, B., et al. (2008). A practical synthesis of etravirine. Organic Process Research & Development, 12(4), 530-536.
  • Ludovici, D. W., et al. (2001). Evolution of anti-HIV drug candidates. Part 2: DAPY analogues. Bioorganic & Medicinal Chemistry Letters, 11(17), 2235-2239.
  • Metabolex, Inc. (2009). Preparation of 4-amino-3,5-dihalogenobenzonitriles as inhibitors of stearoyl-CoA desaturase.
  • PrepChem. (n.d.). Synthesis of 4-amino-3-chlorobenzonitrile. Retrieved from [Link]

  • Sankhala, R. S., et al. (2021). The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic. Journal of Medicinal Chemistry, 64(11), 7149-7195. [Link]

  • Zhang, Y., et al. (2021). The development of an effective synthetic route of rilpivirine. BMC Chemistry, 15(1), 22. [Link]

  • Google Patents. (2021). Manufacturing process of 2,6-dichlorobenzonitrile. KR20210092214A.
  • National Center for Biotechnology Information. (n.d.). 4-Amino-3,5-dichloropyridine. PubChem Compound. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-amino-3-nitrobenzonitrile. Retrieved from [Link]

  • PubMed Central (PMC). (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. [Link]

  • ResearchGate. (2014). Chemical sructures of rilpivirine (1) and etravirine (2). [Link]

  • ResearchGate. (2021). The development of an effective synthetic route of rilpivirine. [Link]

  • ScienceDirect. (2013). Etravirine and rilpivirine: nonnucleoside reverse transcriptase inhibitors with activity against human immunodeficiency virus type 1 strains resistant to previous nonnucleoside agents. [Link]

  • Synthesis of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 993–1000. [Link]

  • Wu, B., et al. (2020). Advances in diarylpyrimidines and related analogues as HIV-1 non-nucleoside reverse transcriptase inhibitors. European Journal of Medicinal Chemistry, 188, 112015. [Link]

Sources

Application Note: A Robust HPLC Method for the Analysis of Reaction Mixtures Containing 2,4-Dichloro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

2,4-Dichloro-5-nitroaniline is a key chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. The monitoring of chemical reactions that produce or utilize this compound is critical for ensuring reaction completion, optimizing yield, and profiling impurity formation. High-Performance Liquid Chromatography (HPLC) with UV detection is an ideal analytical technique for this purpose, offering the specificity and sensitivity required to resolve the target analyte from starting materials, intermediates, and byproducts.[1][2]

This application note provides a comprehensive, field-proven protocol for the reversed-phase HPLC (RP-HPLC) analysis of reaction mixtures containing this compound. The methodology is designed to be robust and reliable, incorporating system suitability tests to ensure data integrity, in accordance with regulatory expectations outlined by the International Council for Harmonisation (ICH).[3][4][5]

Chromatographic Principle

The method is based on reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of acetonitrile and water. This compound, being a moderately non-polar molecule, is retained on the column and separated from more polar or less polar components in the reaction mixture. Elution is achieved by a gradient of acetonitrile, which progressively increases the mobile phase's non-polar character, ensuring the timely elution of all components with good peak shape.[6][7][8] Detection is performed using a UV detector, leveraging the strong absorbance of the nitroaromatic chromophore.

Experimental Design

Materials and Reagents
  • Reference Standard: this compound, >98% purity (Sigma-Aldrich or equivalent)[9]

  • Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q)

  • Acidifier (Optional): Phosphoric acid or Formic acid (for pH adjustment, if needed to improve peak shape)[6][10]

  • Filters: 0.45 µm PTFE or Nylon syringe filters

Instrumentation & Chromatographic Conditions

The following parameters were established to provide optimal separation and detection. The causality for each choice is explained to aid in method transfer and troubleshooting.

ParameterSpecificationRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard quaternary or binary HPLC system with a UV/Vis or Diode Array Detector (DAD) is suitable.
Column C18, 4.6 x 150 mm, 5 µm particle sizeThe C18 stationary phase provides excellent retention for the moderately non-polar analyte. The 150 mm length offers a good balance between resolution and run time.[1]
Mobile Phase A WaterThe polar component of the mobile phase system.
Mobile Phase B AcetonitrileThe organic modifier used to elute the analytes.[6]
Gradient Program 0-2 min: 50% B; 2-10 min: 50-90% B; 10-12 min: 90% B; 12-13 min: 90-50% B; 13-15 min: 50% BA gradient is crucial for reaction monitoring to elute both polar starting materials and potentially non-polar byproducts within a reasonable time.[11]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temperature 30 °CMaintaining a constant, elevated temperature ensures reproducible retention times and can improve peak efficiency.[8]
Detection Wavelength 254 nm or 340 nmAromatic nitro compounds exhibit strong absorbance at 254 nm. A secondary wavelength around 340 nm can also be effective.[7][8] A DAD is recommended to assess peak purity.
Injection Volume 10 µLA typical injection volume to avoid column overloading while ensuring adequate sensitivity.
Run Time 15 minutesSufficient to elute all expected components and re-equilibrate the column.
Preparation of Solutions

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 25 mg of this compound reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile. This solution should be stored at 2-8°C and protected from light.

Working Standard Solution (50 µg/mL):

  • Pipette 2.5 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with the initial mobile phase composition (50:50 Acetonitrile:Water). This solution should be prepared fresh daily.

Sample Preparation from Reaction Mixture:

  • Quench Reaction: Withdraw a small aliquot (e.g., 100 µL) from the reaction vessel.

  • Dilute Immediately: Quench the reaction by diluting the aliquot in a known, large volume of acetonitrile (e.g., in a 10 mL volumetric flask). This stops the reaction and prepares the sample for analysis.[7] The dilution factor must be chosen to ensure the final concentration of the analyte falls within the linear range of the method.

  • Filter: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial to remove particulate matter that could damage the column.[7]

System Suitability Testing (SST) - A Self-Validating Protocol

Before any sample analysis, the chromatographic system must be verified to ensure it is performing adequately.[4][12] This is an integral part of the analytical procedure as mandated by ICH and USP guidelines.[3][5]

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the Working Standard Solution (50 µg/mL) six consecutive times.

  • Evaluate the results against the following criteria.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Measures peak symmetry, indicating good column and mobile phase conditions.[4]
Theoretical Plates (N) ≥ 2000Measures column efficiency and performance.[4]
Repeatability (%RSD) ≤ 2.0% for Peak Area and Retention TimeDemonstrates the precision of the injector and pumping system.[3][4]

Analytical Workflow & Data Processing

The overall process from sample acquisition to final data reporting follows a logical sequence to ensure accuracy and traceability.

HPLC Analysis Workflow cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing Stage Standard_Prep Prepare Standard Solutions SST Perform System Suitability Test (SST) Standard_Prep->SST Sample_Prep Quench & Dilute Reaction Sample Filter Filter Sample (0.45 µm) Sample_Prep->Filter Inject_Sample Inject Sample into HPLC Filter->Inject_Sample SST->Inject_Sample If SST Passes Acquire_Data Acquire Chromatogram Inject_Sample->Acquire_Data Integrate Integrate Peak Areas Acquire_Data->Integrate Calculate Calculate Concentration / % Area Integrate->Calculate Report Generate Final Report Calculate->Report

Caption: Workflow for HPLC analysis of this compound.

Results & Discussion

Typical Chromatographic Performance

Under the conditions described, this compound should be well-resolved from common starting materials and potential impurities. The retention time is expected to be in the mid-to-late region of the gradient, reflecting its moderate non-polarity. A hypothetical result set for a reaction time-point sample is presented below.

Peak No.Retention Time (min)Area (%)Identity (Hypothetical)
12.510.5Starting Material (more polar)
27.885.2This compound
39.54.3Impurity/Byproduct (less polar)
Method Validation Principles

While a full method validation is beyond the scope of this note, any laboratory implementing this method for quality control or regulated environments must perform a validation study.[11][13] Key parameters to be assessed according to ICH Q2(R1) guidelines include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). This is typically demonstrated by peak purity analysis using a DAD.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to construct a calibration curve.

  • Accuracy: The closeness of test results to the true value, assessed by analyzing samples with known concentrations (e.g., spiked placebo).

  • Precision: The degree of scatter between a series of measurements, evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.[11]

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.[11]

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min flow rate).

Conclusion

The RP-HPLC method detailed in this application note provides a robust, reliable, and efficient means for the quantitative analysis of this compound in reaction mixtures. The inclusion of a rigorous System Suitability Test ensures the integrity of the data generated. This protocol serves as an excellent starting point for method implementation and subsequent validation in research, development, and quality control environments.

References

  • American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Calibration Process Parameters in Terms of System Suitability Test. Retrieved from [Link]

  • Altabrisa Group. (2025). What Are HPLC System Suitability Tests and Their Importance? Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Chloro-2-nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • PharmTech. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Altabrisa Group. (2025). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. Retrieved from [Link]

  • YouTube. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC method validation for pharmaceuticals: a review. Retrieved from [Link]

  • PubMed. (n.d.). Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography. Retrieved from [Link]

  • IJARSCT. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. Retrieved from [Link]

  • NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2,5-Dichloro-4-nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). Absorption spectra of 0.025 mg/ml 2,4-dichloro-6-nitroaniline in.... Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dichloro-4-nitroaniline. Retrieved from [Link]

  • LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved from [Link]

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Scalable synthesis of 2,4-Dichloro-5-nitroaniline for industrial applications

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Industrial-Scale Synthesis of 2,4-Dichloro-5-nitroaniline

Abstract

This document provides a comprehensive guide to the scalable synthesis of this compound, a critical intermediate in the manufacturing of dyes, pigments, and pharmaceuticals.[1] The protocol details a robust two-step process, beginning with the nitration of 1,3-dichlorobenzene to produce the key intermediate, 2,4-dichloro-1-nitrobenzene, followed by a high-pressure amination to yield the final product. This guide is intended for researchers, chemical engineers, and drug development professionals, offering in-depth procedural details, safety protocols, and process optimization insights to ensure a high-yield, high-purity, and safe manufacturing process suitable for industrial applications.

Introduction and Strategic Importance

This compound is a versatile aromatic compound whose structural features, including chloro and nitro functional groups, make it a highly reactive and valuable precursor in organic synthesis.[1] Its primary industrial application lies in the production of azo dyes and pigments, where it contributes to superior color strength, stability, and resistance properties.[1] Furthermore, it serves as a foundational building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1]

The synthesis route outlined herein has been developed for scalability, prioritizing efficiency, safety, and environmental considerations. The traditional method, involving the nitration of m-dichlorobenzene followed by amination, remains one of the most economically viable routes for large-scale production.[2][3][4] This document will elaborate on this process, providing a self-validating protocol grounded in established chemical principles.

Overall Synthesis Pathway

The industrial synthesis of this compound is efficiently achieved via a two-step reaction sequence starting from m-dichlorobenzene.

  • Nitration: m-Dichlorobenzene undergoes electrophilic aromatic substitution with a mixed acid (sulfuric acid and nitric acid) to yield 2,4-dichloro-1-nitrobenzene.

  • Amination: The intermediate, 2,4-dichloro-1-nitrobenzene, is subjected to nucleophilic aromatic substitution with ammonia under high pressure and temperature to produce the final product, this compound.

Synthesis_Pathway cluster_step1 Step 1: Nitration cluster_step2 Step 2: Amination MD MD DCNB DCNB MD->DCNB H₂SO₄, HNO₃ 35-55°C m-Dichlorobenzene m-Dichlorobenzene 2,4-Dichloro-1-nitrobenzene 2,4-Dichloro-1-nitrobenzene DCNA DCNA This compound This compound DCNB_ref->DCNA Liquid NH₃, Toluene (solvent) 140-160°C, 7.0-10.0 MPa

Caption: Two-step synthesis of this compound.

Experimental Protocols

Part A: Scalable Synthesis of 2,4-Dichloro-1-nitrobenzene (Intermediate)

Principle: This reaction proceeds via electrophilic aromatic substitution. Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring of m-dichlorobenzene. The directing effects of the two chlorine atoms favor substitution at the C4 position.

Materials and Equipment:

Reagent/Equipment Specification
m-Dichlorobenzene Purity ≥ 99%
Concentrated Sulfuric Acid 98%
Nitric Acid 65-70%
Sodium Hydroxide Solution 4-10% Aqueous
Glass-lined Reactor Appropriate volume with cooling/heating jacket, agitator, temperature probe, and pressure gauge
Dropping Funnel/Metering Pump For controlled acid addition

| Receiving Vessels | For layer separation |

Protocol:

  • Reactor Charging: Charge the glass-lined reactor with m-dichlorobenzene and concentrated sulfuric acid. A typical weight ratio is approximately 2 parts sulfuric acid to 1 part m-dichlorobenzene.[2]

  • Initial Cooling: Begin agitation and cool the reactor contents to below room temperature using the cooling jacket.

  • Nitric Acid Addition: Slowly add nitric acid to the stirred mixture. The rate of addition must be carefully controlled to maintain the reaction temperature between 35°C and 55°C.[4][5] Causality Note: Exceeding this temperature range can lead to the formation of dinitrated byproducts and increase the risk of a runaway reaction.

  • Reaction Maintenance: After the addition is complete, maintain the reaction mixture at the specified temperature (e.g., 45°C) for an additional 1-5 hours to ensure complete conversion.[4][5]

  • Work-up and Isolation: a. Transfer the reaction mass to a quenching vessel containing water. b. Heat the mixture to approximately 46-48°C and allow the layers to separate.[2] c. Separate the lower organic layer, which contains the product. d. Wash the organic layer sequentially with water, a dilute sodium hydroxide solution (to neutralize residual acid), and finally with water until the washings are neutral.[4][5] e. The resulting crude 2,4-dichloro-1-nitrobenzene oil can be used directly in the next step or purified further by distillation if required.

Part B: High-Pressure Amination to this compound

Principle: This step is a nucleophilic aromatic substitution reaction. The strong electron-withdrawing effect of the nitro group activates the chlorine atom at the C4 position, making it susceptible to displacement by a nucleophile, in this case, ammonia. The reaction requires high temperature and pressure to overcome the activation energy barrier.

Materials and Equipment:

Reagent/Equipment Specification
2,4-Dichloro-1-nitrobenzene From Part A
Liquid Ammonia Anhydrous
Toluene or Chlorobenzene Solvent
Methanol or Ethanol Recrystallization Solvent
High-Pressure Autoclave Stainless steel or other compatible material, equipped with heating, cooling, stirring, and pressure monitoring
Filtration System Buchner funnel or filter press

| Drying Oven | Vacuum or convection |

Protocol:

  • Autoclave Charging: Charge the high-pressure autoclave with 2,4-dichloro-1-nitrobenzene and a solvent such as toluene or chlorobenzene.[3][5][6]

  • System Purge: Seal the autoclave and purge with an inert gas like nitrogen to remove air.[5]

  • Ammonia Introduction: Introduce liquid ammonia into the sealed autoclave. A significant molar excess of ammonia is required to drive the reaction to completion.[3][5]

  • Reaction Conditions: Heat the stirred reaction mixture to a temperature between 140°C and 160°C.[3][4][5] The pressure will rise to between 7.0 and 10.0 MPa (approx. 70-100 bar).[3][4]

  • Reaction Maintenance: Maintain these conditions for 5 to 8 hours.[4][5] The reaction progress can be monitored by sampling and analysis (e.g., HPLC) if the reactor setup allows.

  • Cooling and Depressurization: After the reaction is complete, cool the autoclave to below 60°C.[3] Carefully vent the excess ammonia to a scrubber system.

  • Product Isolation and Washing: a. Discharge the reactor contents (a solid-liquid mixture) into a vessel containing water.[5] b. Filter the resulting slurry to isolate the crude solid product. c. The primary byproduct is ammonium chloride, which must be washed away thoroughly from the filter cake with hot water.[4]

  • Drying: Dry the washed solid to obtain crude this compound.

Part C: Purification by Recrystallization
  • Solvent Selection: Methanol is a suitable and economical solvent for recrystallization.[3][5]

  • Dissolution: Transfer the crude product to a reactor and add methanol (typically 2-3 times the weight of the solid).[3] Heat the mixture to reflux until all the solid dissolves.

  • Crystallization: Cool the solution slowly to induce crystallization. Cooling to 10°C or below will maximize the yield.[5]

  • Filtration and Drying: Filter the purified crystals, wash with a small amount of cold methanol, and dry under vacuum to obtain the final product with high purity.

Process Workflow and Quality Control

Workflow cluster_input Raw Materials cluster_process Manufacturing Process cluster_output Final Product RM1 m-Dichlorobenzene P1 Nitration Reactor RM1->P1 RM2 H₂SO₄ / HNO₃ RM2->P1 RM3 Liquid NH₃ P3 High-Pressure Autoclave (Amination) RM3->P3 P2 Wash & Separate P1->P2 Crude Intermediate QC1 QC: Temp, Time P1->QC1 P2->P3 Intermediate Oil P4 Wash & Filter P3->P4 Crude Product Slurry QC2 QC: Pressure, Temp P3->QC2 P5 Recrystallization P4->P5 Crude Solid P6 Dry & Package P5->P6 Purified Crystals FP Pure 2,4-Dichloro- 5-nitroaniline P6->FP QC3 QC: Melting Point, HPLC Purity FP->QC3

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Troubleshooting & Optimization

Managing regioselectivity in nucleophilic aromatic substitution of 2,4-Dichloro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,4-Dichloro-5-nitroaniline

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we provide in-depth, field-proven insights into controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, a critical challenge in the synthesis of complex molecules. Our goal is to move beyond simple protocols and explain the fundamental principles that govern reaction outcomes, enabling you to troubleshoot and optimize your experiments effectively.

The Challenge: C2 vs. C4 Substitution

This compound is an electron-deficient aromatic ring, highly activated towards nucleophilic attack. The presence of two chloro leaving groups and a powerful electron-withdrawing nitro group makes it an excellent substrate for SNAr reactions.[1] However, the key challenge lies in directing the incoming nucleophile to either the C2 or C4 position with high selectivity.

The regiochemical outcome is dictated by the electronic environment of the two carbon atoms bearing the chloro substituents:

  • C4 Position: The chloro group at C4 is para to the strongly activating nitro group. This position is highly electron-deficient and readily attacked by nucleophiles.

  • C2 Position: The chloro group at C2 is ortho to both the activating nitro group and the electron-donating amino group. The amino group exerts a deactivating effect through its +R (resonance) effect, which counters the activation by the nitro group at this position.

Consequently, nucleophilic attack preferentially occurs at the C4 position, which is activated by the nitro group without being deactivated by the adjacent amino group.

TroubleshootingFlowchart problem problem cause cause solution solution p1 Problem: Poor Regioselectivity (C2/C4 Mixture) c1a Probable Cause: Reaction temperature is too high. p1->c1a c1b Probable Cause: Nucleophile is exceptionally reactive or sterically small. p1->c1b s1a Solution: Run reaction at a lower temperature (e.g., RT to 40°C). c1a->s1a s1b Solution: Consider a bulkier nucleophile if structure permits. c1b->s1b p2 Problem: Low or No Conversion c2a Probable Cause: Base is too weak or insufficient. p2->c2a c2b Probable Cause: Nucleophile is not reactive enough. p2->c2b c2c Probable Cause: Poor solvent choice (e.g., non-polar). p2->c2c s2a Solution: Use a stronger base (e.g., K2CO3, DBU) or increase stoichiometry. c2a->s2a s2b Solution: Increase reaction temperature. For alcohols/thiols, pre-form alkoxide/thiolate with NaH. c2b->s2b s2c Solution: Switch to a polar aprotic solvent like DMF or DMSO. c2c->s2c p3 Problem: Di-substitution Product Observed c3a Probable Cause: Excess nucleophile and/or prolonged heating. p3->c3a s3a Solution: Use 1.0-1.1 equivalents of nucleophile. Monitor reaction closely and stop once starting material is consumed. c3a->s3a

Caption: Troubleshooting flowchart for common SNAr issues.

Experimental Protocol: Selective C4-Amination

This protocol provides a reliable method for the regioselective substitution of this compound with a primary amine at the C4 position.

Objective: To synthesize N-benzyl-2-chloro-5-nitroaniline.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.0 g, 4.83 mmol).

  • Add anhydrous potassium carbonate (1.33 g, 9.66 mmol).

  • Add anhydrous DMF (20 mL) to dissolve the starting material.

  • Addition of Nucleophile: Slowly add benzylamine (0.58 mL, 5.31 mmol) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield the pure N-benzyl-2-chloro-5-nitroaniline as a yellow solid.

ExperimentalWorkflow setup setup reaction reaction workup workup purification purification A 1. Combine Reactants (Substrate, Base, Solvent) B 2. Add Nucleophile (Benzylamine) A->B C 3. Heat and Monitor (60°C, TLC) B->C D 4. Quench and Extract (Water, EtOAc) C->D E 5. Wash and Dry (Brine, MgSO4) D->E F 6. Concentrate (Rotary Evaporator) E->F G 7. Purify (Column Chromatography) F->G

Caption: Step-by-step experimental workflow for C4-amination.

Comparative Data Summary

The following table summarizes typical outcomes for SNAr reactions on this compound with various nucleophiles under optimized conditions.

NucleophileBaseSolventTemp (°C)Time (h)C4:C2 Ratio (Approx.)Yield (%)
BenzylamineK₂CO₃DMF603>98:285-95
MorpholineK₂CO₃DMF504>98:280-90
EthanethiolEt₃NMeCNRT2>95:588-96
PhenolNaHDMF806>95:570-80

Note: Data are representative and actual results may vary based on specific reaction scale and purity of reagents.

References

  • Heinisch, G., Huber, E., Matuszczak, B., Maurer, A., & Prillinge, U. (1997). Pyridazines 82.[2] Synthesis of Pyridazino[3,4-b]b[2][3]enzodiazepin-5-ones and their Biological Evaluation as Non-nucleoside HIV Reverse Transcriptase Inhibitors. Archiv der Pharmazie, 330, 29–34. [Link]

  • Saeed, A., Ashraf, Z., Batool, M., & Bolte, M. (2009). 2-Chloro-5-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, E65, o1417. [Link]

  • Smith, K. J., & Batey, R. A. (2014). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 16(5), 1398–1401. [Link]

  • Google Patents. (2004). The chemical synthesis method of 5-chloro-2-nitroaniline. CN1182104C.
  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • Google Patents. (2018). The preparation method of 5- chloro-2-nitroanilines. CN108329211A.
  • Smith, K. J., & Batey, R. A. (2014). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • ResearchGate. (2014). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]

  • Grolik, J., Ręka, P., Gorczyca, M., & Stadnicka, K. (2022). Regioselective synthesis of the 4,5-dialkoxy-2-nitroanilines bearing two different alkoxy substituents. Tetrahedron Letters, 100, 153803. [Link]

Sources

Technical Support Center: Nitration of Dichlorobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the nitration of dichlorobenzenes. This guide is designed for researchers, scientists, and professionals in drug development who are working with these critical reactions. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of dichlorobenzene nitration and minimize the formation of common byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the mononitration of 1,2-, 1,3-, and 1,4-dichlorobenzene?

The regioselectivity of nitration is governed by the directing effects of the two chlorine atoms on the benzene ring. Both are ortho-, para-directing but deactivating.

  • 1,2-Dichlorobenzene: Nitration typically yields a mixture of two primary isomers: 3,4-dichloronitrobenzene and 2,3-dichloronitrobenzene. Under standard mixed acid (HNO₃/H₂SO₄) conditions, the major product is 3,4-dichloronitrobenzene.[1]

  • 1,3-Dichlorobenzene: The primary mononitration product is 1,3-dichloro-4-nitrobenzene. However, due to the meta-directing nature of the two chlorine atoms relative to each other, forcing conditions can lead to dinitration.

  • 1,4-Dichlorobenzene: The sole mononitration product is 1,4-dichloro-2-nitrobenzene.[1]

Q2: I'm observing a higher than expected amount of the 2,3-dichloro-nitrobenzene isomer when nitrating 1,2-dichlorobenzene. What could be the cause?

While 3,4-dichloronitrobenzene is the typical major isomer, certain conditions can favor the formation of the 2,3-isomer. A key factor is the composition of the nitrating medium. The use of an anhydrous mixture of phosphoric acid, sulfuric acid, and nitric acid has been shown to shift the isomer ratio in favor of 2,3-dichloro-nitrobenzene.[2] This is a known strategy to enhance the yield of this specific isomer when it is the desired product.

Q3: My reaction is producing a significant amount of dark, tar-like material. What are these byproducts and how can I avoid them?

The formation of dark, tar-like substances often indicates over-nitration or oxidation of the substrate or product.[3] Phenolic compounds can also be minor contaminants in nitration reactions, contributing to discoloration.[4]

Causality and Prevention:

  • Excessive Temperature: Nitration is a highly exothermic reaction. Runaway temperatures can lead to aggressive side reactions, including oxidation and polynitration. It is crucial to maintain strict temperature control, typically below 60°C for mononitration.[5]

  • Concentrated Nitrating Agent: Using an overly aggressive nitrating mixture (e.g., high concentration of fuming nitric acid or oleum) can promote unwanted side reactions.

  • Extended Reaction Times: Allowing the reaction to proceed for too long after the starting material has been consumed can lead to the nitration of the initial product, forming di- or tri-nitro compounds.

Troubleshooting Workflow for Tar Formation

start Dark, Tar-like Byproduct Observed check_temp Review Temperature Control Was the exotherm properly managed? start->check_temp check_reagents Analyze Nitrating Agent Composition Is it too concentrated for the substrate? start->check_reagents check_time Evaluate Reaction Time Was the reaction monitored to completion? start->check_time solution_temp Implement Improved Cooling | - Use an ice bath - Slow addition of nitrating agent check_temp->solution_temp solution_reagents Adjust Reagent Concentration | - Use a milder nitrating agent - Modify acid ratios check_reagents->solution_reagents solution_time Optimize Reaction Monitoring | - Use TLC or GC to track progress - Quench reaction promptly check_time->solution_time start Desired Isomer of Dichloronitrobenzene is_3_4 3,4-Dichloronitrobenzene? start->is_3_4 is_2_3 2,3-Dichloronitrobenzene? is_3_4->is_2_3 No protocol_3_4 Use Standard Mixed Acid (HNO₃/H₂SO₄) Protocol is_3_4->protocol_3_4 Yes protocol_2_3 Employ Anhydrous H₃PO₄/H₂SO₄/HNO₃ Mixture is_2_3->protocol_2_3 Yes start Crude Reaction Mixture quench Quench on Ice-Water start->quench filter_precipitate Filter Precipitated Solid quench->filter_precipitate extract_filtrate Extract Aqueous Filtrate with Organic Solvent quench->extract_filtrate combine_organics Combine Solid and Organic Extracts filter_precipitate->combine_organics extract_filtrate->combine_organics wash Wash with Water and Brine combine_organics->wash dry Dry over Anhydrous MgSO₄ or Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Fractional Crystallization or Distillation concentrate->purify

Sources

Stability of 2,4-Dichloro-5-nitroaniline in acidic versus basic media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2,4-Dichloro-5-nitroaniline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability of this compound in acidic and basic media. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.

Introduction to the Stability of this compound

This compound is a substituted aromatic amine containing two chlorine atoms and a nitro group. These functional groups significantly influence the electron density of the aromatic ring and, consequently, its chemical reactivity and stability. The electron-withdrawing nature of the nitro group and chlorine atoms makes the aromatic ring electron-deficient. This electronic state, combined with the basicity of the amino group, dictates the compound's behavior in different pH environments. Understanding these properties is critical for designing stable formulations, predicting degradation pathways, and developing robust analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concerns for this compound in solution are its susceptibility to degradation under strongly acidic and basic conditions, particularly when exposed to elevated temperatures. In acidic media, the protonation of the amino group can influence its stability. In basic media, the electron-deficient aromatic ring is susceptible to nucleophilic attack.

Q2: Is this compound expected to be stable in neutral aqueous solutions?

A2: Generally, yes. A related compound, 2,4-dichloronitrobenzene, is reported to be stable to hydrolysis at pH 4, 7, and 9 under ambient conditions[1]. While the presence of the amino group in this compound can slightly alter its properties, significant degradation in neutral aqueous solution at room temperature is not expected over short durations. However, for long-term storage, it is always recommended to perform a stability study.

Q3: What is the likely degradation pathway in acidic media?

A3: In strongly acidic conditions, the primary amino group will be protonated to form an anilinium ion. This makes the amino group a strong electron-withdrawing group, further deactivating the aromatic ring. While the C-Cl bonds are generally stable to hydrolysis, prolonged exposure to strong acids and heat may lead to complex degradation pathways, potentially involving the nitro group or polymerization. One study on various primary aromatic amines indicated lower stability in acidic media like 3% acetic acid[2].

Q4: What is the most probable degradation pathway in basic media?

A4: In basic media, the most probable degradation pathway is nucleophilic aromatic substitution (SNAr). The aromatic ring is activated towards nucleophilic attack due to the presence of the electron-withdrawing nitro group. The hydroxide ion (OH⁻) in the basic solution can act as a nucleophile, displacing one of the chloride ions. The chloride at the 2-position, being ortho to the nitro group, is the most likely to be substituted, leading to the formation of 4-chloro-2-hydroxy-5-nitroaniline. This is supported by the known reactivity of similar compounds like 1,4-dichloro-2-nitrobenzene, where the chloride adjacent to the nitro group is displaced by nucleophiles[3].

Q5: How can I monitor the stability of this compound during my experiments?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the parent this compound from all its potential degradation products. A photodiode array (PDA) detector is useful for initial peak identification and purity assessment. The method should be validated according to ICH guidelines to ensure it is accurate, precise, and specific for the stability study.[4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Scientific Rationale
Unexpected peaks appear in the chromatogram of a sample in acidic solution. Degradation of this compound.1. Confirm Peak Identity: Use a PDA detector to check the UV spectrum of the new peak. If it differs from the parent compound, it is likely a degradant. For definitive identification, LC-MS is recommended.2. Reduce Stress Conditions: Decrease the acid concentration, temperature, or duration of exposure. The protonated amino group can render the molecule susceptible to degradation under harsh conditions.3. pH Adjustment: Before injection, neutralize the sample with a suitable base to prevent on-column degradation or adverse effects on the column.
Loss of parent compound peak area in a basic solution over time. Base-catalyzed degradation, likely through nucleophilic aromatic substitution.1. Quantify Degradation: Use a validated stability-indicating HPLC method to track the decrease in the parent peak area and the corresponding increase in degradation product peaks.2. Identify Degradant: The primary expected degradant is a hydroxyphenolic compound. Its retention time will likely be different from the parent. LC-MS can confirm the mass of the degradant.3. Mitigate Degradation: If stability is desired, maintain the pH closer to neutral and keep the temperature low. Protect the solution from light as an extra precaution.
Color of the solution changes over time. Formation of chromophoric degradation products.1. Correlate with Analytical Data: A change in color indicates a chemical change. Correlate the color change with the appearance of new peaks in your chromatogram.2. Spectroscopic Analysis: Use UV-Vis spectroscopy to monitor changes in the absorption spectrum of the solution over time. This can provide kinetic information about the degradation process.
Precipitate forms in the solution during the stability study. Formation of an insoluble degradation product or change in solubility due to pH shift.1. Characterize the Precipitate: Isolate the precipitate by filtration or centrifugation. Attempt to dissolve it in a suitable organic solvent and analyze by HPLC or other appropriate techniques.2. Solubility Check: The degradation product (e.g., a phenol) may have different solubility characteristics than the parent aniline. Ensure your experimental concentration is below the solubility limit of all potential components.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under acidic and basic stress conditions to identify potential degradation products and establish a degradation profile.

Materials:

  • This compound

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl), 1M and 0.1M

  • Sodium hydroxide (NaOH), 1M and 0.1M

  • Volumetric flasks, pipettes, and vials

  • HPLC system with a C18 column and PDA detector

Methodology:

1. Stock Solution Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

2. Acidic Degradation:

  • To a 10 mL volumetric flask, add 1 mL of the stock solution.

  • Add 5 mL of 1M HCl.

  • Keep the flask in a water bath at 80°C for 2 hours.

  • At time points 0, 30, 60, and 120 minutes, withdraw an aliquot, neutralize with an equivalent amount of 1M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

3. Basic Degradation:

  • To a 10 mL volumetric flask, add 1 mL of the stock solution.

  • Add 5 mL of 1M NaOH.

  • Keep the flask in a water bath at 80°C for 2 hours.

  • At time points 0, 30, 60, and 120 minutes, withdraw an aliquot, neutralize with an equivalent amount of 1M HCl, and dilute with mobile phase for HPLC analysis.

4. Control Sample:

  • Prepare a control sample by diluting the stock solution in the mobile phase to the same final concentration as the test samples.

5. HPLC Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • Monitor the decrease in the peak area of this compound and the formation of any new peaks.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection: PDA detector, monitor at a wavelength where both the parent and potential degradants have good absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation & Visualization

Table 1: Hypothetical Stability Data for this compound
ConditionTime (hours)% Assay of this compound% Area of Major Degradant
0.1M HCl at 60°C 0100.00.0
298.51.2
496.82.9
893.26.5
0.1M NaOH at 60°C 0100.00.0
285.314.1
472.127.0
855.842.9

Note: This data is illustrative and should be confirmed by experimentation.

Diagrams of Degradation Pathways and Workflows

G cluster_acid Acidic Conditions (e.g., HCl, Δ) cluster_base Basic Conditions (e.g., NaOH, Δ) A This compound A_ion 2,4-Dichloro-5-nitroanilinium Ion A->A_ion + H⁺ Deg_A Potential Minor Degradation Products A_ion->Deg_A Prolonged Stress B This compound Deg_B 4-Chloro-2-hydroxy-5-nitroaniline B->Deg_B + OH⁻ (SNAr)

Caption: Predicted degradation pathways of this compound.

G start Start: Prepare Stock Solution (1 mg/mL in Methanol) acid_stress Acid Stress (e.g., 1M HCl, 80°C) start->acid_stress base_stress Base Stress (e.g., 1M NaOH, 80°C) start->base_stress sampling Sample at Time Points (0, 0.5, 1, 2 hr) acid_stress->sampling base_stress->sampling neutralize Neutralize Aliquot sampling->neutralize dilute Dilute to Final Concentration neutralize->dilute hplc Analyze via Stability-Indicating HPLC-PDA Method dilute->hplc end End: Evaluate Data (% Degradation, Peak Purity) hplc->end

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Overcoming low yields in the synthesis of 2,4-Dichloro-5-nitroaniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2,4-dichloro-5-nitroaniline and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields and impurities in their synthetic routes. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and optimize your experimental outcomes.

Introduction to the Synthesis of this compound

The synthesis of this compound, a valuable building block in the pharmaceutical and agrochemical industries, typically proceeds through a two-step reaction pathway starting from 1,3-dichlorobenzene. The process involves an initial electrophilic nitration to form the key intermediate, 1,3-dichloro-4-nitrobenzene, followed by a nucleophilic aromatic substitution (amination) to yield the desired product. While theoretically straightforward, this synthesis is often plagued by issues of regioselectivity, side reactions, and purification challenges, leading to suboptimal yields.

This guide will dissect each stage of the synthesis, providing a causative explanation for common experimental pitfalls and offering field-proven solutions to overcome them.

Synthesis_Pathway Start 1,3-Dichlorobenzene Intermediate 1,3-Dichloro-4-nitrobenzene Start->Intermediate Nitration (HNO3/H2SO4) Byproduct Isomeric Impurities & Side Products Start->Byproduct Over-nitration/ Isomer formation Product This compound Intermediate->Product Amination (NH3, high T/P) Intermediate->Byproduct Side reactions Troubleshooting_Logic Start Low Yield of This compound Check_Nitration Analyze Nitration Step: - Isomer Ratio - Unreacted Starting Material Start->Check_Nitration Check_Amination Analyze Amination Step: - Incomplete Conversion - Side Products Start->Check_Amination Purification_Issues Check Purification: - Inefficient Recrystallization - Co-crystallization of Isomers Start->Purification_Issues Optimize_Nitration Optimize Nitration: - Control Temperature (35-45°C) - Monitor Reaction Time Check_Nitration->Optimize_Nitration Optimize_Amination Optimize Amination: - Increase Temperature/Pressure - Use Excess Ammonia Check_Amination->Optimize_Amination Optimize_Purification Optimize Purification: - Choose Appropriate Solvent - Consider Column Chromatography Purification_Issues->Optimize_Purification

Identification and removal of isomeric impurities from 2,4-Dichloro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the identification and removal of isomeric impurities from 2,4-Dichloro-5-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities found in crude this compound?

A1: The isomeric impurity profile of this compound is largely dependent on the synthetic route employed. A prevalent method for its synthesis involves the nitration of 2,4-dichloroaniline. During this electrophilic aromatic substitution, the nitro group can be directed to other positions on the aromatic ring, leading to the formation of several positional isomers.

Common isomeric impurities include:

  • 2,4-Dichloro-6-nitroaniline: Often a significant byproduct due to the directing effects of the amino and chloro groups.

  • 3,5-Dichloro-2-nitroaniline: Can form, though typically in smaller quantities.

  • Other Dichloronitroaniline Isomers: Depending on the precise reaction conditions, trace amounts of other isomers may also be present.[1][2]

It is also crucial to consider impurities from the starting materials, such as other dichloroaniline isomers, which will carry through the synthesis.[1]

Q2: My purified this compound is off-color (e.g., brownish or dark yellow). What is the likely cause?

A2: Pure this compound should be a yellow crystalline solid. Discoloration is a common issue and is typically caused by the presence of non-isomeric impurities, often arising from oxidation or side reactions. Anilines, in general, are susceptible to air oxidation, which can form colored polymeric byproducts.[3][4] The presence of residual starting materials or other reactive intermediates can also contribute to discoloration.

Q3: How can I effectively assess the isomeric purity of my this compound sample?

A3: A multi-technique approach is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for separating and quantifying isomeric impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can effectively separate volatile isomers, and MS provides definitive identification based on fragmentation patterns and the characteristic isotopic signature of chlorine.[7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify and quantify isomers based on their unique chemical shifts and coupling patterns.[10][11][12][13]

  • Thin Layer Chromatography (TLC): A rapid and cost-effective method for qualitative assessment of purity and for monitoring the progress of purification.[5]

Troubleshooting Guides

Recrystallization Issues
IssuePotential CauseRecommended Solution
Low Recovery of Crystals The compound is too soluble in the chosen solvent, even at low temperatures.Select a solvent or solvent system where the compound has high solubility when hot and low solubility when cold. Ethanol or acetic acid are often good starting points.[6][14]
Too much solvent was used for dissolution.Use the minimum amount of hot solvent required to dissolve the crude product completely.[3][6]
The cooling process was too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage the formation of larger, purer crystals.[15]
Product "Oils Out" instead of Crystallizing The boiling point of the solvent is higher than the melting point of the compound or its impurities.Use a lower-boiling point solvent or a solvent pair.
The solution is highly supersaturated with impurities.Attempt a pre-purification step, such as a simple filtration or a wash with a non-polar solvent, to remove some of the impurities before recrystallization.
Purified Product is Still Colored Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal judiciously as it can also adsorb your product.[3][4][6]
Chromatographic Separation Challenges (HPLC & Column Chromatography)
IssuePotential CauseRecommended Solution
Poor Resolution of Isomeric Peaks The mobile phase polarity is not optimized.For reversed-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile) to water. A gradient elution may be necessary to separate closely eluting isomers.[15]
The stationary phase is not providing sufficient selectivity.Experiment with different column chemistries (e.g., phenyl-hexyl instead of C18) that may offer different interactions with the isomers.
Co-elution of Impurities The chromatographic conditions are not suitable for the specific impurity profile.Modify the mobile phase composition, gradient slope, or temperature to improve separation.[4]
Column Overloading Too much sample has been injected onto the column.Reduce the injection volume or the concentration of the sample.[7][15]

Experimental Protocols

Protocol 1: HPLC Method for Isomeric Purity Analysis

This protocol provides a starting point for developing an HPLC method for the analysis of this compound and its isomers.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • This compound standard and sample.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., starting with 60:40 v/v). The exact ratio may need optimization.[16]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte).

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Procedure:

    • Prepare a stock solution of the this compound standard in the mobile phase.

    • Prepare a sample solution of your crude or purified material at a similar concentration.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution to determine the retention time of the main peak.

    • Inject the sample solution.

    • Identify the main peak corresponding to this compound and any impurity peaks.

    • Calculate the area percentage of each peak to determine the isomeric purity.

Protocol 2: Fractional Crystallization for Isomer Enrichment

Fractional crystallization is a powerful technique for separating compounds with different solubilities.[17][18][19][20] This method can be used to enrich a mixture in favor of the desired isomer.

  • Solvent Selection:

    • Perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, acetic acid, toluene) to find a solvent in which the desired isomer and the major impurity have a noticeable difference in solubility at both room temperature and elevated temperatures.

  • Procedure:

    • Dissolve the crude mixture in the minimum amount of the chosen hot solvent to form a saturated solution.

    • Allow the solution to cool slowly. The least soluble component will crystallize out first.[19]

    • Filter the first crop of crystals. This crop will be enriched in the least soluble isomer.

    • The mother liquor will now be enriched in the more soluble isomers.

    • Partially evaporate the solvent from the mother liquor and cool again to obtain a second crop of crystals.

    • Analyze each crop of crystals and the final mother liquor by TLC or HPLC to determine the composition.

    • Repeat the process with the enriched fractions to achieve higher purity.

Visualizing the Workflow

impurity_removal_workflow cluster_identification Impurity Identification cluster_purification Purification Strategy cluster_verification Purity Verification Crude_Product Crude this compound Purity_Assessment Purity Assessment (HPLC, GC-MS, NMR) Crude_Product->Purity_Assessment Analyze Recrystallization Recrystallization Purity_Assessment->Recrystallization If impurities are significantly different in solubility Fractional_Crystallization Fractional Crystallization Purity_Assessment->Fractional_Crystallization If isomers have similar solubility Column_Chromatography Column Chromatography Purity_Assessment->Column_Chromatography For high purity or difficult separations Final_Purity_Check Final Purity Check (HPLC, etc.) Recrystallization->Final_Purity_Check Fractional_Crystallization->Final_Purity_Check Column_Chromatography->Final_Purity_Check Final_Purity_Check->Recrystallization Requires further purification Pure_Product Pure Product (>99%) Final_Purity_Check->Pure_Product Meets specification

Caption: Workflow for the identification and removal of isomeric impurities.

References

Sources

Technical Support Center: Safe Handling and Storage of 2,4-Dichloro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides best practices for the safe handling and storage of 2,4-Dichloro-5-nitroaniline, a chemical compound requiring stringent safety protocols. The information herein is synthesized from established safety data for closely related dichloro-nitroaniline isomers and is intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to ensure personal safety and experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on data from structurally similar compounds, this compound is expected to be highly hazardous.[1][2] The primary concerns are:

  • Acute Toxicity: Potentially fatal if swallowed, inhaled, or in contact with skin.[1][2][3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][4][5]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1][6]

  • Mutagenicity: Suspected of causing genetic defects.[1]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1][6]

Q2: What immediate actions should I take in case of accidental exposure?

A2: Immediate and decisive action is crucial. First aiders must protect themselves before assisting.

  • Ingestion: Immediately call a poison center or doctor. Rinse the mouth.[1][4]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the skin with plenty of soap and water. Immediately call a poison center or doctor.[1][2]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[1][4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[4][5]

Q3: What are the proper storage conditions for this compound?

A3: Proper storage is essential to maintain chemical stability and prevent accidental exposure.

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][4][5]

  • The storage area should be locked up or accessible only to qualified or authorized personnel.[1][4]

  • Avoid storing near incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[4][5][7]

Q4: Can I dispose of this compound waste in the regular trash or down the drain?

A4: Absolutely not. This compound is toxic to aquatic life and must be disposed of as hazardous waste.[1][6]

  • All waste must be collected in a suitable, closed container and disposed of through a licensed professional waste disposal service.[8]

  • Do not let the product enter drains.[8] Contaminated packaging should be disposed of as unused product.[8]

Troubleshooting Guide

Issue/Observation Potential Cause Recommended Action & Rationale
Visible dust in the work area during handling. Improper handling technique; inadequate ventilation.STOP WORK IMMEDIATELY. Ensure all handling of the solid is performed in a certified chemical fume hood or a glove box to minimize inhalation risk. Review and adhere to procedures that minimize dust generation, such as gentle scooping instead of pouring from a height.
Skin irritation or rash after working with the compound. Inadequate or compromised Personal Protective Equipment (PPE).Seek immediate medical attention.[1] Review your PPE protocol. Ensure you are using chemical-resistant gloves (e.g., nitrile or PVC, elbow-length) and a protective suit.[9][10][11] Check gloves for any tears or punctures before use.
A spill of this compound powder has occurred. Accidental dropping of the container or mishandling during transfer.For minor spills, trained personnel with appropriate PPE should gently cover the spill with an inert absorbent material (e.g., sand, vermiculite), then sweep it into a labeled hazardous waste container.[8][12][13] Avoid creating dust.[8] For major spills, evacuate the area and contact your institution's emergency response team.[12]
Faint chemical odor detected in the storage area. Improperly sealed container; contamination of the exterior of the container.Wearing appropriate PPE, check that all containers are tightly sealed.[1] If a container is compromised, overpack it in a larger, secure container. Decontaminate the exterior of containers and the storage area as per your institution's guidelines. Ensure the storage area has adequate ventilation.[1]

Experimental Protocols: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound.

  • Hand Protection: Wear chemical-resistant, impervious gloves. Elbow-length PVC or nitrile rubber gloves are recommended.[11] Never wear leather or cloth gloves.[10][14]

  • Body Covering: A clean, dry protective suit or lab coat that covers the entire body from wrists to ankles is required.[9] For tasks with a high risk of splashing, a chemical-resistant apron should be worn over the suit.[14]

  • Eye and Face Protection: Use snug-fitting, non-fogging chemical safety goggles.[9] In situations with a risk of splashing or dust generation, a full-face shield should be worn in addition to goggles.[9]

  • Respiratory Protection: A NIOSH-approved respirator is necessary if there is a risk of inhaling dust.[4][9] The specific type of respirator and cartridge should be selected based on a risk assessment of the planned experiment.[9]

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Protective Suit Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Protective Suit Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Safe_Handling_Workflow Prep Preparation - Review SDS - Assemble PPE Handling Handling - Use in fume hood - Minimize dust Prep->Handling Storage Storage - Tightly sealed container - Cool, dry, ventilated area - Locked and secure Handling->Storage Spill Spill Response - Evacuate (if major) - Use spill kit - Absorb and collect Handling->Spill If spill occurs Waste Waste Disposal - Labeled hazardous waste - Licensed disposal service Handling->Waste Spill->Waste

Caption: Logical flow for the safe handling and storage of this compound.

References

  • Angene Chemical. (2025). Safety Data Sheet: 2,3-Dichloro-6-nitroaniline. [Link]

  • Loba Chemie. (2019). 2,4-DICHLOROANILINE EXTRA PURE MSDS. [Link]

  • J&K Scientific LLC. (2021). Chemical spill cleanup procedures. [Link]

  • The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. [Link]

  • Iowa State University Environmental Health and Safety. (2013). Chemical Spill Cleanup - Floor Dry. YouTube. [Link]

  • University of California Television (UCTV). (2025). Chemical Spill Cleanup. YouTube. [Link]

  • Health.vic. (2024). Pesticide use and personal protective equipment. [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,5-Dichloro-4-nitroaniline, 97%. [Link]

  • University of Missouri Extension. (2000). Personal Protective Equipment for Working With Pesticides. [Link]

  • PENTA s.r.o. (2025). 2,6-Dichloro-4-nitroaniline - SAFETY DATA SHEET. [Link]

Sources

Technical Support Center: A Researcher's Guide to Solvent Selection for Reactions with 2,4-Dichloro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and researchers working with 2,4-Dichloro-5-nitroaniline. This guide is designed to provide you with in-depth, field-proven insights into a critical experimental parameter: solvent selection. The right solvent is paramount for achieving optimal reaction outcomes, including yield, purity, and reaction time. Conversely, an inappropriate solvent can lead to failed reactions, unwanted side products, and purification nightmares. This document, structured in a question-and-answer format, will address common challenges and provide troubleshooting strategies to navigate your synthetic endeavors with confidence.

Frequently Asked Questions (FAQs) on Solvent Selection

Q1: What are the primary considerations when selecting a solvent for a reaction involving this compound?

A1: The selection of a solvent for reactions with this compound is a multi-faceted decision that hinges on several key factors:

  • Solubility of Reactants: First and foremost, your chosen solvent must adequately dissolve this compound and any other starting materials to ensure a homogeneous reaction mixture. While specific data for this compound is not abundant, related compounds like 2,5-dichloro-4-nitroaniline and 2-chloro-4-nitroaniline exhibit limited solubility in water but are more soluble in organic solvents such as ethanol, acetone, ether, and acetic acid.[1][2] A preliminary solubility test with a small amount of your starting material in the intended solvent at the reaction temperature is always a prudent first step.

  • Reaction Type: The nature of the chemical transformation you are performing will heavily influence your solvent choice. The optimal solvent for a nucleophilic aromatic substitution will likely differ from that of a nitro group reduction or a diazotization reaction.

  • Solvent-Reactivity Effects: Solvents are not merely inert media; they can actively participate in the reaction by stabilizing or destabilizing reactants, intermediates, and transition states. For instance, polar aprotic solvents can significantly accelerate certain nucleophilic substitution reactions.[3][4]

  • Reaction Temperature: The solvent's boiling point must be compatible with the desired reaction temperature. It should be high enough to allow for an adequate reaction rate but not so high that it leads to thermal decomposition of your reactants or products.

  • Work-up and Purification: Consider how the solvent will be removed after the reaction is complete. A solvent with a low boiling point is easily removed under reduced pressure, but a high-boiling solvent may require more complex purification techniques. Also, consider the miscibility of the solvent with any extraction solvents you plan to use.

  • Safety and Environmental Impact: Always factor in the toxicity, flammability, and environmental impact of the solvent. Whenever possible, opt for greener solvent alternatives.

Q2: I am performing a nucleophilic aromatic substitution (SNA r) on this compound. Which class of solvents should I consider?

A2: For nucleophilic aromatic substitution (SNA r) reactions, the choice between polar aprotic and polar protic solvents is a critical decision that can dramatically impact your reaction's success.

  • Polar Aprotic Solvents: These are generally the preferred choice for SNA r reactions. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and tetrahydrofuran (THF) excel at solvating cations while leaving the nucleophile relatively "bare" and highly reactive. This leads to a significant rate enhancement. The role of the solvent in governing a chemical reaction is far from passive, and a proper understanding of solvent effects is essential to any model of chemical reactivity.[3]

  • Polar Protic Solvents: Solvents such as water, ethanol, and methanol can hydrogen bond with the nucleophile, creating a solvent shell that stabilizes it and reduces its nucleophilicity.[3] This can lead to sluggish or incomplete reactions. However, in some cases, a protic solvent may be necessary to solubilize a particular nucleophile or to facilitate proton transfer steps in the reaction mechanism.

Troubleshooting Tip: If your SNA r reaction is proceeding slowly in a protic solvent, consider switching to a polar aprotic solvent. You may observe a dramatic increase in the reaction rate.

Troubleshooting Guides for Specific Reactions

Case Study 1: Reduction of the Nitro Group

Problem: Low yield and/or incomplete conversion during the catalytic hydrogenation of this compound to the corresponding diamine.

Potential Cause & Solution:

  • Poor Catalyst Activity due to Solvent Choice: The choice of solvent can influence the activity of your catalyst (e.g., Palladium on carbon, Pd/C).

    • Recommended Solvents: Alcohols like ethanol or methanol, and esters like ethyl acetate are commonly used and effective solvents for catalytic hydrogenation.[5] They are good at dissolving the nitroaromatic compound and do not typically poison the catalyst.

    • Solvents to Avoid: Solvents with functional groups that can coordinate to the metal surface and inhibit its catalytic activity should be used with caution.

Experimental Protocol for Catalytic Hydrogenation:

  • Catalyst Preparation: In a suitable reaction vessel, suspend the catalyst (e.g., 5-10 mol% Pd/C) in the chosen solvent (e.g., ethanol).

  • Reaction Setup: Dissolve the this compound in the same solvent and add it to the reaction vessel containing the catalyst.

  • Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon or a pressurized hydrogenation apparatus) and stir vigorously at room temperature or with gentle heating.[5]

  • Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5]

  • Work-up: Upon completion, carefully filter the reaction mixture to remove the catalyst (e.g., through a pad of Celite). The filtrate can then be concentrated under reduced pressure to yield the crude product, which can be further purified if necessary.[5]

Case Study 2: Diazotization of this compound

Problem: Precipitation of the starting material or the diazonium salt during the reaction, leading to an incomplete reaction and a heterogeneous mixture.

Potential Cause & Solution:

  • Poor Solubility in the Reaction Medium: this compound, like many substituted anilines, can be sparingly soluble in purely aqueous acidic solutions, which are traditionally used for diazotization.[6]

    • Recommended Solvents: To overcome this, the use of a co-solvent is highly recommended. Water-miscible organic solvents can be employed. Examples include:

      • Alcohols: Methanol, ethanol.[6]

      • Polar Aprotic Solvents: Acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO).[6]

      • Acids as Solvents: Acetic acid or even concentrated sulfuric acid can be used to dissolve the amine.[6][7]

    • Patented Solvent System: A mixture of polyethylene glycol and water has also been reported as an effective solvent medium for the diazotization of chloro-nitroanilines.[7][8]

Experimental Protocol for Diazotization in a Co-Solvent System:

  • Dissolution: Dissolve the this compound in a suitable organic co-solvent (e.g., acetic acid or a mixture of polyethylene glycol and water).

  • Acidification: Add the required amount of a strong acid, such as hydrochloric acid or sulfuric acid, to the solution.[9]

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Nitrosation: Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Reaction Completion: Stir the reaction mixture for a short period (e.g., 15-30 minutes) at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution can then be used in subsequent reactions, such as Sandmeyer or azo coupling reactions.

Data Summary & Visualization

Table 1: Solvent Selection Guide for Common Reactions with this compound

Reaction TypeRecommended Solvent ClassSpecific ExamplesRationale
Nucleophilic Aromatic Substitution (SNAr) Polar AproticDMF, DMSO, Acetonitrile, THFEnhances nucleophilicity by solvating the counter-ion and leaving the nucleophile "bare" and more reactive.[3]
Polar Protic (with caution)Ethanol, Methanol, WaterCan be used if reactants are only soluble in these, but may decrease reaction rate due to hydrogen bonding with the nucleophile.[3]
Reduction of Nitro Group (Catalytic Hydrogenation) Alcohols, EstersEthanol, Methanol, Ethyl AcetateGood solubility for the substrate and compatible with common hydrogenation catalysts like Pd/C.[5]
Reduction of Nitro Group (with strong reducing agents like LiAlH₄) Aprotic EthersTetrahydrofuran (THF), Diethyl etherRequired for strong, water-sensitive reducing agents like LiAlH₄.[10]
Diazotization Acidic Co-solventsAcetic Acid, Sulfuric Acid, Methanol, Ethanol, DMF, DMSO, Polyethylene Glycol/WaterImproves the solubility of the sparingly soluble aniline in the acidic reaction medium, ensuring a homogeneous reaction.[6][7][8]

Diagram 1: Decision Workflow for Solvent Selection in SNAr Reactions

sn_ar_solvent_selection start Start: SNAr Reaction with This compound solubility_check Are reactants soluble in polar aprotic solvents? start->solubility_check polar_aprotic Select a Polar Aprotic Solvent (e.g., DMF, DMSO, MeCN) solubility_check->polar_aprotic Yes polar_protic_check Consider Polar Protic Solvent (e.g., Ethanol, Methanol) with potential rate decrease. solubility_check->polar_protic_check No end Proceed with Reaction polar_aprotic->end polar_protic_check->end nitro_reduction_troubleshooting start Problem: Low Yield in Nitro Group Reduction reaction_type What is the reducing agent? start->reaction_type catalytic Catalytic Hydrogenation (e.g., Pd/C, H₂) reaction_type->catalytic Catalytic strong_reductant Strong Reductant (e.g., LiAlH₄) reaction_type->strong_reductant Strong solvent_check_catalytic Is the solvent an alcohol or ester? (e.g., EtOH, EtOAc) catalytic->solvent_check_catalytic solvent_check_strong Is the solvent an aprotic ether? (e.g., THF) strong_reductant->solvent_check_strong correct_solvent_catalytic Solvent is likely appropriate. Check other parameters (catalyst loading, H₂ pressure). solvent_check_catalytic->correct_solvent_catalytic Yes incorrect_solvent_catalytic Switch to a recommended solvent like Ethanol or Ethyl Acetate. solvent_check_catalytic->incorrect_solvent_catalytic No correct_solvent_strong Solvent is appropriate. Check reactant purity and reaction conditions. solvent_check_strong->correct_solvent_strong Yes incorrect_solvent_strong Switch to an aprotic ether like THF. solvent_check_strong->incorrect_solvent_strong No

Caption: Troubleshooting nitro group reduction.

References

  • Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols. (2021). YouTube.
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. (n.d.). PMC - NIH.
  • Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Derivatives. (n.d.). Benchchem.
  • Preparation of 5-Chloro-2-nitroaniline. (n.d.). ChemicalBook.
  • A Comparative Guide to Nitroaniline Derivatives in Research and Development. (n.d.). Benchchem.
  • Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. (n.d.). Google Patents.
  • 2,5-Dichloro-4-nitroaniline | Solubility of Things. (n.d.). Solubility of Things.
  • Solvent medium for diazotization reaction. (n.d.). Google Patents.
  • Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Diazotisation. (n.d.). Organic Chemistry Portal.
  • Solvent medium for diazotization reaction. (n.d.). Google Patents.
  • 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492. (n.d.). PubChem.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2,4-Dichloro-5-nitroaniline and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dichloronitroanilines are a class of substituted aromatic compounds that serve as pivotal intermediates in the synthesis of a wide array of high-value chemicals, including pharmaceuticals, agrochemicals, and specialized dyes. The precise arrangement of the two chlorine atoms and a single nitro group around the aniline core gives rise to numerous structural isomers, each possessing a unique electronic and steric profile. This distinct profile profoundly influences the molecule's reactivity, dictating its behavior in chemical transformations. For researchers, scientists, and drug development professionals, a deep understanding of these nuanced reactivity differences is not merely academic; it is essential for rational synthetic route design, optimization of reaction conditions, and the prediction of side products.

This guide provides an in-depth comparative analysis of the chemical reactivity of 2,4-dichloro-5-nitroaniline alongside three of its key structural isomers: 2,6-dichloro-4-nitroaniline, 2,5-dichloro-4-nitroaniline, and 4,5-dichloro-2-nitroaniline. We will dissect how the interplay of electronic and steric effects governs the reactivity of both the amino group and the aromatic ring across several fundamental reaction classes. This analysis is supported by established chemical principles, experimental data, and detailed protocols for empirical validation.

The Structural and Electronic Landscape of Dichloronitroaniline Isomers

The reactivity of a substituted aniline is fundamentally controlled by the electron density at two key sites: the nitrogen atom of the amino group and the aromatic ring itself. The substituents—electron-withdrawing chlorine atoms (via induction) and the strongly electron-withdrawing nitro group (via both induction and resonance)—dramatically modulate this electron density.[1][2][3]

  • Inductive Effect (-I): Both chlorine and the nitro group are highly electronegative and pull electron density away from the aromatic ring through the sigma bond framework.

  • Resonance Effect (-R): The nitro group is a powerful resonance-withdrawing group, delocalizing electron density from the ring, particularly from the ortho and para positions.[4]

  • Steric Hindrance: Chlorine atoms positioned ortho to the amino group can physically obstruct the approach of reagents, hindering reactions at the nitrogen center.

Let's examine the specific landscape of our chosen isomers:

IsomerKey Structural FeaturesExpected Impact on Reactivity
This compound -NH₂ at C1, -Cl at C2 (ortho) & C4 (para), -NO₂ at C5 (meta).The amino group is flanked by one ortho chlorine, imparting moderate steric hindrance. The nitro group is meta to the amino group, so its strong resonance-withdrawing effect does not directly influence the nitrogen lone pair.
2,6-Dichloro-4-nitroaniline -NH₂ at C1, -Cl at C2 & C6 (ortho), -NO₂ at C4 (para).Severe steric hindrance at the amino group due to two ortho chlorines. The para-nitro group strongly withdraws electron density from the ring and the amino nitrogen via resonance, significantly reducing basicity.
2,5-Dichloro-4-nitroaniline -NH₂ at C1, -Cl at C2 (ortho) & C5 (meta), -NO₂ at C4 (para).Moderate steric hindrance from one ortho chlorine. The para-nitro group exerts a powerful electron-withdrawing effect on the amino group through resonance, decreasing basicity.
4,5-Dichloro-2-nitroaniline -NH₂ at C1, -Cl at C4 (para) & C5, -NO₂ at C2 (ortho).The ortho-nitro group exerts a very strong inductive and resonance-withdrawing effect, drastically reducing the basicity of the amino group. It also introduces steric crowding.

Comparative Reactivity Analysis

The structural variations outlined above lead to predictable and experimentally verifiable differences in chemical behavior.

Basicity of the Amino Group

The basicity of the aniline nitrogen is a direct measure of the availability of its lone pair of electrons to accept a proton.[1][2] Electron-withdrawing groups decrease electron density on the nitrogen, making the aniline a weaker base (lower pKa of the conjugate acid).

Reactivity Trend: The basicity is expected to follow this order: This compound > 2,5-dichloro-4-nitroaniline > 2,6-dichloro-4-nitroaniline > 4,5-dichloro-2-nitroaniline

  • Rationale: The ortho-nitro group in 4,5-dichloro-2-nitroaniline provides the most intense electron withdrawal from the amino group, making it the least basic. The para-nitro group in the 2,5- and 2,6- isomers also strongly reduces basicity through resonance. 2,6-dichloro-4-nitroaniline may be slightly less basic than its 2,5-isomer due to the combined inductive effect of two ortho-chlorines. The This compound is the most basic of the set, as the nitro group is meta and cannot exert its resonance-withdrawing effect on the amino group.

Diazotization

The formation of a diazonium salt involves the electrophilic attack of the nitrosonium ion (NO⁺) on the amino nitrogen.[5][6] The reaction rate is therefore highly sensitive to both the nucleophilicity (basicity) of the nitrogen and steric accessibility.

Reactivity Trend: This compound > 2,5-dichloro-4-nitroaniline > 4,5-dichloro-2-nitroaniline >> 2,6-dichloro-4-nitroaniline

  • Rationale: 2,6-dichloro-4-nitroaniline is expected to be almost completely unreactive towards diazotization under standard conditions. The severe steric shielding of the amino group by two ortho-chlorine atoms prevents the bulky electrophile from approaching the nitrogen.[7] Among the others, the most basic isomer, This compound , should react the fastest. The 2,5- and 4,5- isomers are significantly deactivated electronically, with the 4,5- isomer likely being the slowest of the three due to having the least basic amino group.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are facilitated by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a leaving group (a chlorine atom).[8][9] These groups stabilize the negative charge of the intermediate Meisenheimer complex.[10][11]

Reactivity Trend (Displacement of a Chlorine Atom): 4,5-dichloro-2-nitroaniline (at C4) & 2,5-dichloro-4-nitroaniline (at C5) > 2,6-dichloro-4-nitroaniline (at C2/C6) > this compound

  • Rationale:

    • In 4,5-dichloro-2-nitroaniline , the chlorine at C4 is para to the activating nitro group at C2, making it highly susceptible to nucleophilic attack.

    • In 2,5-dichloro-4-nitroaniline , the chlorine at C5 is ortho to the activating nitro group at C4, also rendering it highly reactive.

    • In 2,6-dichloro-4-nitroaniline , both chlorines are ortho to the amino group but meta to the nitro group. While the nitro group still activates the ring generally, the activation is less pronounced than in the ortho/para cases.

    • This compound is the least reactive. The chlorine at C2 is ortho to the amino group but meta to the nitro group. The chlorine at C4 is para to the amino group and also meta to the nitro group. Neither chlorine is optimally activated for SNAr.

Caption: SNAr mechanism showing nucleophilic attack and stabilization.

Reduction of the Nitro Group

The reduction of an aromatic nitro group to an amine is a common and robust transformation.[12] It can be achieved with various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).[13][14][15]

Reactivity Trend: Generally, the reactivity in nitro group reduction is less sensitive to the isomeric substitution pattern compared to other reactions. All four isomers can be effectively reduced to their corresponding triaminobenzene derivatives. However, subtle differences may arise.

  • Rationale: The choice of reducing agent is often more critical than the isomer's structure. For instance, catalytic hydrogenation with Pd/C might also cause dehalogenation (removal of chlorine atoms), whereas reagents like SnCl₂ are known for their chemoselectivity for the nitro group.[15][16] Steric hindrance around the nitro group is generally not a significant factor for most common reducing agents.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted reactivity differences, the following protocols can be employed. These workflows are designed as self-validating systems, where the relative outcomes provide a direct comparison.

Protocol 1: Comparative Diazotization and Azo Coupling

This experiment quantitatively compares the rate and efficiency of diazonium salt formation by trapping the generated diazonium ion with a coupling agent (β-naphthol) to form a intensely colored azo dye. The amount of dye formed is directly proportional to the amount of diazonium salt produced.

Methodology:

  • Preparation of Amine Solutions: Prepare 0.01 M solutions of each of the four dichloronitroaniline isomers in a 1:1 mixture of glacial acetic acid and ethanol.

  • Preparation of Reagent Solutions:

    • Prepare a 0.01 M solution of sodium nitrite (NaNO₂) in deionized water.

    • Prepare a 0.01 M solution of β-naphthol in ethanol.

  • Reaction Execution (Parallel Synthesis):

    • In four separate, ice-cooled flasks, place 10 mL of each respective amine solution.

    • To each flask, add 2 mL of 3 M HCl.

    • At time t=0, add 10 mL of the chilled sodium nitrite solution to each flask simultaneously with vigorous stirring.

    • After exactly 5 minutes, add 10 mL of the β-naphthol solution to each flask to quench the reaction and form the azo dye.

    • Allow the coupling reaction to proceed for 15 minutes.

  • Analysis:

    • Dilute a 1 mL aliquot from each reaction mixture to 10 mL with ethanol.

    • Measure the absorbance of each solution using a UV-Vis spectrophotometer at the λ_max of the formed azo dye (typically in the 480-520 nm range).

    • The intensity of the absorbance will directly correlate with the yield of the azo dye and thus the reactivity of the parent aniline in the diazotization reaction.

Expected Outcome: The absorbance readings should follow the predicted reactivity trend: This compound > 2,5-dichloro-4-nitroaniline > 4,5-dichloro-2-nitroaniline > 2,6-dichloro-4-nitroaniline (which should show negligible color formation).

Azo_Coupling_Workflow cluster_workflow Comparative Diazotization Workflow prep_amine Prepare 0.01 M solutions of four aniline isomers react_setup Aliquot 10 mL of each isomer into separate ice-cooled flasks prep_amine->react_setup add_acid Add 2 mL 3M HCl to each flask react_setup->add_acid start_rxn t=0: Add 10 mL 0.01 M NaNO₂ to each flask simultaneously add_acid->start_rxn quench t=5 min: Add 10 mL 0.01 M β-naphthol to each flask start_rxn->quench Diazotization couple Allow coupling for 15 min quench->couple Azo Coupling analyze Dilute aliquots and measure absorbance via UV-Vis Spec couple->analyze compare Compare Absorbance values to determine relative reactivity analyze->compare

Caption: Experimental workflow for comparing diazotization rates.

Conclusion

The reactivity of dichloronitroaniline isomers is a clear and compelling illustration of fundamental principles in organic chemistry. The specific placement of chloro and nitro substituents creates distinct molecular environments that govern basicity, steric accessibility, and the activation or deactivation of the aromatic ring. As demonstrated, This compound stands out as the most basic and generally most reactive at the amino group among the selected isomers, barring extreme steric hindrance. Conversely, isomers with ortho or para nitro groups, such as 4,5-dichloro-2-nitroaniline and 2,5-dichloro-4-nitroaniline , are significantly less basic but are primed for high reactivity in nucleophilic aromatic substitution reactions. The 2,6-dichloro-4-nitroaniline isomer serves as a classic example of steric inhibition, rendering its amino group largely unreactive. For the synthetic chemist, this understanding is crucial for selecting the correct isomer and reaction conditions to achieve a desired chemical transformation efficiently and selectively.

References

  • BenchChem. (2025). A Comparative Analysis of the Electronic Properties of Substituted Anilines.
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  • Wright State University Institutional Repository. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. [Link]

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  • Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • YouTube. (2015). Reduction of Nitro Groups. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

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A Comparative Guide to Nucleophilic Aromatic Substitution (SNAr) Reactivity: 2,4-Dichloro-5-nitroaniline vs. 2,4-dichloro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the reactivity of 2,4-dichloro-5-nitroaniline and 2,4-dichloro-5-nitropyridine in Nucleophilic Aromatic Substitution (SNAr) reactions. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explore the underlying electronic principles that govern reactivity, offering field-proven insights and supporting experimental frameworks.

The Fundamentals of SNAr Reactivity: An Overview

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern medicinal and process chemistry, enabling the construction of complex molecular scaffolds. Unlike the electron-rich benzene ring, which favors electrophilic substitution, aromatic systems suitable for SNAr must be "activated" towards nucleophilic attack. This activation is achieved by the presence of potent electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group.

The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on an electron-deficient carbon atom, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this complex is paramount; the more the negative charge can be delocalized, the lower the activation energy and the faster the reaction. The final step involves the expulsion of the leaving group, which restores the ring's aromaticity.[1]

The reactivity in an SNAr reaction is a function of three primary factors:

  • The Aromatic Ring: An intrinsically electron-deficient ring system accelerates the reaction.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) are essential for stabilizing the Meisenheimer complex through resonance.

  • The Leaving Group: A good leaving group (e.g., F⁻, Cl⁻) is required to complete the substitution.

This guide examines two substrates, this compound and 2,4-dichloro-5-nitropyridine, which share identical EWGs and leaving groups but differ fundamentally in their core aromatic system. This difference provides a compelling case study in how the aromatic core dictates SNAr reactivity.

Structural and Electronic Analysis of the Substrates

A molecule's reactivity is encoded in its structure. Here, we dissect the electronic properties of our two substrates to predict their behavior in SNAr reactions.

2,4-Dichloro-5-nitropyridine: The Activated Heterocycle
  • Aromatic Core: The pyridine ring is an electron-deficient heterocycle due to the presence of the electronegative nitrogen atom.[3][4] This nitrogen atom acts as an "internal" electron sink, withdrawing electron density from the ring carbons and making them inherently more electrophilic and susceptible to nucleophilic attack compared to benzene.[4][5][6]

  • Activating Groups: The pyridine's reactivity is further amplified by a powerful nitro group (-NO₂) at the 5-position.

  • Leaving Groups: Two chlorine atoms are present at the C2 and C4 positions.

The combination of the ring nitrogen and the nitro group makes this molecule highly activated for SNAr. A key feature is its regioselectivity. The initial nucleophilic attack overwhelmingly occurs at the C4 position.[1] This preference is dictated by the stability of the resulting Meisenheimer complex; an attack at C4 (ortho to the -NO₂) allows the negative charge to be delocalized directly onto the oxygen atoms of the nitro group, providing significant resonance stabilization.[1] An attack at C2 does not permit this direct delocalization, resulting in a less stable intermediate and a slower reaction pathway.

This compound: The Modulated Benzene Ring
  • Aromatic Core: The benzene ring is electron-rich and not intrinsically reactive towards nucleophiles. Its reactivity is entirely dependent on its substituents.

  • Activating Group: A strong nitro group (-NO₂) is present to activate the ring and stabilize the intermediate.

  • Leaving Groups: Two chlorine atoms are located at positions analogous to the pyridine substrate.

  • Modulating Group: The critical difference is the amino group (-NH₂). While the nitrogen of the amino group is electronegative and exerts an electron-withdrawing inductive effect (-I), its lone pair of electrons participates in resonance, creating a powerful electron-donating resonance effect (+R). In aromatic systems, the resonance effect typically dominates. This donation of electron density to the benzene ring counteracts the electron-withdrawing effect of the nitro group, making the ring carbons less electrophilic and thus less prone to nucleophilic attack.

Head-to-Head Comparison and Reactivity Hypothesis
Feature2,4-Dichloro-5-nitropyridineThis compoundRationale for Reactivity Impact
Aromatic Core Pyridine (Electron-Deficient)Benzene (Electron-Rich)The pyridine core is inherently activated for SNAr, while benzene is inherently deactivated.[4][5][6]
Key Substituent Ring Nitrogen (Activating)Amino Group (-NH₂) (Deactivating)The ring nitrogen withdraws electron density, enhancing electrophilicity. The amino group donates electron density, reducing electrophilicity.
EWG -NO₂-NO₂Identical activating group.
Leaving Groups 2x -Cl2x -ClIdentical leaving groups.

Hypothesis: 2,4-dichloro-5-nitropyridine will be a significantly more reactive substrate in SNAr reactions than this compound. The synergistic electron-withdrawing effects of the ring nitrogen and the nitro group in the pyridine derivative will create a much more electrophilic aromatic system compared to the aniline derivative, where the electron-donating amino group counteracts the activation provided by the nitro group.

Visualizing the Mechanism: The Path of the Nucleophile

The stability of the Meisenheimer complex intermediate is the key to understanding the rate of reaction. The following diagrams illustrate the mechanistic pathways for both substrates.

Caption: SNAr mechanism for 2,4-dichloro-5-nitropyridine.

Caption: SNAr mechanism for this compound.

Experimental Design: A Comparative Kinetic Analysis

To empirically validate our hypothesis, a kinetic study is essential. This protocol outlines a robust method for comparing the reaction rates using UV-Vis spectrophotometry. The causality behind this choice is that the formation of the substituted product often results in a significant chromophoric shift, allowing for real-time monitoring of the reaction's progress.

Objective: To determine and compare the second-order rate constants (k₂) for the reaction of 2,4-dichloro-5-nitropyridine and this compound with piperidine in acetonitrile at 25°C.

Workflow Diagram:

workflow prep Prepare Stock Solutions (Substrates, Nucleophile) setup Set up Spectrophotometer (λ_max, 25°C) prep->setup mix Initiate Reaction in Cuvette (Pseudo-first-order conditions) setup->mix monitor Monitor Absorbance vs. Time mix->monitor calc_kobs Calculate k_obs (Plot ln(A∞ - At) vs. time) monitor->calc_kobs repeat Repeat at different [Nucleophile] concentrations calc_kobs->repeat calc_k2 Calculate k₂ (Plot k_obs vs. [Nucleophile]) repeat->calc_k2 compare Compare k₂ values calc_k2->compare

Sources

A Senior Application Scientist's Guide to Purity Validation of Synthesized 2,4-Dichloro-5-nitroaniline Derivatives via HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the synthesis of novel chemical entities is merely the first step. The subsequent, and arguably more critical, phase is the rigorous validation of the compound's purity. For intermediates like 2,4-Dichloro-5-nitroaniline and its derivatives—scaffolds with significant potential in medicinal chemistry—ensuring the absence of impurities is paramount. These unwelcome components, which can arise from starting materials, byproducts, or degradation, can drastically alter the efficacy, safety, and toxicological profile of a final active pharmaceutical ingredient (API).

This guide provides an in-depth, experience-driven comparison of analytical methodologies for purity assessment, focusing on a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. We will delve into the causality behind experimental choices, present a self-validating protocol in line with international regulatory standards, and compare its performance against other common analytical techniques. This document is intended for researchers, analytical scientists, and drug development professionals who require a reliable, reproducible, and thoroughly validated method for ensuring the quality of their synthesized compounds.

The Synthetic Landscape: Anticipating Potential Impurities

The synthesis of this compound typically proceeds via the nitration of 1,3-dichlorobenzene followed by a selective amination reaction.[1][2] Understanding this pathway is fundamental to anticipating potential impurities, which is the cornerstone of developing a specific and effective analytical method.

Common Impurities to Consider:

  • Unreacted Starting Materials: Residual 1,3-dichloro-4-nitrobenzene.

  • Isomeric Byproducts: Formation of other positional isomers such as 2,4-dichloro-3-nitroaniline or 3,5-dichloro-2-nitroaniline during the nitration step.

  • Over-aminated Products: Such as 2,4-diaminonitrobenzene.[2]

  • Hydrolysis Products: Replacement of a chloro group with a hydroxyl group under certain reaction conditions.

  • Precursor Impurities: Impurities present in the initial 1,3-dichlorobenzene starting material.

A truly robust analytical method must be able to resolve the primary compound from all these potential contaminants. High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for this task due to its high resolving power for complex mixtures of non-volatile and thermally sensitive compounds like nitroanilines.[3][4]

Workflow for Purity Validation of Synthesized Anilines

The overall process from synthesis to a final purity report is a systematic workflow. Each step is critical for ensuring the integrity of the final data.

HPLC_Purity_Validation_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Analytical Validation cluster_reporting Quality Assessment synthesis Chemical Synthesis of This compound Derivative workup Crude Product Isolation (Precipitation/Extraction) synthesis->workup sample_prep Sample Preparation (Dissolution & Filtration) workup->sample_prep Crude Sample hplc_analysis HPLC-UV Analysis sample_prep->hplc_analysis data_proc Chromatogram Integration & Data Processing hplc_analysis->data_proc purity_calc Purity Calculation (% Area Normalization) data_proc->purity_calc Peak Data validation Method Validation Check (SST, Linearity, etc.) purity_calc->validation report Final Purity Report & Certificate of Analysis validation->report

Caption: Experimental workflow from synthesis to final purity report.

Primary Method: Reversed-Phase HPLC-UV

For substituted nitroaromatic compounds, reversed-phase HPLC (RP-HPLC) is the industry standard. The separation is based on the partitioning of analytes between a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase. More hydrophobic compounds are retained longer on the column, leading to effective separation.

Experimental Protocol: HPLC-UV Purity Assay

This protocol is designed to be a self-validating system, incorporating system suitability tests (SST) as mandated by regulatory bodies to ensure the system is performing correctly before sample analysis.[5]

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS) for control and data acquisition (e.g., Waters Empower).[6]

  • Analytical column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH).

  • HPLC-grade water (e.g., Milli-Q).

  • Formic acid (reagent grade).

  • Synthesized this compound derivative (analyte).

  • 0.45 µm syringe filters (PTFE or nylon).

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape of aniline compounds and is MS-compatible if needed.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good resolution for nitroaromatics with lower backpressure than methanol.
Elution Mode GradientA gradient elution is superior for purity analysis as it can resolve early-eluting polar impurities and late-eluting non-polar impurities in a single run.
Gradient Program 0-2 min: 30% B; 2-15 min: 30% to 95% B; 15-18 min: 95% B; 18.1-22 min: 30% BThis gradient provides an initial hold to resolve polar compounds, a ramp to elute the main peak and closely related impurities, a wash step to remove highly retained species, and re-equilibration.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape.[8]
Detection (UV) 254 nmNitroaromatic compounds exhibit strong absorbance at this wavelength, providing high sensitivity.[6] A PDA detector can be used to check for peak purity across the spectrum.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overloading.

3. Solution Preparation:

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Analyte Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the synthesized compound into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard & Sample Solution (0.1 mg/mL): Dilute 1.0 mL of the Stock Solution to 10 mL with the diluent. Filter through a 0.45 µm syringe filter before injection.

4. System Suitability Test (SST):

  • Before any sample analysis, perform five replicate injections of the Working Standard Solution (0.1 mg/mL).

  • The system is deemed suitable for use if the following criteria are met, in accordance with ICH guidelines.[9][10]

SST ParameterAcceptance CriteriaPurpose
Peak Area %RSD ≤ 2.0%Demonstrates the precision of the injection and detection system.[10]
Retention Time %RSD ≤ 1.0%Ensures stable chromatographic conditions and reliable peak identification.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) > 2000Indicates the efficiency and resolving power of the column.

5. Analysis and Calculation:

  • Inject the prepared sample solution in duplicate.

  • Integrate all peaks in the chromatogram.

  • Calculate the purity using the area normalization method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation: The Pillar of Trustworthiness

For use in a regulated environment, the described HPLC method must be formally validated to prove it is fit for its intended purpose.[5][11] The validation should adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9]

Summary of Validation Parameters:

ParameterPurpose & ProtocolTypical Acceptance Criteria
Specificity Prove the method can separate the analyte from impurities and degradants. Spike the analyte with expected impurities and subject it to stress conditions (acid, base, peroxide, heat, light).Peak purity index > 0.995. Baseline resolution between analyte and known impurities.
Linearity Demonstrate a proportional relationship between detector response and concentration. Analyze at least five concentrations across the range (e.g., 0.05 to 0.15 mg/mL).Correlation coefficient (r²) ≥ 0.999.
Accuracy Show the closeness of the measured value to the true value. Analyze a sample of known purity or perform a spike-recovery experiment at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.[9]
Precision Repeatability: Analyze six replicate samples at 100% concentration on the same day, with the same analyst and instrument.Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument.%RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Typically determined by signal-to-noise ratio (S/N ≈ 10) or based on the standard deviation of the response and the slope of the linearity curve.[9]S/N ratio ≥ 10. Precision (%RSD) at the LOQ should be ≤ 10%.
Robustness Assess the method's reliability during normal use by making small, deliberate changes to parameters (e.g., ±2°C in temperature, ±5% in organic mobile phase composition, ±0.2 mL/min flow rate).System suitability criteria must still be met. No significant change in results.

Comparison with Alternative Analytical Methods

While HPLC-UV is the method of choice, it is instructive to compare it with other techniques to understand its advantages for this specific application.

Method_Comparison cluster_hplc HPLC-UV Attributes cluster_tlc TLC Attributes cluster_gcms GC-MS Attributes center_node Purity Validation of This compound hplc HPLC-UV center_node->hplc tlc TLC center_node->tlc gcms GC-MS center_node->gcms hplc_attr ✓ High Specificity & Resolution ✓ Excellent Quantitation ✓ Non-destructive ✓ Validated for Regulatory Filing ✗ Higher Cost & Complexity tlc_attr ✓ Fast & Low Cost ✓ Good for Reaction Monitoring ✗ Poor Quantitation ✗ Low Resolution ✗ Not for Regulatory Purity gcms_attr ✓ Excellent for Volatile Impurities ✓ Structural Info from MS ✗ Not for Thermally Labile Compounds ✗ Potential for On-Column Degradation ✗ Derivatization may be needed

Caption: Comparison of HPLC-UV with alternative analytical techniques.

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for rapid, qualitative reaction monitoring at the bench. However, it lacks the resolution and quantitative accuracy required for final purity validation in a pharmaceutical context. It serves as a complementary, not a replacement, technique.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is generally unsuitable for aniline derivatives due to their low volatility and thermal lability.[4] These compounds can degrade in the high-temperature GC inlet, leading to inaccurate results. While GC-MS is excellent for identifying volatile organic impurities, it is not the primary choice for the main analyte's purity assay.

The clear superiority of HPLC-UV lies in its ability to provide highly specific, reproducible, and quantitative data for non-volatile and thermally sensitive molecules, which is precisely the requirement for API intermediates.[3][12]

Conclusion

Validating the purity of synthesized this compound derivatives is a non-negotiable step in the drug development pipeline. The presented HPLC-UV method, grounded in the principles of reversed-phase chromatography and aligned with ICH validation guidelines, provides a robust, reliable, and scientifically sound framework for this critical quality assessment. By understanding the synthetic pathway, anticipating potential impurities, and employing a systematically validated analytical method, researchers can ensure the integrity of their compounds and make confident, data-driven decisions as they advance their candidates toward clinical development.

References

  • International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]

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  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • PubMed. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of Hazardous Materials. [Link]

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  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). [Link]

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  • Google Patents. (2018). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
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LC-MS methods for the analysis of 2,4-Dichloro-5-nitroaniline and its metabolites

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to LC-MS Methods for the Analysis of 2,4-Dichloro-5-nitroaniline and its Metabolites

Introduction: The Analytical Challenge of this compound

This compound is a halogenated nitroaromatic compound. Such compounds are often used as intermediates in the synthesis of dyes, pharmaceuticals, and pesticides.[1][2] Its presence in environmental or biological matrices, either as a primary contaminant or as a metabolite of a parent drug, necessitates sensitive and specific analytical methods for its quantification and characterization. The analysis of this compound is complicated by several factors, including its potential for thermal degradation, making LC-MS a more suitable technique than Gas Chromatography (GC), and the presence of structurally similar isomers that require high-resolution chromatographic separation.[3][4][5]

This guide will deconstruct the development of a robust LC-MS method, focusing on the critical choices that ensure accuracy, sensitivity, and reproducibility.

Section 1: Foundational Principles - Sample Preparation Strategies

The adage "garbage in, garbage out" is particularly true for trace-level analysis. The primary goal of sample preparation is to extract the analyte from a complex matrix (e.g., plasma, urine, soil, water), remove interferences, and concentrate the sample to a level suitable for LC-MS detection. The two most common and effective techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Comparison of Sample Preparation Techniques
FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning of analyte between two immiscible liquid phases based on relative solubility.Partitioning of analyte between a solid sorbent and a liquid mobile phase.
Selectivity Moderate; depends on solvent choice and pH adjustment.High; can be tailored by choosing specific sorbent chemistry (e.g., reversed-phase, ion-exchange).
Automation Difficult to automate; often manual and labor-intensive.Easily automated for high-throughput applications.
Solvent Usage High; can lead to significant waste and exposure.Low; more environmentally friendly.
"Cleanliness" of Extract Prone to emulsion formation and may co-extract more interferences (e.g., phospholipids).Generally produces cleaner extracts, reducing matrix effects in the MS source.
Ideal Application Simple matrices, method development, or when cost is a primary concern.Complex matrices (e.g., blood, tissue), high-throughput screening, trace-level analysis.
Expert Recommendation:

For complex biological matrices like plasma or tissue homogenates, SPE is the superior choice for its selectivity and ability to produce cleaner extracts, which is critical for minimizing ion suppression in the ESI source. For simpler matrices like wastewater, a well-optimized LLE protocol can be sufficient and more cost-effective.

Experimental Workflow: Sample Preparation

G cluster_0 Sample Preparation Workflow cluster_1 Option A: LLE cluster_2 Option B: SPE start Biological or Environmental Sample add_is Spike with Internal Standard start->add_is lle_ph Adjust pH add_is->lle_ph LLE Path spe_condition Condition SPE Cartridge (C18) add_is->spe_condition SPE Path lle_extract Add Immiscible Organic Solvent (e.g., Ethyl Acetate) & Vortex lle_ph->lle_extract lle_separate Centrifuge to Separate Phases lle_extract->lle_separate lle_collect Collect Organic Layer lle_separate->lle_collect drydown Evaporate to Dryness (under Nitrogen) lle_collect->drydown spe_load Load Sample spe_condition->spe_load spe_wash Wash (e.g., 5% Methanol) to Remove Interferences spe_load->spe_wash spe_elute Elute Analyte (e.g., Acetonitrile) spe_wash->spe_elute spe_elute->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute end Inject into LC-MS reconstitute->end

Caption: General workflow for LLE and SPE sample preparation.

Detailed Protocol: SPE for Plasma Samples
  • Cartridge Selection: A reversed-phase C18 cartridge is a suitable starting point due to the non-polar nature of the analyte.

  • Conditioning: Condition a 1 mL, 30 mg C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. This activates the stationary phase.

  • Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid to disrupt protein binding. Add a known amount of an internal standard (ideally, a stable isotope-labeled version of the analyte). Vortex for 30 seconds.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water. This removes polar interferences (salts, etc.) while retaining the analyte.

  • Elution: Elute the analyte and internal standard from the cartridge with 1 mL of acetonitrile or methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid). This step concentrates the sample and ensures compatibility with the LC system.[6][7]

Section 2: The Core of Separation - LC Methodologies

Achieving baseline separation of the target analyte from its isomers and matrix components is paramount. The choice of the analytical column and mobile phase is the most critical decision in this stage.

Comparison of LC Columns for Isomer Separation
Column ChemistrySeparation PrincipleAdvantages for DichloronitroanilinesDisadvantages
Standard C18 Primarily hydrophobic interactions.Good general-purpose retention for non-polar compounds. A reliable starting point.May fail to resolve positional isomers which have very similar hydrophobicity.[8]
Phenyl-Hexyl Mixed-mode: hydrophobic and π-π interactions.The phenyl rings provide π-π interactions with the aromatic ring of the analyte, offering an orthogonal separation mechanism that can resolve isomers.Can have different selectivity with changes in mobile phase organic content.
Biphenyl Primarily π-π interactions.Offers even stronger π-π interactions than Phenyl-Hexyl, making it an excellent choice for separating aromatic compounds with subtle structural differences.May exhibit lower retention for non-aromatic impurities.
Comparison of Mobile Phase Systems
Mobile Phase SystemRationaleAdvantagesDisadvantages
Acetonitrile / Water + 0.1% Formic Acid Acidic pH ensures the aniline group is protonated ([M+H]+), enhancing ESI+ sensitivity.[9][10]Low viscosity, good UV transparency, and promotes efficient protonation.Acetonitrile can sometimes cause ion suppression more than methanol for certain analytes.[11]
Methanol / Water + 0.1% Formic Acid Similar to acetonitrile but with different solvent strength and selectivity.Can offer better sensitivity for some compounds and may alter elution order, aiding in isomer separation.[11]Higher viscosity leads to higher backpressure.
Acetonitrile / Water + Ammonium Acetate/Formate A buffered system, useful for improving peak shape, especially for basic compounds.Good buffering capacity around pH 3-5. Can sometimes improve reproducibility.[8]Buffer salts are non-volatile and can contaminate the MS source if not used at low concentrations (e.g., 5-10 mM).
Detailed Protocol: Recommended LC Method
  • LC System: UPLC/UHPLC system for high resolution and speed.

  • Column: Biphenyl phase column (e.g., 100 x 2.1 mm, 1.8 µm). The unique selectivity is ideal for this application.

  • Mobile Phase A: 0.1% Formic Acid in Water.[10]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[10]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C. Elevated temperature reduces mobile phase viscosity and can improve peak shape and efficiency.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 1.0 min: 20% B

    • 1.0 - 8.0 min: 20% to 95% B (linear ramp)

    • 8.0 - 9.0 min: Hold at 95% B

    • 9.1 - 12.0 min: Return to 20% B and equilibrate

    • Causality: A shallow gradient is employed to maximize the resolution of closely eluting isomers. The hold at high organic content ensures that any strongly retained matrix components are washed from the column before the next injection.

Section 3: Specificity and Sensitivity - MS Detection

Mass spectrometry provides the high selectivity and sensitivity required for trace-level analysis in complex matrices.

Ionization and Detection Modes
  • Ionization: Electrospray Ionization (ESI) in positive ion mode is the clear choice. The primary amine group on the aniline structure is readily protonated in an acidic mobile phase to form the [M+H]⁺ ion.[12]

  • Detection Mode Comparison:

    • Full Scan: Acquires data across a wide m/z range. Excellent for qualitative analysis and identifying unknowns but lacks sensitivity for quantification.

    • Selected Ion Monitoring (SIM): The mass spectrometer is set to monitor only the m/z of the target analyte's molecular ion. This significantly increases sensitivity by increasing the dwell time on the ion of interest.[8]

    • Multiple Reaction Monitoring (MRM): The gold standard for quantification. A precursor ion (e.g., the [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process is highly specific and virtually eliminates background noise, providing the ultimate sensitivity and selectivity.[10]

Predicted Fragmentation and MRM Transitions

For this compound (C₆H₅Cl₂N₂O₂), the exact mass is approximately 206.97 Da. The presence of two chlorine atoms results in a characteristic isotopic pattern: a peak at M+2 (approx. 65% of M) and a peak at M+4 (approx. 10% of M).[13]

  • Precursor Ion ([M+H]⁺): m/z 207.98 (using the most abundant ³⁵Cl isotope)

  • Potential Fragmentation Pathways:

    • Loss of NO₂ (46 Da) -> Product ion ~m/z 161.98

    • Loss of Cl (35 Da) -> Product ion ~m/z 172.98

    • Loss of NO₂ and Cl -> Product ion ~m/z 126.98

Proposed MRM Transitions for Quantification:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Function
This compound208.0162.0Quantifier (most intense, stable fragment)
This compound208.0127.0Qualifier (for identity confirmation)
Detailed Protocol: Recommended MS Method
  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ion Source: ESI (Positive Mode)

  • Ion Spray Voltage: +4500 V

  • Source Temperature: 500°C

  • Gas 1 (Nebulizer): 50 psi

  • Gas 2 (Heater): 50 psi

  • Curtain Gas: 30 psi

  • Collision Gas (CAD): Nitrogen, set to medium/optimal value

  • Detection: Multiple Reaction Monitoring (MRM) using the transitions defined above. Collision energies and other compound-dependent parameters must be optimized by infusing a standard solution of the analyte.

Section 4: Uncovering the Fate - Analysis of Metabolites

A crucial application of LC-MS is identifying and quantifying metabolites. Based on known biotransformation pathways for similar compounds like 2,4-dichloroaniline and other nitroaromatics, we can predict a metabolic scheme for this compound.[14][15]

Proposed Metabolic Pathway

The primary metabolic routes are likely to be:

  • Phase I Reduction: The nitro group (-NO₂) is reduced to an amino group (-NH₂). This is a common metabolic fate for nitroaromatic compounds.

  • Phase I Hydroxylation: Oxidation of the aromatic ring to introduce a hydroxyl group (-OH).

  • Phase II Conjugation: The newly formed amino or hydroxyl groups can be conjugated with endogenous molecules like glucuronic acid or sulfate to increase water solubility and facilitate excretion.

G cluster_0 Proposed Metabolic Pathway cluster_1 Phase I Metabolism cluster_2 Phase II Metabolism parent This compound (m/z 208) met_amine 2,4-Dichloro-benzene-1,5-diamine (m/z 178) parent->met_amine Nitro Reduction (-NO2 -> -NH2) Δm/z = -30 met_hydroxyl Hydroxylated Metabolite (m/z 224) parent->met_hydroxyl Hydroxylation (+O) Δm/z = +16 met_glucuronide Glucuronide Conjugate (m/z 354 from amine met.) met_amine->met_glucuronide Glucuronidation (+C6H8O6) Δm/z = +176

Caption: Proposed Phase I and Phase II metabolic pathway for this compound.

Strategy for Metabolite Identification

Metabolite screening requires a different approach than targeted quantification. High-resolution mass spectrometry (HRMS) on instruments like a Q-TOF or Orbitrap is ideal.

  • Acquire Full Scan Data: Analyze extracted samples from in-vivo or in-vitro studies (e.g., liver microsome incubations) in full scan mode.

  • Data Mining: Use software to search the data for predicted metabolites based on exact mass. For example, search for the exact mass of the glucuronide conjugate (m/z 353.02 from the amine metabolite).

  • MS/MS Confirmation: Acquire a product ion spectrum (MS/MS) of the suspected metabolite candidate. The fragmentation pattern should be consistent with the proposed structure. A key diagnostic for a glucuronide conjugate is a characteristic neutral loss of 176 Da.

Conclusion

Developing a robust and reliable LC-MS method for this compound and its metabolites is a multi-step process that demands careful consideration of sample preparation, chromatography, and mass spectrometry. For targeted quantification, a method employing Solid-Phase Extraction , chromatographic separation on a Biphenyl column , and detection via Multiple Reaction Monitoring on a triple quadrupole mass spectrometer will provide the highest degree of sensitivity and selectivity. For metabolite identification, a high-resolution mass spectrometer is indispensable. The protocols and comparative data presented in this guide offer a validated starting point for scientists, enabling them to build upon this foundation to meet their specific analytical objectives.

References

  • Mori, Y. (1975). Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds. Analyst, 100(1193), 548-552. [Link]

  • Reddy, G. S., et al. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Applied Pharmaceutical Science, 10(05), 078-084. [Link]

  • Cochrane, W. P., & Whitney, W. P. (1971). Technical Note: Separation of Dichloroaniline Isomers by GLC on Supports Treated with Heteroaromatic Compounds. Journal of Chromatographic Science, 9(11), 701-703. [Link]

  • Mori, Y. (1975). Gas - Liquid Chromatographic Separation of Toluidine, Chloroaniline and Dichloroaniline Isomers on Various Stationary Phase. RSC Publishing. [Link]

  • Mori, Y. (1975). Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds. Semantic Scholar. [Link]

  • Bacila, I. A., et al. (2019). DETECTION OF p-NITROANILINE BY LC–MS/MS IN RAW AND COOKED BROILER BREAST. Repositório Alice - Embrapa. [Link]

  • Li, Y., et al. (2023). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. Frontiers in Chemistry, 11, 1255845. [Link]

  • Li, Y., et al. (2023). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. National Institutes of Health. [Link]

  • Bombaugh, K. J. (1965). Separation of Mono- and Dichloroaniline Isomers by Gas Chromatography. Analytical Chemistry, 37(1), 72-75. [Link]

  • Cravedi, J. P., et al. (2001). Metabolic fate of 2,4-dichloroaniline, prochloraz and nonylphenol diethoxylate in rainbow trout: a comparative in vivo/in vitro approach. Aquatic Toxicology, 53(3-4), 159-172. [Link]

  • Unknown Author. Mass Spectrometry: Fragmentation. Course Hero. [Link]

  • Doran, G., & Stevens, M. M. (2013). Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. Analytical Methods, 5(3), 732-739. [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. [Link]

  • Thermo Fisher Scientific Inc. (2012). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International. [Link]

  • Zwiener, C., et al. (2002). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Journal of Chromatography A, 970(1-2), 111-119. [Link]

  • PubChem. 2-Chloro-4-nitroaniline. National Center for Biotechnology Information. [Link]

  • Unknown Author. Chapter 2: Fragmentation and Interpretation of Spectra. University of Colorado Boulder. [Link]

  • Bailey, J. E. (1986). Liquid chromatographic determination of 2-chloro-4-nitroaniline, 2-naphthol, and 2,4-dinitroaniline in D&C red no. 36. Journal of AOAC International, 69(4), 667-671. [Link]

  • Khan, F., et al. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLoS ONE, 8(4), e62178. [Link]

  • Ramanathan, L., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. [Link]

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A Senior Application Scientist's Guide to Benchmarking the Catalytic Performance of 2,4-Dichloro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth framework for benchmarking the performance of 2,4-dichloro-5-nitroaniline in a crucial catalytic cycle: the selective hydrogenation of the nitro group. Given the scarcity of direct comparative data in peer-reviewed literature for this specific molecule, this guide adopts a proactive, application-oriented approach. We will not merely present data but will equip you with the experimental design, detailed protocols, and analytical frameworks necessary to conduct a robust internal benchmark against relevant alternatives.

The core challenge in the catalytic hydrogenation of halogenated nitroaromatics lies in achieving high selectivity for the corresponding aniline while minimizing the undesired side reaction of dehalogenation.[1] This guide will walk you through establishing a self-validating system to assess the performance of this compound, a valuable intermediate in the synthesis of various specialty chemicals and pharmaceutical precursors.

The Catalytic Landscape: Selective Hydrogenation of Halogenated Nitroaromatics

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis.[2] For substrates like this compound, the presence of chloro-substituents introduces a significant challenge: the potential for hydrodechlorination. This side reaction not only reduces the yield of the desired 2,4-dichloro-1,5-diaminobenzene but also introduces impurities that can be difficult to separate. The choice of catalyst, solvent, and reaction conditions is therefore paramount to steer the reaction towards the desired product.[1]

This guide will focus on a comparative study using heterogeneous catalysts, which are widely employed in industrial applications due to their ease of separation and potential for recycling.

Designing the Benchmark Study: A Comparative Framework

To objectively evaluate the performance of this compound, we propose a comparative study against a curated set of alternative substrates. This will allow for a nuanced understanding of how the substitution pattern and the presence of halogens affect the catalytic outcome.

Selection of Substrates for Comparison

The following compounds are selected to provide a comprehensive performance context:

  • This compound (Target Compound): The subject of our investigation.

  • 2,5-Dichloro-4-nitroaniline: An isomer to assess the impact of the relative positions of the nitro and chloro groups on reactivity and selectivity.[3][4]

  • 4-Nitroaniline: A non-halogenated analogue to establish a baseline for catalytic activity and to highlight the challenges introduced by the chloro substituents.[5][6][7]

  • 1-Chloro-4-nitrobenzene: A simpler monochlorinated nitroaromatic to evaluate the effect of a single chloro group without the influence of the amino group.

Selection of Catalysts

Based on established literature for the hydrogenation of halogenated nitroaromatics, the following catalysts are recommended for this benchmark study:

  • Palladium on Carbon (Pd/C): A widely used and often highly active catalyst for nitro group reduction. However, it can also be prone to causing dehalogenation.[2][8]

  • Platinum on Carbon (Pt/C): Often exhibits higher selectivity and reduced dehalogenation compared to palladium for certain halogenated substrates.[1]

  • Raney Nickel: A cost-effective alternative, though it may require harsher conditions and can have different selectivity profiles.[2]

Key Performance Metrics

The following metrics should be quantified to ensure a thorough and objective comparison:

  • Conversion (%): The percentage of the starting nitroaromatic that has been consumed.

  • Selectivity to Haloaniline (%): The percentage of the converted starting material that has formed the desired halogenated aniline.

  • Dehalogenation (%): The percentage of the converted starting material that has undergone one or more dehalogenation events.

  • Turnover Frequency (TOF): The number of moles of substrate converted per mole of active catalyst per unit time (e.g., h⁻¹). This metric is crucial for comparing the intrinsic activity of the catalysts.

Experimental Protocols

The following protocols are provided as a detailed starting point. Researchers should ensure all reactions are conducted under appropriate safety protocols in a well-ventilated fume hood.

General Protocol for Catalytic Hydrogenation

This procedure should be followed for each substrate-catalyst combination to ensure consistency.

Methodology:

  • Catalyst Preparation: Weigh 5 mol% of the chosen catalyst (e.g., Pd/C, Pt/C) and place it into a high-pressure autoclave.

  • Reaction Setup:

    • Dissolve the nitroaromatic substrate (e.g., this compound, 1.0 mmol) in a suitable solvent (e.g., 20 mL of ethanol or ethyl acetate).

    • Add the substrate solution to the autoclave containing the catalyst.

    • Seal the autoclave.

  • Reaction Execution:

    • Purge the autoclave three times with nitrogen gas, followed by three purges with hydrogen gas.

    • Pressurize the autoclave to the desired hydrogen pressure (e.g., 2 MPa H₂).

    • Heat the reaction mixture to the target temperature (e.g., 50°C) with vigorous stirring.

    • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by GC or HPLC.

  • Work-up:

    • Upon completion (or at a set time point), cool the autoclave to room temperature and carefully vent the hydrogen gas.

    • Purge the system with nitrogen.

    • Remove the catalyst by filtration through a pad of Celite®.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Product Analysis

Accurate quantification of the product distribution is critical for this benchmark.

Methodology:

  • Identification: The identity of the products (the desired aniline and any dehalogenated byproducts) should be confirmed by comparing their spectral data (e.g., GC-MS, NMR) with that of authentic samples or literature data.[1]

  • Quantification: The conversion of the starting material and the selectivity for each product are best determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using an internal standard method for accurate quantification.

Data Presentation and Visualization

For a clear comparison, the collected data should be summarized in a structured table.

Table 1: Comparative Performance in Selective Hydrogenation

Substrate Catalyst Conversion (%) Selectivity to Haloaniline (%) Dehalogenation (%) TOF (h⁻¹)
This compound 5% Pd/C
This compound 5% Pt/C
This compound Raney Ni
2,5-Dichloro-4-nitroaniline 5% Pd/C
2,5-Dichloro-4-nitroaniline 5% Pt/C
4-Nitroaniline 5% Pd/C
4-Nitroaniline 5% Pt/C
1-Chloro-4-nitrobenzene 5% Pd/C

| 1-Chloro-4-nitrobenzene | 5% Pt/C | | | | |

Note: The table is a template to be populated with experimental data.

Visualizing the Experimental Workflow

To further clarify the process, the following diagrams outline the proposed synthetic transformation and the general experimental workflow.

G cluster_reaction Catalytic Hydrogenation Pathway start This compound catalyst H₂, Catalyst (Pd/C or Pt/C) start->catalyst product 2,4-Dichloro-1,5-diaminobenzene side_product Dehalogenated Byproducts catalyst->product Selective Reduction catalyst->side_product Hydrodechlorination

Caption: Proposed reaction pathways for the catalytic hydrogenation of this compound.

G setup 1. Reaction Setup - Add Substrate & Catalyst - Seal Autoclave purge 2. System Purge - N₂ Purge (3x) - H₂ Purge (3x) setup->purge reaction 3. Hydrogenation - Pressurize with H₂ - Heat & Stir purge->reaction monitor 4. Monitoring - Take Aliquots - GC/HPLC Analysis reaction->monitor workup 5. Work-up - Cool & Vent - Filter Catalyst monitor->workup analysis 6. Product Analysis - Concentrate Filtrate - GC-MS/NMR Confirmation workup->analysis

Caption: General experimental workflow for the benchmark study.

Concluding Remarks for the Practicing Scientist

This guide provides a robust framework for benchmarking the performance of this compound in catalytic hydrogenation. By systematically comparing it against well-chosen analogues and employing a consistent set of experimental protocols and analytical methods, researchers can generate high-quality, reliable data. This will not only elucidate the optimal conditions for the selective reduction of this specific substrate but also contribute to a broader understanding of structure-activity relationships in the catalysis of halogenated nitroaromatics. The insights gained will be directly applicable to process optimization and the development of more efficient synthetic routes in pharmaceutical and chemical manufacturing.

References

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  • Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. ScienceDirect.
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  • Excellent Catalytic Performance of Co₃O₄/CuO Nanocomposite for Catalytic Reduction of Nitroaromatic Compounds and Dyes Pollutants. Journal of the Mexican Chemical Society.
  • Catalytic Reduction of 2-nitroaniline: A Review. PubMed.
  • 2,5-DICHLORO-4-NITROANILINE | CAS 6627-34-5.
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A Comparative Guide to the Biological Activity of 2,4-Dichloro-5-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the substituted aniline core is a foundational scaffold for developing novel therapeutic agents. Among these, 2,4-Dichloro-5-nitroaniline stands out as a crucial chemical intermediate, offering a unique combination of electronic and structural features ripe for derivatization.[1] The presence of two chlorine atoms and a nitro group—a potent electron-withdrawing moiety—on the aniline ring creates a scaffold with significant potential for biological interaction. The nitro group, in particular, is a well-established pharmacophore in various approved drugs and can be bioreduced in cellular environments to generate reactive nitrogen species, contributing to antimicrobial and cytotoxic effects.[2][3]

This guide provides a comparative analysis of the biological activities of derivatives synthesized from the this compound backbone. We will explore their performance in key therapeutic areas, including antimicrobial, anticancer, and enzyme inhibition applications. By synthesizing data from studies on structurally related compounds, we aim to illuminate the structure-activity relationships (SAR) that govern their efficacy and provide a technical foundation for future drug discovery efforts based on this promising scaffold.

Synthetic Strategies: From Core Moiety to Bioactive Derivatives

The primary amino group of this compound serves as a versatile handle for synthetic modification. A predominant and highly effective strategy for generating a diverse library of derivatives is through the formation of Schiff bases (imines). This condensation reaction with various aldehydes or ketones is a cornerstone of medicinal chemistry, yielding compounds with a C=N azomethine group that is often critical for biological activity.[4]

The rationale for employing Schiff base synthesis is twofold: it allows for the systematic introduction of a wide array of substituents, enabling fine-tuning of steric and electronic properties, and the resulting imine linkage can itself participate in crucial biological interactions, including chelation with metal ions or covalent bonding with enzyme active sites.

Experimental Protocol: General Synthesis of Schiff Base Derivatives

The following protocol outlines a standard procedure for the synthesis of Schiff base derivatives from a substituted aniline, such as this compound.

  • Reactant Preparation: Dissolve equimolar amounts (e.g., 0.001 mol) of this compound and a selected aromatic or heterocyclic aldehyde in a suitable solvent, such as ethanol or methanol (20-30 mL).

  • Catalysis: Add a few drops of a catalytic acid, typically glacial acetic acid, to the mixture to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the aniline nitrogen.

  • Refluxing: Heat the reaction mixture to reflux for a period ranging from 4 to 8 hours.[5] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation and Purification: Upon completion, allow the mixture to cool to room temperature. The resulting solid precipitate (the Schiff base derivative) is collected by filtration.

  • Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials or impurities.[5]

  • Recrystallization: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) to obtain the final compound with high purity.

  • Characterization: Confirm the structure of the synthesized derivative using standard analytical techniques, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).[6]

G A This compound (Nucleophile) D Reaction Mixture A->D B Substituted Aldehyde (Electrophile) B->D C Ethanol Solvent + Glacial Acetic Acid (Catalyst) C->D E Reflux (4-8 hours) D->E Heating F Cooling & Precipitation E->F G Filtration & Washing (Cold Ethanol) F->G H Crude Schiff Base G->H I Recrystallization H->I J Pure Schiff Base Derivative I->J K Structural Characterization (NMR, MS, IR) J->K

Caption: General workflow for the synthesis of Schiff base derivatives.

Comparative Analysis of Biological Activities

Antimicrobial Activity

Nitroaromatic compounds have long been recognized for their antimicrobial properties, with drugs like metronidazole and nitrofurantoin being prime examples.[2] The mechanism often involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of cytotoxic radicals that damage DNA and other critical macromolecules. Derivatives of this compound are expected to leverage this established mechanism.

The formation of Schiff bases can further enhance this activity. The azomethine linkage is known to be a key pharmacophore that can interfere with microbial cell wall synthesis or chelate essential metal ions, thereby inhibiting microbial growth.[4]

Comparative Data:

The following table summarizes the antimicrobial activity, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL, of various Schiff base derivatives of substituted anilines against representative bacterial and fungal strains. While direct data for this compound derivatives is limited, these analogues provide a strong basis for comparison.

Compound IDParent AnilineAldehyde MoietyS. aureus (MIC µg/mL)E. coli (MIC µg/mL)C. albicans (MIC µg/mL)Reference
Ref-A 2,5-Dichloroaniline2-Hydroxy-5-methylbenzaldehyde>100>100>100[7]
Ref-B 5-Chloro-salicylaldehyde Derivative4-Fluorobenzylamine3.41.6>50[6]
Ref-C 2,3-DichloroanilineSalicylaldehyde2550Not Tested[8]
Ref-D 2-Methyl-5-nitroanilinePhenolic SubstituentsActiveActiveActive[9]

Interpretation and Structure-Activity Relationship (SAR):

  • Halogenation and Nitro Group Synergy: The presence of both chloro and nitro groups on the aniline ring is anticipated to enhance antimicrobial potency. The electron-withdrawing nature of these groups increases the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes.

  • Role of the Aldehyde Moiety: The choice of the aldehyde is critical. As seen with Ref-B, the introduction of a 4-fluorobenzyl group resulted in potent activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[6] Phenolic hydroxyl groups, as seen in derivatives of salicylaldehyde, are also frequently associated with strong antimicrobial effects.[9]

  • Chelation Potential: Schiff bases derived from aldehydes with ortho-hydroxyl groups (like salicylaldehyde) can act as bidentate ligands, chelating with metal ions essential for microbial enzyme function, thus providing an additional mechanism of action.[7]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for quantifying the antimicrobial efficacy of chemical compounds.

  • Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium overnight at 37°C. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a stock solution of the test derivative in dimethyl sulfoxide (DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using Mueller-Hinton broth (for bacteria) or RPMI medium (for fungi).

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well containing 100 µL of the diluted compound. Include positive (microbes + broth, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance at 600 nm.

Anticancer Activity

The development of targeted anticancer agents is a primary goal of modern drug discovery. Substituted anilines are a core component of many successful kinase inhibitors (e.g., Sunitinib, Gefitinib), which block signaling pathways essential for cancer cell proliferation and survival.[10] Derivatives of this compound hold promise in this area due to several potential mechanisms:

  • Kinase Inhibition: The scaffold can be tailored to fit into the ATP-binding pocket of various protein kinases involved in oncogenic signaling.[11]

  • Induction of Apoptosis: The generation of reactive oxygen species (ROS) from the nitro group can induce oxidative stress, triggering programmed cell death (apoptosis) in cancer cells.

  • DNA Alkylation: While not a primary feature, certain derivatives, especially if modified with moieties like a 2-chloroethyl group, could act as alkylating agents, cross-linking DNA and halting cell division.[3]

Comparative Data:

The table below presents the cytotoxic activity (IC₅₀ in µM) of related nitroaniline derivatives against various human cancer cell lines.

Compound IDParent MoietyTarget Cell LineIC₅₀ (µM)Putative MechanismReference
Ref-E N-(4'-nitrophenyl)-l-prolinamideA549 (Lung)< 100 (95.4% inhibition)Apoptosis Induction[12]
Ref-F Hydroquinone-Chalcone HybridMCF-7 (Breast)28.8Kinase Inhibition[11]
Ref-G Benzothiazole-nitroanilineMelanoma CellsPotent CytotoxicityNot Specified[13]
Ref-H 4-Methoxy-2-nitroanilineGeneral ScreenPromising ScaffoldNot Specified[14]

Interpretation and Structure-Activity Relationship (SAR):

  • Broad Spectrum Potential: As demonstrated by Ref-E, prolinamide derivatives of nitroaniline show potent activity against lung cancer cells, suggesting that derivatization at the amino group can lead to powerful and potentially broad-spectrum agents.[12]

  • Targeting Kinase Pathways: Hybrid molecules incorporating chalcone and pyrazoline scaffolds (Ref-F) have shown significant cytotoxicity, with molecular docking studies suggesting they target kinase pathways involved in carcinogenesis.[11] This highlights a key strategy: using the nitroaniline core as an anchor and introducing other pharmacophores to achieve multi-target effects.

  • Selectivity: Studies on benzothiazole derivatives with nitro-substituted aniline groups have noted strong cytotoxicity against cancer cells with minimal negative effects on healthy cells, indicating that high selectivity is achievable through careful structural modification.[13]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effect of a compound.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the test compound. Incubate the cells for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the resulting purple solution at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting cell viability against compound concentration.[14]

Enzyme Inhibition

Beyond broad cytotoxicity, the precise inhibition of specific enzymes is a more refined therapeutic strategy. The this compound scaffold can be adapted to target enzymes implicated in various diseases.

  • Sirtuin Inhibition: Sirtuins (SIRTs) are a class of histone deacetylases. SIRT6 inhibitors, for example, are being investigated as potential treatments for type 2 diabetes. A derivative of 5-(4-methylpiperazin-1-yl)-2-nitroaniline was identified as a potent SIRT6 inhibitor with an IC₅₀ of 4.93 µM.[15] This demonstrates that modifying the aniline ring with specific functional groups can confer high-affinity binding to enzyme targets.

  • Cysteine Protease Inhibition: Nitroalkene derivatives are known to act as covalent inhibitors of cysteine proteases like cruzain, a key enzyme in the parasite that causes Chagas disease.[16] The nitro group acts as a masked electrophile, enabling a Michael addition reaction with the active site cysteine residue. This suggests that this compound could serve as a platform for designing covalent inhibitors for this class of enzymes.

Caption: Covalent inhibition of a cysteine protease by a nitroalkene derivative.

Comparative Data:

Compound IDParent MoietyTarget EnzymeInhibition (IC₅₀ / Kᵢ)MechanismReference
Ref-I 5-(4-methylpiperazin-1-yl)-2-nitroanilineSIRT6IC₅₀ = 4.93 µMReversible[15]
Ref-J Dipeptidyl nitroalkeneCruzainSub-nanomolar KᵢCovalent[16]
Ref-K 3-NitropropionateIsocitrate LyaseTime-dependentCovalent[17]

Interpretation and Causality:

  • Reversible vs. Irreversible Inhibition: The choice of derivative dictates the mode of inhibition. Bulky, non-reactive side chains, as in Ref-I, favor reversible binding in an enzyme's active site.[15] Conversely, incorporating a reactive group like a nitroalkene (Ref-J) leads to irreversible, covalent modification of the enzyme, which can provide prolonged therapeutic effects.[16][18]

  • The Role of the Nitro Group: In some cases, the nitro group itself can act as a "masked warhead".[17] It can be positioned near a nucleophilic residue (like cysteine) and an acidic residue within an enzyme's active site. The local environment can then facilitate a reaction that leads to covalent modification, a mechanism distinct from bioreduction. This provides a sophisticated rationale for designing highly specific, targeted covalent inhibitors.

Experimental Protocol: General Enzyme Inhibition Assay (Fluorometric)

This protocol describes a typical method for measuring the inhibition of an enzyme that processes a fluorogenic substrate.

  • Reagent Preparation: Prepare an assay buffer appropriate for the target enzyme. Dissolve the enzyme, the fluorogenic substrate, and the test inhibitor in the buffer (or DMSO for the inhibitor, with a final concentration ≤1%).

  • Assay Setup: In a 96-well black plate, add the assay buffer, the test inhibitor at various concentrations, and the enzyme.

  • Pre-incubation: Incubate the enzyme and inhibitor together for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This step is crucial for inhibitors that bind slowly or act irreversibly.[18]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths. The rate of reaction is proportional to the slope of this curve.

  • Data Analysis: Calculate the reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold is a privileged structure in medicinal chemistry, offering a robust and highly tunable platform for the development of novel therapeutic agents. Comparative analysis of its derivatives and structurally related compounds reveals significant potential across a spectrum of biological activities.

  • In Antimicrobial Research, the focus should be on synthesizing Schiff bases with diverse aldehyde moieties, particularly those containing phenolic or heterocyclic groups, to enhance potency and broaden the spectrum of activity.

  • In Anticancer Drug Discovery, hybrid molecules that combine the nitroaniline core with known kinase-inhibiting pharmacophores represent a promising strategy for developing targeted therapies.

  • In Enzyme Inhibition, the scaffold can be exploited to design both reversible and highly specific covalent inhibitors by carefully positioning reactive groups to interact with key active site residues.

Future work must involve the systematic synthesis and screening of a dedicated library of this compound derivatives to build a comprehensive SAR profile. Promising lead compounds identified through in vitro assays should then be advanced to cell-based models to evaluate selectivity and mechanism of action, followed by preclinical in vivo studies to assess efficacy and safety. The insights gathered in this guide provide a solid, evidence-based starting point for these critical next steps.

References

  • Vichi-Ramírez, M. M., López-López, E., Soriano-Correa, C., & Barrientos-Salcedo, C. (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. Encyclopedia. Available at: [Link]

  • Al-Adilee, K. J., & Al-Jobori, A. A. M. (2023). Synthesis, Characterization, Antimicrobial and Antioxidant Study of New Complexes Schiff Base Derived from 2, 5-diChloroaniline. International Journal of Drug Delivery Technology.
  • (N/A). Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study. ResearchGate. Available at: [Link]

  • Tu, B., et al. (2023). Impact of the Recognition Part of Dipeptidyl Nitroalkene Compounds on the Inhibition Mechanism of Cysteine Proteases Cruzain and Cathepsin L. ACS Omega. Available at: [Link]

  • Sousa, J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. Available at: [Link]

  • Binda, C., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules.
  • Saeed, A., et al. (2009). 2-Chloro-5-nitroaniline. Acta Crystallographica Section E: Structure Reports Online.
  • Al-Adilee, K. J., & Al-Jobori, A. A. M. (2023). Synthesis, Characterization, Antimicrobial and Antioxidant Study of New Complexes Schiff Base Derived from 2, 5-diChloroaniline. Impactfactor.org. Available at: [Link]

  • O'Leary, S. E., et al. (2014). The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. Journal of the American Chemical Society.
  • (N/A). 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties.
  • Li, L., et al. (2020). Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Li, Y., et al. (2012). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry.
  • Bush, K. (1993). Evaluation of Enzyme Inhibition Data in Screening for New Drugs. Journal of Enzyme Inhibition. Available at: [Link]

  • Alka, T., et al. (2023). SYNTHESIS AND ANTI-BACTERIAL ACTIVITY OF SYNTHESIZED SCHIFFBASE USING 2,3-DICHLOROANILINE AND CARBONYL COMPOUND. Indo American Journal of Pharmaceutical Research. Available at: [Link]

  • Torres-Piedra, M., et al. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. MDPI. Available at: [Link]

  • Nnamani, C. F., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. Journal of Taibah University for Science.
  • Vichi-Ramírez, M. M., et al. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI. Available at: [Link]

  • Jorge, S. D., et al. (2021). Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. Current Medicinal Chemistry.
  • Deepthi, K. L. (2024). Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development. African Journal of Biological Sciences.
  • (N/A). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. InformedHealth.org.
  • Gaffer, H. E. (2016). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis.

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A Senior Application Scientist's Guide to the Quantitative Analysis of 2,4-Dichloro-5-nitroaniline in Environmental Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 2,4-Dichloro-5-nitroaniline

This compound (DCNA) is an aromatic amine compound featuring chloro and nitro functional groups. While specific large-scale applications are not widely documented, its structural similarity to other dichlorinated anilines and nitroanilines places it in a class of compounds with significant environmental relevance. Isomers and related compounds, such as 3,4-dichloroaniline and 2,6-dichloro-4-nitroaniline, are known metabolites and degradation products of widely used pesticides and herbicides.[1][2][3] These compounds can exhibit persistence in soil and water, and their presence is a key indicator of pesticide breakdown, warranting precise and reliable monitoring to assess environmental impact and ensure regulatory compliance.[1][2]

This guide provides a comparative analysis of the two most robust and widely adopted analytical techniques for quantifying trace levels of DCNA in environmental matrices: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the core principles, provide validated experimental protocols, and present a direct comparison of their performance characteristics to guide researchers in selecting the optimal method for their specific application.

Core Analytical Strategies: HPLC vs. GC-MS

The choice between HPLC and GC-MS is fundamentally driven by the analyte's properties and the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput.

  • High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for polar and thermally labile compounds like nitroanilines.[4] Separation occurs in the liquid phase, avoiding the high temperatures of a GC inlet that can cause degradation. Coupled with a UV detector, HPLC offers a robust, cost-effective, and reliable method for routine quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS) provides unparalleled selectivity and sensitivity.[1] While requiring the analyte to be volatile and thermally stable, its strength lies in the mass spectrometer's ability to provide structural information, leading to highly confident compound identification and the ability to resolve co-eluting peaks, which is invaluable for complex environmental matrices.[1][5]

Sample Preparation: The Foundation of Accurate Quantification

The quality of any analytical result is contingent upon meticulous sample preparation. The primary goals are to isolate DCNA from the complex sample matrix (soil or water), concentrate it to a detectable level, and remove interfering compounds.

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

SPE is the preferred method for aqueous samples as it efficiently concentrates analytes and removes interferences.[4] The mechanism relies on partitioning the analyte between the liquid sample and a solid sorbent packed in a cartridge.

Causality: A reversed-phase (e.g., C18) sorbent is chosen because it is nonpolar. In a polar matrix like water, the moderately nonpolar DCNA will preferentially adsorb to the C18 sorbent while polar interferences pass through. A less polar solvent is then used to disrupt this interaction and elute the analyte.

Step-by-Step Methodology:

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. This activates the C18 chains and ensures proper interaction with the aqueous sample.

  • Sample Loading: Pass 500 mL of the filtered water sample through the cartridge at a slow, steady flow rate (approx. 5 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any remaining polar impurities.

  • Drying: Dry the cartridge by applying a vacuum for 10-15 minutes to remove excess water, which can interfere with the subsequent elution and analysis.

  • Elution: Elute the trapped DCNA with 5 mL of acetonitrile into a collection tube. Acetonitrile is a strong enough organic solvent to displace the analyte from the sorbent.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase (for HPLC) or a suitable solvent like hexane (for GC-MS).

Protocol 2: Solvent Extraction for Soil & Sediment Samples

For solid matrices, solvent extraction is employed to move the analyte from the solid sample into a liquid phase.[5]

Causality: Acetonitrile is an effective solvent for extracting a wide range of organic compounds, including nitroaromatics, from soil due to its polarity and ability to penetrate the soil matrix.[2] Ultrasonic agitation enhances this process by disrupting the soil structure and increasing the solvent-sample contact surface area.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 10 g of a homogenized, air-dried soil sample into a beaker.

  • Extraction: Add 20 mL of acetonitrile to the sample.

  • Ultrasonication: Place the beaker in an ultrasonic bath for 15-20 minutes to facilitate extraction.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Concentration & Cleanup: The resulting extract can be concentrated and may require further cleanup (e.g., using a d-SPE cleanup step with PSA and GCB sorbents if interferences are high) before analysis by either HPLC or GC-MS.[6]

Method Comparison: HPLC-UV vs. GC-MS

The choice of analytical instrumentation directly impacts the performance and outcome of the quantification. Below are detailed protocols and a comparative summary.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method, adapted from principles in EPA Method 8330B for nitroaromatics, is a robust workhorse for environmental labs.[7]

Experimental Protocol:

  • Instrument: HPLC system with a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The C18 stationary phase provides excellent retention and separation for moderately polar compounds like DCNA.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). This composition provides a good balance of retention time and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection: UV detector set at a wavelength informed by the absorbance spectrum of related nitroanilines, typically around 254 nm or a more specific wavelength like 380 nm.[8]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides superior specificity and is ideal for confirming analyte identity, especially in complex matrices. The protocol is based on principles for analyzing chloroanilines in environmental samples.[1][5][9]

Experimental Protocol:

  • Instrument: Gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem).

  • Column: A low-polarity capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness). This stationary phase is a general-purpose column suitable for a wide range of semi-volatile organic compounds.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Port Temperature: 280°C.

  • Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes. This temperature program ensures good separation from other potential contaminants.

  • MS Conditions:

    • Ion Source: Electron Impact (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Key ions for this compound (MW 207.01) would likely include the molecular ion (m/z 206/208) and characteristic fragment ions.[10][11]

Performance Comparison

The following table summarizes the expected performance of each technique for the analysis of this compound.

Performance MetricHPLC-UVGC-MSRationale & Justification
Limit of Detection (LOD) 0.1 - 1.0 µg/L (Water) 5 - 20 µg/kg (Soil)0.01 - 0.1 µg/L (Water) 0.5 - 5.0 µg/kg (Soil)GC-MS, especially in SIM mode, is inherently more sensitive and selective, filtering out background noise and leading to lower detection limits.[9][12]
Limit of Quantitation (LOQ) 0.5 - 2.0 µg/L (Water) 20 - 50 µg/kg (Soil)0.05 - 0.5 µg/L (Water) 2.0 - 10 µg/kg (Soil)LOQs follow the same trend as LODs. Data for 3,4-DCA and 3,5-DCA show LOQs in the low µg/kg range for GC-MS and HPLC-MS/MS.[2][3]
Typical Recovery (%) 85 - 110%80 - 115%Both methods can achieve excellent recoveries, which are more dependent on the efficiency of the sample preparation (SPE or solvent extraction) than the final analysis.[2][9]
Precision (RSD%) < 10%< 15%HPLC generally offers slightly better precision due to the stability of liquid-phase injections. GC can be more variable due to inlet discrimination or matrix effects.[2]
Selectivity ModerateVery HighHPLC-UV relies on retention time and UV absorbance, making it susceptible to co-eluting compounds with similar chromophores. GC-MS uses both retention time and mass fragmentation patterns for definitive identification.
Cost & Complexity LowerHigherHPLC-UV systems are less expensive to purchase and maintain. GC-MS requires more specialized training and maintenance (e.g., ion source cleaning).

Note: The performance data are estimates based on published data for structurally similar compounds like 3,4-dichloroaniline, 3,5-dichloroaniline, and other nitroanilines, as direct validated method data for this compound is not widely available.[2][3][9]

Visualizing the Analytical Workflow

To provide a clear overview of the entire process from sample collection to final data, the following diagrams illustrate the workflows for both water and soil samples.

Water Sample Workflow cluster_prep Sample Preparation Sample 500 mL Water Sample Filter Filter (0.45 µm) Sample->Filter SPE_Load Load Sample onto C18 SPE Cartridge Filter->SPE_Load SPE_Cond SPE Conditioning (Methanol, DI Water) SPE_Cond->SPE_Load SPE_Wash Wash with DI Water SPE_Load->SPE_Wash SPE_Elute Elute with Acetonitrile SPE_Wash->SPE_Elute Concentrate Concentrate & Reconstitute in 1 mL SPE_Elute->Concentrate Final_Extract Final Extract Concentrate->Final_Extract HPLC HPLC-UV Analysis Final_Extract->HPLC Inject 20 µL GCMS GC-MS Analysis Final_Extract->GCMS Inject 1 µL

Caption: Workflow for the analysis of DCNA in water samples.

Soil Sample Workflow cluster_prep Sample Preparation Sample 10 g Soil Sample (Homogenized) Solvent Add 20 mL Acetonitrile Sample->Solvent Ultrasonic Ultrasonic Extraction (20 min) Solvent->Ultrasonic Filter Filter Extract (0.45 µm) Ultrasonic->Filter Concentrate Concentrate & Cleanup (if needed) Filter->Concentrate Final_Extract Final Extract Concentrate->Final_Extract HPLC HPLC-UV Analysis Final_Extract->HPLC Inject 20 µL GCMS GC-MS Analysis Final_Extract->GCMS Inject 1 µL

Caption: Workflow for the analysis of DCNA in soil samples.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful and suitable techniques for the quantitative analysis of this compound in environmental samples.

  • HPLC-UV is the recommended method for routine monitoring and high-throughput laboratories where cost-effectiveness and robustness are paramount. Its ability to analyze thermally sensitive compounds without derivatization is a significant advantage.[4]

  • GC-MS is the superior choice when absolute certainty of identification is required, or when extremely low detection limits are necessary. It is the definitive technique for confirmation and for research applications involving complex, unknown, or heavily contaminated matrices.[1]

The ultimate method selection should be based on a laboratory's specific needs, considering factors such as required sensitivity, sample matrix complexity, available instrumentation, and overall project goals. In a comprehensive environmental study, HPLC-UV could be used for initial screening, with GC-MS employed to confirm any positive detections.

References

  • U.S. EPA. (2007). Method 8330B (SW-846): Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Dichloro-4-nitroaniline. PubChem. [Link]

  • U.S. EPA. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency. [Link]

  • National Center for Biotechnology Information. (n.d.). 4,5-Dichloro-2-nitroaniline. PubChem. [Link]

  • Sarna Chemicals. (n.d.). 2,5-Dichloro-4-nitroaniline (2,5-DCPNA). [Link]

  • Sklorz, M., et al. (2001). Determination of dichloroanilines in human urine by GC-MS, GC-MS-MS, and GC-ECD as markers of low-level pesticide exposure. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • ResearchGate. (n.d.). Absorption spectra of 0.025 mg/ml 2,4-dichloro-6-nitroaniline in ethanol. [Link]

  • Journal of Chromatographic Science. (n.d.). Technical Note: Separation of Dichloroaniline Isomers by GLC on Supports Treated with Heteroaromatic Compounds. Oxford Academic. [Link]

  • Reemtsma, T., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. [Link]

  • MDPI. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. [Link]

  • PubMed. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. [Link]

  • Sunresin. (n.d.). [Chemical Knowledge]:Detection methods and analytical techniques of p-nitroaniline. [Link]

  • U.S. EPA. (1996). Chapter 2: Choosing the Correct Procedure. [Link]

  • Royal Society of Chemistry. (n.d.). Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Dichloroaniline. PubChem. [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline.... [Link]

  • Taylor & Francis. (n.d.). 4-Nitroaniline – Knowledge and References. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-Dichloro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of scientific discovery. When handling potent compounds like 2,4-Dichloro-5-nitroaniline, a substance whose specific toxicological profile is not widely documented, we must operate with an informed and heightened sense of caution. This guide provides a comprehensive, field-tested framework for the safe handling of this compound, ensuring that every operational step is underpinned by robust safety protocols.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound (CAS No. 34033-44-8), this directive is grounded in the well-documented hazards of its isomer, 2,5-Dichloro-4-nitroaniline (CAS No. 6627-34-5). This conservative approach assumes that this compound presents, at a minimum, a similar hazard profile. The guidance for the isomer indicates it is fatal if swallowed, inhaled, or in contact with skin, causes serious eye and skin irritation, and may cause damage to organs through prolonged or repeated exposure.[1][2][3] Therefore, a multi-layered personal protective equipment (PPE) strategy is not just recommended; it is essential.

Core Principle: The Hierarchy of Controls

Before detailing PPE, it is crucial to remember that PPE is the last line of defense. The most effective safety measures are engineering and administrative controls.

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2] Ensure adequate ventilation is maintained to keep airborne concentrations as low as possible.[4] Safety showers and eyewash stations must be readily accessible and tested regularly.[3]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this compound. Restrict access to authorized personnel only and ensure all users are trained on the specific hazards and handling procedures.

Mandatory Personal Protective Equipment (PPE) Ensemble

The selection of PPE is not a matter of preference but a requirement dictated by a thorough risk assessment. For all operations involving this compound, from weighing to solution preparation and reaction quenching, the following ensemble is mandatory.

Direct skin contact is a primary route of exposure, and the consequences can be severe.[1]

  • Glove Type: Nitrile gloves are the standard recommendation for handling many chemicals. However, it is critical to consult a glove manufacturer's compatibility chart for specific breakthrough times for chlorinated and nitrated aromatic compounds.

  • Protocol: Always wear two pairs of nitrile gloves ("double-gloving"). This practice provides a critical safety margin. If the outer glove is contaminated or its integrity is compromised, it can be safely removed, leaving the inner glove to protect the user during the immediate doffing process. Change gloves frequently and immediately after any known contact.

Given the risk of serious eye irritation, robust eye and face protection is non-negotiable.[2][3]

  • Required Equipment: Wear chemical safety goggles that provide a complete seal around the eyes, conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4] In conjunction with goggles, a full-face shield must be worn when there is any risk of splashes, such as during solution transfers or when working with larger quantities.

To prevent accidental skin exposure from spills or dust, full body protection is required.

  • Required Apparel: A chemically resistant lab coat is the minimum requirement. For procedures with a higher risk of contamination, such as handling larger quantities or cleaning spills, a disposable, solid-particulate-tight suit (e.g., Tyvek) should be worn over normal laboratory attire. All protective clothing should be removed before leaving the laboratory.

The high acute toxicity associated with inhaling dichloronitroanilines necessitates stringent respiratory protection.[1][2]

  • Respirator Type: A NIOSH-approved respirator is required when handling the solid powder outside of a contained system (e.g., glovebox) or when airborne dust may be generated.[4] A half-mask or full-face respirator equipped with P100 (HEPA) particulate filters is essential. If organic vapors are also a concern, combination cartridges (e.g., P100/Organic Vapor) should be used. All personnel using respirators must be medically cleared and fit-tested as part of a formal respiratory protection program.

Operational Plans: A Step-by-Step Guide to Safety

Procedural discipline is the foundation of laboratory safety. The following protocols for PPE usage and disposal must be strictly adhered to.

A systematic approach to putting on PPE prevents contamination and ensures complete protection.

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence Prep 1. Inspect all PPE for damage Wash 2. Wash and dry hands thoroughly Suit 3. Don lab coat or disposable suit Wash->Suit Gloves1 4. Don first pair of gloves Suit->Gloves1 Respirator 5. Don respirator (perform seal check) Gloves1->Respirator Goggles 6. Don safety goggles Respirator->Goggles FaceShield 7. Don face shield Goggles->FaceShield Gloves2 8. Don second pair of gloves (over cuffs) FaceShield->Gloves2

Caption: Sequential workflow for donning PPE.

The removal of PPE is a critical point where cross-contamination can occur. This sequence is designed to minimize that risk.

Doffing_PPE cluster_doffing Doffing Sequence (In Designated Area) cluster_final Final Step GlovesOuter 1. Remove outer gloves (turn inside out) FaceShield 2. Remove face shield GlovesOuter->FaceShield Suit 3. Remove lab coat/suit (turn inside out) FaceShield->Suit Goggles 4. Remove safety goggles Suit->Goggles Respirator 5. Remove respirator Goggles->Respirator GlovesInner 6. Remove inner gloves (turn inside out) Respirator->GlovesInner WashHands 7. Wash hands thoroughly GlovesInner->WashHands

Caption: Safe and sequential workflow for doffing PPE.

Decontamination and Disposal Plan

All materials contaminated with this compound are considered hazardous waste.

  • Disposable PPE: All disposable items (gloves, suits, respirator cartridges) must be placed in a designated, sealed, and clearly labeled hazardous waste container immediately after removal.

  • Reusable PPE: Reusable items like face shields and goggles must be decontaminated thoroughly according to your institution's approved procedures before being stored for reuse.

  • Spill Cleanup: In the event of a spill, evacuate the area and alert safety personnel. Only trained individuals with appropriate PPE (including a full-face respirator and chemical-resistant suit) should perform cleanup. Spilled solid material should be carefully swept up (or vacuumed with a HEPA-filtered vacuum) and placed into a hazardous waste container.[4] The area should then be decontaminated.

  • Waste Stream: All generated waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.

Summary of PPE Requirements by Task
TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Solid Double Nitrile GlovesGoggles & Face ShieldLab CoatHalf/Full-Face Respirator with P100 Filters
Preparing Solutions Double Nitrile GlovesGoggles & Face ShieldLab CoatWork in Fume Hood; Respirator on standby
Running Reaction Double Nitrile GlovesSafety GogglesLab CoatWork in Fume Hood
Spill Cleanup Double Heavy-Duty Nitrile GlovesGoggles & Face ShieldChemical Resistant SuitFull-Face Respirator with P100/OV Cartridges

This guide is built on a foundation of proactive risk mitigation. By understanding the causality behind each safety measure—from the necessity of double-gloving to the specific order of doffing—we empower ourselves to work not just productively, but with the deep-seated confidence that comes from prioritizing safety.

References

  • Cole-Parmer. Material Safety Data Sheet - 2,5-Dichloro-4-nitroaniline, 97%. [Link]

  • Matrix Fine Chemicals. 2,5-DICHLORO-4-NITROANILINE | CAS 6627-34-5. [Link]

  • PubChem. 2,4-Dichloro-6-nitroaniline. [Link]

  • SafetyCulture. Essential PPE for Protection Against Liquid Chemicals. [Link]

  • PENTA s.r.o. 2,6-Dichloro-4-nitroaniline - SAFETY DATA SHEET. [Link]

Sources

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